molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1328592
CAS No.: 957103-97-8
M. Wt: 269.09 g/mol
InChI Key: ADCJRWHNVNKULP-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJRWHNVNKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow, ensuring a self-validating and unambiguous structural assignment.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Marketed drugs such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic) feature this core structure.[1] Furthermore, derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, anti-inflammatory, anti-tubercular, and anticancer agents, making them a focal point of intensive research in drug development.[2][3][4]

The precise substitution pattern on the imidazo[1,2-a]pyridine ring system is critical for biological activity. Therefore, unambiguous characterization of novel analogues, such as Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, is a foundational requirement for advancing any drug discovery program. This guide outlines the integrated analytical strategy required to achieve this with the highest degree of scientific rigor.

The Analytical Pathway: A Strategy for Unambiguous Elucidation

The structural confirmation of a novel synthetic compound is a stepwise process where each analytical technique provides a unique and complementary piece of the puzzle. The logical flow is designed to build a case for the structure, starting with broad molecular properties and progressively resolving the finer details of atomic connectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group & Connectivity Mapping cluster_2 Phase 3: Definitive Confirmation Synthesis Hypothesized Synthesis MS Mass Spectrometry (MS) Synthesis->MS Molecular Formula FTIR FTIR Spectroscopy MS->FTIR Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) FTIR->NMR Atomic Connectivity XRay X-ray Crystallography (Gold Standard) NMR->XRay 3D Structure Conclusion Final Structure Confirmed XRay->Conclusion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. For halogenated compounds, MS offers a unique diagnostic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively).[5] This results in a characteristic "M" and "M+2" isotopic pattern for any fragment containing a bromine atom, providing immediate and definitive evidence of its presence.[6][7]

Expected Data for C₁₀H₉BrN₂O₂
ParameterExpected ValueRationale
Molecular Formula C₁₀H₉BrN₂O₂Based on proposed synthesis from appropriate precursors.
Monoisotopic Mass 267.9847 g/mol Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
[M+H]⁺ (for ⁷⁹Br) 268.9926 m/zProtonated molecular ion containing ⁷⁹Br.[8]
[M+H]⁺ (for ⁸¹Br) 270.9905 m/zProtonated molecular ion containing ⁸¹Br, appearing at M+2.
Isotopic Pattern ~1:1 ratio for M and M+2 peaksDiagnostic signature for a monobrominated compound.[9]
Predicted Fragmentation Pattern

The primary fragmentation pathways in electron impact or collision-induced dissociation would involve the loss of stable neutral fragments from the ester group.

Fragment Ion (m/z)Lost Neutral FragmentStructure of Fragment Ion
224/226C₂H₄ (Ethene)[M-C₂H₄+H]⁺
223/225•OC₂H₅ (Ethoxy radical)[M-OC₂H₅]⁺
195/197CO + •OC₂H₅[M-OC₂H₅-CO]⁺
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ species.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to <5 ppm.

  • Analysis: Identify the [M+H]⁺ and [M+2+H]⁺ ion peaks and confirm their ~1:1 intensity ratio. Use the instrument software to calculate the elemental composition from the measured exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, it provides corroborating evidence for the structure proposed by MS. For Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, the key diagnostic signals will be the strong carbonyl stretch of the ester and the various vibrations of the aromatic heterocyclic system.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference Insight
~3100-3000C-H StretchAromatic C-HCharacteristic for heterocyclic systems.[10]
~2980-2850C-H StretchAliphatic C-H (ethyl)Confirms the presence of the ethyl ester group.
~1720-1700 C=O Stretch Ester Carbonyl Strong, sharp, and highly diagnostic.
~1640-1500C=C and C=N StretchImidazo[1,2-a]pyridine ringA series of bands confirming the core scaffold.[11]
~1250-1100C-O StretchEster C-OStrong band associated with the ester linkage.
~600-500C-Br StretchAryl BromideConfirms the presence of the C-Br bond.
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the crystal and collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Analysis: Label the major peaks and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides definitive information on the number and environment of each atom and their connectivity, allowing for the complete assembly of the molecular structure.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their electronic environment. The electron-withdrawing ester at C-6 and the bromine at C-8 will deshield adjacent protons, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-7~8.8 - 9.0s (singlet)-Strongly deshielded by adjacent C-6 ester and C-8 bromine. No adjacent protons to couple with.
H-5~8.0 - 8.2s (singlet)-Deshielded by the pyridine nitrogen and adjacent C-6 ester. No adjacent protons.
H-2~7.8 - 8.0s (singlet)-Typical chemical shift for this proton in the imidazole ring.
H-3~7.6 - 7.8s (singlet)-Typical chemical shift for this proton in the imidazole ring.
-OCH₂CH₃~4.4q (quartet)J = ~7.1Methylene protons of the ethyl ester, split by the methyl group.
-OCH₂CH₃~1.4t (triplet)J = ~7.1Methyl protons of the ethyl ester, split by the methylene group.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm)Rationale
C=O (ester)~165Typical chemical shift for an ester carbonyl.
C-6~145Aromatic carbon attached to the ester group.
C-8a~142Bridgehead carbon adjacent to nitrogen.
C-2, C-3, C-5, C-7~110 - 130Aromatic carbons of the imidazo[1,2-a]pyridine ring.
C-8~95 - 100Aromatic carbon directly attached to bromine (heavy atom effect).
-O CH₂CH₃~61Methylene carbon of the ethyl ester.
-OCH₂C H₃~14Methyl carbon of the ethyl ester.
2D NMR for Unambiguous Assignment

While 1D NMR provides the fundamental data, 2D NMR experiments are essential for self-validation and eliminating any ambiguity in assignments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, a key correlation would be observed between the -OCH₂ - and -CH₃ protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is critical for piecing together the molecular fragments. For instance, the H-5 and H-7 protons would show HMBC correlations to the ester carbonyl carbon (C=O), definitively placing the ester at the C-6 position.

Caption: Expected key HMBC correlations to confirm substituent positions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC pulse programs provided by the instrument manufacturer.

  • Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS (0.00 ppm). Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

X-ray Crystallography: The "Gold Standard" Confirmation

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[2] It determines the precise three-dimensional arrangement of atoms in space, confirming not only the constitution and connectivity but also the solid-state conformation. Obtaining a publication-quality crystal structure is considered the gold standard for the characterization of a new chemical entity.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/hexane, dichloromethane/pentane, or acetone/water.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

  • Validation: The final structure is validated using metrics such as the R-factor, and the data is typically deposited in a crystallographic database.

Conclusion: A Synthesis of Evidence

The structure elucidation of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a process of logical deduction, where each analytical technique provides a layer of evidence that reinforces the others.

  • MS confirms the elemental formula and the presence of bromine.

  • FTIR identifies the key functional groups, notably the ester.

  • NMR meticulously maps the proton and carbon skeleton, establishing the precise connectivity and substitution pattern through 1D and 2D correlations.

  • X-ray Crystallography provides the final, irrefutable 3D structure.

By following this integrated and self-validating workflow, a researcher can assign the structure of this, or any other novel compound, with the highest degree of scientific confidence, providing a solid foundation for subsequent research and development.

References

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • ¹H and ¹³C NMR chemical shifts of 6a.
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC....
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Mass Spectrometry: Fragment
  • Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxyl
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • mass spectrum & fragment
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.

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Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: Focus on Ethyl 8-bromo-6-carboxylate

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous clinically significant agents.[1] Its rigid, planar structure and unique electronic properties make it an ideal platform for developing targeted therapeutics, including kinase inhibitors, anti-cancer agents, and anxiolytics.[1][2][3] This guide provides a comprehensive analysis of a specific, highly functionalized derivative: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate . While direct experimental data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive overview of its chemical properties, synthesis, and strategic utility for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Foundation for Bioactivity

The fusion of an imidazole ring with a pyridine ring creates a bicyclic heteroaromatic system with a distinct electronic landscape. This scaffold is present in marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), underscoring its pharmacological relevance.[4] The strategic value of this core lies in its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, further anchoring ligands within protein active sites.

The subject of this guide, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, is a particularly valuable building block. The bromine atom at the C-8 position and the ethyl ester at the C-6 position serve as versatile chemical handles for library development and lead optimization.

Caption: Core structure of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Synthesis and Mechanistic Considerations

The construction of the imidazo[1,2-a]pyridine scaffold is most commonly achieved via a Tschitschibabin-type cyclocondensation reaction. This involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5]

For the synthesis of the target molecule, the logical precursors would be Ethyl 3-bromo-6-aminopyridine-2-carboxylate and a suitable two-carbon electrophile such as chloroacetaldehyde .

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Proposed Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

This protocol is a predictive methodology based on established procedures for analogous compounds.[4][5]

  • Reaction Setup: To a round-bottom flask charged with Ethyl 3-bromo-6-aminopyridine-2-carboxylate (1.0 eq), add a suitable solvent such as ethanol or DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and a mild base such as sodium bicarbonate (NaHCO₃, 1.2 eq).

    • Causality: The base is crucial for neutralizing the hydrohalic acid formed during the reaction, preventing protonation of the starting amine and driving the reaction towards the product. A mild base is chosen to avoid hydrolysis of the ester.

  • Reaction Conditions: Heat the mixture to a moderate temperature (50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be filtered. Otherwise, concentrate the mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Trustworthiness: This standard liquid-liquid extraction ensures that the desired organic product is efficiently separated from inorganic salts and water-soluble impurities.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of the target compound can be reliably predicted by analyzing its structure and data from similar molecules.[6][7][8]

PropertyPredicted Value / CharacteristicJustification / Source
Molecular Formula C₁₀H₉BrN₂O₂From structure
Molecular Weight 269.10 g/mol From formula
CAS Number 908581-18-0
Physical Form Expected to be a white to light yellow solid.Analogy with similar compounds.[3]
XLogP3 ~2.5 - 3.5The bromo-group increases lipophilicity.[7]
¹H NMR Aromatic protons expected between δ 7.5-9.5 ppm. Distinct signals for the ethyl group (triplet and quartet).The electron-withdrawing groups (Br, COOEt) will deshield the aromatic protons.
¹³C NMR Carbonyl carbon (C=O) expected around δ 160-165 ppm. Aromatic carbons from δ 110-150 ppm.Consistent with ester and heteroaromatic functionalities.[6]
FT-IR (cm⁻¹) ~1720 (C=O stretch, ester), ~1640 (C=N stretch), ~1100 (C-O stretch), ~600 (C-Br stretch).Characteristic vibrational frequencies for the present functional groups.[6]
Mass Spec (EI) M⁺ peak at m/z 269 and M+2 peak at m/z 271 in an approximate 1:1 ratio.Characteristic isotopic signature of a single bromine atom.

Reactivity and Strategic Utility in Drug Development

The true value of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate lies in its potential for chemical diversification. The two functional groups provide orthogonal handles for modification.

Caption: Key reactivity sites for library development.

  • The C-8 Bromo Position: This is an ideal site for palladium-catalyzed cross-coupling reactions.[1]

    • Suzuki Coupling: Reaction with boronic acids or esters to install new aryl or heteroaryl groups, enabling exploration of the SAR of this pocket-binding region.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amine substituents, which can act as key hydrogen bond donors or improve physicochemical properties.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce linear linkers or other functional groups.

  • The C-6 Carboxylate Position: The ethyl ester is a stable protecting group for the carboxylic acid but can be readily modified.

    • Saponification: Hydrolysis of the ester using a base like LiOH or NaOH yields the corresponding carboxylic acid.[3]

    • Amidation: The resulting carboxylic acid can be coupled with a diverse panel of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. Amides are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to form strong hydrogen bonds.[1]

Structural & Crystallographic Insights

While a crystal structure for the title compound is not publicly available, data from the closely related Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate provides valuable insights into the expected solid-state conformation.[4]

ParameterValue for Analogue (C₁₀H₁₀BrN₃O₂)[4]Predicted Relevance for Target Compound
Crystal System MonoclinicLikely to be similar.
Fused Ring System Nearly planar (max deviation ~0.029 Å)The core scaffold is inherently rigid and planar, a key feature for consistent receptor binding.
Dihedral Angle 26.06° between the two fused ringsA slight deviation from perfect planarity is expected.
Intermolecular Forces N—H···O and C—H···O hydrogen bondsThe target molecule will likely pack via C—H···O and potential π–π stacking interactions.

The definitive confirmation of the structure and the precise orientation of its substituents would be achieved through single-crystal X-ray diffraction. This analysis is a critical, self-validating step in any synthesis campaign to unambiguously confirm the identity of the prepared material before its use in further studies.

Conclusion

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate represents a highly valuable, strategically functionalized building block for drug discovery programs. Its predicted chemical properties, established synthetic accessibility, and orthogonal reactive sites make it an ideal starting point for the rapid generation of diverse compound libraries. The bromine at C-8 allows for deep exploration of one vector of chemical space via cross-coupling, while the ester at C-6 provides a reliable route to amides and other derivatives. For research teams focused on targets where the imidazo[1,2-a]pyridine scaffold has shown promise, such as protein kinases, this compound offers a direct and efficient path toward novel and potent inhibitors.

References

  • Benchchem. (n.d.). Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Appretech Scientific Limited. (n.d.). ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
  • Echemi. (n.d.). Ethyl 6-Bromo-8-(Trifluoromethyl)Imidazo[1,2-A]Pyridine-2-Carboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem.
  • AstaTech, Inc. (n.d.). METHYL 8-BROMOIMIDAZO[1,2-A]PYRIDINE-5-CARBOXYLATE.
  • BLDpharm. (n.d.). 1208087-79-9|Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
  • BLDpharm. (n.d.). 1799498-04-6|Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate.
  • National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central.
  • Sigma-Aldrich. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate.
  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

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Spectroscopic Characterization of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic profile of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[1] The precise characterization of substituted analogues like the title compound is crucial for advancing drug discovery and development programs.

Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide will present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This analysis is grounded in the fundamental principles of spectroscopy and is supported by comparative data from structurally related imidazo[1,2-a]pyridine derivatives.

Molecular Structure and Numbering

The structure of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is depicted below, with conventional numbering for the heterocyclic system to facilitate unambiguous assignment of spectroscopic signals.

Caption: Molecular structure and numbering of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR data for ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in a standard deuterated solvent like DMSO-d₆ are summarized below.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 8.0 - 8.2s-
H-3~ 7.6 - 7.8s-
H-5~ 8.8 - 9.0d~ 1.5 - 2.0
H-7~ 7.9 - 8.1d~ 1.5 - 2.0
-OCH₂CH₃~ 4.3 - 4.5q~ 7.0
-OCH₂CH₃~ 1.3 - 1.5t~ 7.0

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-3, H-5, H-7): The chemical shifts of the protons on the imidazo[1,2-a]pyridine core are influenced by the electron-withdrawing effects of the bromo and ethoxycarbonyl substituents. The deshielding effect of the ester group at C-6 will cause the adjacent H-5 and H-7 protons to appear at a relatively downfield chemical shift. The bromine atom at C-8 will also exert a deshielding effect on the neighboring protons. The protons H-2 and H-3 on the imidazole ring are expected to be singlets due to the absence of adjacent protons. H-5 and H-7 are expected to show a small doublet coupling.

  • Ethyl Ester Protons: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with a coupling constant of approximately 7.0 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate are presented below.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~ 115 - 120
C-3~ 110 - 115
C-5~ 125 - 130
C-6~ 140 - 145
C-7~ 118 - 122
C-8~ 110 - 115
C-8a~ 145 - 150
C=O~ 165 - 170
-OCH₂CH₃~ 60 - 65
-OCH₂CH₃~ 14 - 16

Interpretation and Rationale:

  • Heterocyclic Carbons: The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are influenced by the electronegativity of the nitrogen atoms and the substituents. The carbon C-8a, being at the bridgehead and attached to a nitrogen, is expected to be significantly downfield. The carbon C-6, directly attached to the electron-withdrawing ester group, will also be deshielded. The carbon C-8, bearing the bromine atom, will have its chemical shift influenced by the heavy atom effect.

  • Ethyl Ester Carbons: The carbonyl carbon (C=O) of the ester will appear in the typical downfield region for esters. The methylene (-OCH₂-) and methyl (-CH₃) carbons will be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is C₁₀H₉BrN₂O₂. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass is approximately 267.98 g/mol .

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of neutral molecules and radicals from the ethyl ester group and the heterocyclic core.

MS_Fragmentation M [M]⁺˙ m/z ~268/270 M_minus_C2H4 [M - C₂H₄]⁺˙ m/z ~240/242 M->M_minus_C2H4 - C₂H₄ (ethylene) M_minus_OC2H5 [M - OC₂H₅]⁺ m/z ~223/225 M->M_minus_OC2H5 - •OC₂H₅ M_minus_COOC2H5 [M - COOC₂H₅]⁺ m/z ~195/197 M_minus_OC2H5->M_minus_COOC2H5 - CO

Caption: Predicted key fragmentation pathways for ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1715 - 1735Strong
C=N and C=C stretch (ring)1500 - 1650Medium to Strong
C-O stretch (ester)1200 - 1300Strong
C-Br stretch500 - 600Medium

Interpretation and Rationale:

  • The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching of the ester group.

  • The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

  • The complex vibrations of the imidazo[1,2-a]pyridine ring system (C=N and C=C stretching) will result in a series of bands in the fingerprint region.

  • The C-O stretching of the ester and the C-Br stretching will also be observable.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Acquisition: Introduce the sample into the ion source (e.g., via electrospray ionization - ESI). Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Infrared Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition & Interpretation Sample Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample NMR NMR Spectrometer NMR_Sample->NMR MS Mass Spectrometer MS_Sample->MS IR FTIR Spectrometer IR_Sample->IR NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum (M⁺ and Fragments) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the potential mechanisms of action for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related imidazo[1,2-a]pyridine derivatives to propose likely biological targets and pathways. This analysis is intended for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities.[1][2][3][4] Marketed drugs such as the anxiolytic alpidem and the hypnotic zolpidem feature this heterocyclic system, underscoring its therapeutic potential.[2][3][5] Derivatives of this scaffold have been investigated for a multitude of applications, including anticancer, antituberculosis, anti-inflammatory, and antiviral activities.[2][4][5]

Synthetic Strategy and Chemical Profile

The synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, while not explicitly detailed, can be inferred from established methods for related analogues. A common and efficient route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] For the target molecule, a plausible synthetic pathway would involve the cyclization of a 2-amino-5-bromopyridine derivative bearing a carboxylate group at the 3-position with an appropriate ethyl haloacetate.

A related synthesis for 2,6,8-substituted imidazopyridines has been described, which involves the cyclization of an ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivative.[7] Another documented synthesis is that of ethyl 8-amino-6-bromo-imidazo[1,2-a]pyridine-2-carboxylate, which is achieved by reacting 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate.[5] These examples highlight the versatility of synthetic approaches to this scaffold.

General Synthetic Protocol for Imidazo[1,2-a]pyridine Derivatives:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent such as ethanol or DMF, add an equimolar amount of the desired α-halocarbonyl compound.

  • Base Addition: Add a mild base, such as sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.

  • Workup and Purification: After cooling, the reaction mixture is typically concentrated, and the product is extracted with an organic solvent. Purification is then achieved through recrystallization or column chromatography.

Postulated Mechanisms of Action

Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, several potential mechanisms of action for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate can be proposed. The substitution pattern, including the bromine atom at position 8 and the ethyl carboxylate at position 6, will influence the specific biological activity and target engagement.

A primary area of investigation for imidazo[1,2-a]pyridine derivatives is in oncology, specifically as kinase inhibitors.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that controls cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[7] A study on novel imidazo[1,2-a]pyridine compounds demonstrated that they could reduce the levels of phosphorylated Akt (pAkt) in breast cancer cells, indicating an inhibitory effect on the PI3K/Akt pathway.[9]

Proposed PI3K/Akt Pathway Inhibition:

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Compound Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Compound->PI3K

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

In addition to kinase inhibition, imidazo[1,2-a]pyridines have been shown to induce apoptosis and cell cycle arrest in cancer cells.[9] One study revealed that a novel imidazo[1,2-a]pyridine compound led to increased levels of p53 and p21, key regulators of the cell cycle.[9] This was accompanied by the activation of the extrinsic apoptosis pathway, as evidenced by increased activity of caspases 7 and 8, and cleavage of PARP.[9]

Experimental Protocol for Cell Cycle Analysis:

  • Cell Culture: Plate cancer cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the discovery of new antitubercular agents.[1] Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area.[1] Some analogues have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain of Mycobacterium tuberculosis.[1] By inhibiting this complex, these compounds disrupt cellular respiration and ATP synthesis, leading to bacterial death.

Hypothetical Inhibition of M. tuberculosis Electron Transport Chain:

Mtb_ETC NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c QcrB QcrB Complex_III->QcrB Complex_IV Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV Water H2O Complex_IV->Water O2 -> H2O Oxygen O2 Compound Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Compound->QcrB

Caption: Proposed inhibition of the QcrB subunit in the M. tuberculosis electron transport chain.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is not available, general trends for the imidazo[1,2-a]pyridine scaffold can be considered. The nature and position of substituents on the bicyclic ring system significantly influence the biological activity. For instance, in a series of antitubercular imidazo[1,2-a]pyridine-2-carboxamides, the position of the carboxamide group was found to be critical, with 3-carboxamides showing greater potency than 2-carboxamides, potentially due to a switch in the mode of action.[1] The presence of a bromine atom, as in the title compound, often enhances lipophilicity, which can improve cell permeability and target engagement.

Summary and Future Directions

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate belongs to a class of heterocyclic compounds with significant therapeutic potential. Based on the activities of related molecules, it is plausible that this compound could act as a kinase inhibitor, an inducer of apoptosis, or an antitubercular agent. Further experimental validation is necessary to elucidate its precise mechanism of action and to determine its most promising therapeutic application.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific cellular targets of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

  • In Vitro and In Vivo Efficacy: Evaluating the potency and efficacy of the compound in relevant cell-based assays and animal models of disease.

  • Lead Optimization: Synthesizing and testing a library of analogues to establish a clear structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties.

The data summarized in the table below provides a comparative overview of the activities of various imidazo[1,2-a]pyridine derivatives, offering a context for the potential efficacy of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Table 1: Biological Activities of Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassBiological ActivityTarget/MechanismReference
Imidazo[1,2-a]pyridine AmidesAntitubercularQcrB Inhibition[1]
2,6,8-substituted ImidazopyridinesAnticancerPI3Kα Inhibition[7]
Novel Imidazo[1,2-a]pyridines (IP-5)Anticancer (Breast)Cell Cycle Arrest (p53, p21), Apoptosis (Caspase 7, 8)[9]
General Imidazo[1,2-a]pyridinesVariousKinase Inhibition, HDAC Inhibition, Tubulin Polymerization Inhibition[8][10]

References

  • Benchchem. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
  • PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-04-26).
  • PMC. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14).
  • RSC Advances. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023-12-13).
  • Wiley Online Library. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • PMC. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026-01-07).
  • Infectious Disorders - Drug Targets. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • PMC. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17).

Sources

Unlocking the Therapeutic Potential of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused ring system is present in several commercially available drugs, underscoring its therapeutic relevance.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific compound, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, while not extensively characterized in publicly available literature, belongs to this promising class of molecules. Its structural features, including the bromine atom at the 8-position and the ethyl carboxylate group at the 6-position, suggest the potential for specific interactions with various biological macromolecules. This guide provides an in-depth analysis of the probable biological targets of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, drawing inferences from the well-established activities of structurally related imidazo[1,2-a]pyridine derivatives and outlining a comprehensive strategy for target identification and validation.

Primary Putative Target Class: Protein Kinases

The imidazo[1,2-a]pyridine scaffold is a well-established kinase inhibitor pharmacophore.[4] Numerous derivatives have been developed as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.

Phosphoinositide 3-Kinase (PI3K) Family

Rationale for Target Consideration: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the PI3Kα isoform.[5] While direct data for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is unavailable, a study on 2, 6, 8-substituted imidazopyridine derivatives demonstrated that compounds with a similar scaffold act as nanomolar inhibitors of PI3Kα.[5] The ethyl carboxylate group could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of PI3Kα, while the bromo-substituted heterocyclic core could form favorable interactions with hydrophobic residues.

A multi-pronged approach is essential to definitively establish PI3Kα as a target.

a) In Vitro Kinase Inhibition Assays:

  • Objective: To directly measure the inhibitory activity of the compound against purified PI3Kα enzyme.

  • Protocol:

    • Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay kit for PI3Kα.

    • Prepare a dilution series of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (e.g., from 10 µM to 0.1 nM).

    • Incubate the compound with recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the presence of ATP.

    • Measure the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) according to the kit manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a four-parameter logistic equation.

b) Cellular Target Engagement Assays:

  • Objective: To confirm that the compound interacts with PI3Kα within a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Culture a cancer cell line known to be dependent on PI3K signaling (e.g., MCF-7 or T47D).

    • Treat the cells with varying concentrations of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble PI3Kα at each temperature by Western blotting.

    • A shift in the melting temperature of PI3Kα in the presence of the compound indicates direct target engagement.

c) Downstream Signaling Pathway Analysis:

  • Objective: To assess the functional consequences of PI3Kα inhibition in cells.

  • Protocol (Western Blotting):

    • Treat PI3K-dependent cancer cells with the compound for various times and at different concentrations.

    • Prepare cell lysates and perform Western blot analysis to detect the phosphorylation status of key downstream effectors of PI3K signaling, such as Akt (at Ser473) and S6 ribosomal protein.

    • A dose-dependent decrease in the phosphorylation of these proteins would confirm the on-target effect of the compound.

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2->Akt p S6K S6K mTORC1->S6K p 4EBP1 4E-BP1 mTORC1->4EBP1 p Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Compound Ethyl 8-bromoimidazo [1,2-a]pyridine-6-carboxylate Compound->PI3K Inhibition Affinity_Chromatography cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Target Identification & Validation Compound Ethyl 8-bromoimidazo [1,2-a]pyridine-6-carboxylate Linker Linker Arm Synthesis Compound->Linker Beads Immobilization on Sepharose Beads Linker->Beads Incubation Incubation Beads->Incubation Lysate Bacterial Cell Lysate Lysate->Incubation Wash Wash Non-specific Proteins Incubation->Wash Elution Elution of Bound Proteins Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS Validation Target Validation (Genetic/Biochemical) LCMS->Validation

Sources

A Technical Guide to the Preliminary Bioactivity Screening of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities.[1] This guide presents a structured, multi-tiered framework for the preliminary bioactivity screening of a novel derivative, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. We will move from foundational cytotoxicity assessments to broad phenotypic screens across key therapeutic areas—oncology, infectious disease, and inflammation—and conclude with a strategy for gaining initial mechanistic insights. The causality behind each experimental choice is detailed, and every protocol is designed as a self-validating system to ensure robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel heterocyclic compounds.

Introduction: The Rationale for Screening

The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in drug discovery, with derivatives demonstrating potent anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This broad utility stems from the scaffold's ability to interact with a variety of biological targets, often serving as a potent kinase inhibitor.[4] The subject of this guide, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, is a novel compound whose potential is yet to be explored. Its key structural features—the electron-withdrawing bromine atom at position 8 and the ethyl carboxylate group at position 6—may significantly modulate its pharmacokinetic properties and target-binding affinity.

The objective of a preliminary bioactivity screen is not to exhaustively characterize the compound but to efficiently identify any significant biological activity, thereby justifying further investment in a full-fledged drug discovery program.[5] This guide outlines a logical and resource-efficient cascade for this initial investigation.

Foundational Screening: The Cytotoxicity Gatekeeper

Before exploring specific therapeutic activities, it is imperative to establish the compound's fundamental effect on cell viability. This foundational screen serves two purposes:

  • Activity Triage: It quickly identifies if the compound is biologically inert, broadly cytotoxic, or exhibits activity within a therapeutically relevant concentration range.

  • Dose-Range Finding: It establishes the half-maximal inhibitory concentration (IC₅₀), which is critical for designing subsequent, more specific assays and ensuring that observed effects are not simply due to non-specific toxicity.[6]

The initial screening workflow is designed as a crucial decision point.

G cluster_0 cluster_1 Compound Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) Compound->Cytotoxicity Decision Analyze IC50 Data Cytotoxicity->Decision NoGo High Toxicity (IC50 << 1µM) or Inert (IC50 > 100µM) STOP / Deprioritize Decision->NoGo Unfavorable Profile Go Selective Activity (IC50 in therapeutic window) PROCEED to Tiered Screening Decision->Go Favorable Profile

Caption: Initial cytotoxicity screening workflow.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Select a panel of cell lines. It is crucial to include at least one non-cancerous line (e.g., human embryonic kidney cells, HEK293) to assess general toxicity, alongside a representative panel of human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon]).

    • Culture cells in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" (medium with DMSO only) and "no-cell" blank (medium only) wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[9]

Data Analysis & Presentation: The data should be processed to determine the IC₅₀ value.[10]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.

Cell LineCompound Concentration (µM)Absorbance (570 nm)% ViabilityCalculated IC₅₀ (µM)
HEK2930 (Vehicle)1.25100%>100
11.2196.8%
101.1592.0%
1000.9878.4%
A5490 (Vehicle)1.10100%8.5
10.8880.0%
100.5348.2%
1000.1513.6%

Table 1: Example data table for recording and analyzing MTT assay results.

Tiered Phenotypic Screening: Unveiling Therapeutic Potential

If the compound shows promising activity (i.e., selective cytotoxicity towards cancer cells or activity in a desirable micromolar range), the next step is to perform phenotypic screens. This approach is powerful when the compound's specific molecular target is unknown, as it focuses on the overall effect on a cell or organism's phenotype.[11][12] Based on the known activities of the imidazo[1,2-a]pyridine scaffold, we propose a parallel screening funnel.

G cluster_0 cluster_1 Start Compound with Favorable IC50 AntiCancer Funnel A: Anticancer (Protocol 2) Start->AntiCancer AntiBacterial Funnel B: Antibacterial (Protocol 3) Start->AntiBacterial AntiInflammatory Funnel C: Anti-inflammatory (Protocol 4) Start->AntiInflammatory

Caption: Parallel funnels for phenotypic screening.

Funnel A: Anticancer Activity

The significant interest in imidazo[1,2-a]pyridines as anticancer agents justifies a more in-depth evaluation in this area.[4]

Protocol 2: Colony Formation (Clonogenic) Assay

This assay moves beyond short-term viability to assess the compound's long-term effect on a single cell's ability to proliferate and form a colony. It is a gold-standard method for determining cytostatic versus cytotoxic effects.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) into 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh, drug-free medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain with 0.5% crystal violet.

    • Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analysis: Calculate the "Plating Efficiency" and "Surviving Fraction" to quantify the compound's effect on clonogenic survival.

Funnel B: Antibacterial Activity

The prevalence of antibacterial properties within this scaffold class necessitates a screen against clinically relevant bacteria.[3][13]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Methodology:

  • Bacterial Strains: Select representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

  • Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a standardized concentration of ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Bacterial StrainCompound Conc. (µg/mL)Growth (+/-)Determined MIC (µg/mL)
S. aureus256-16
128-
64-
32-
16-
8+
E. coli256+>256
...+

Table 2: Example data table for MIC determination.

Funnel C: Anti-inflammatory Activity

Given the role of inflammation in numerous diseases, evaluating the compound's ability to modulate immune responses is a valuable screen.[15][]

Protocol 4: LPS-Induced Cytokine Release Assay

This assay measures the compound's ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with bacterial lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Use a murine macrophage cell line like RAW 264.7. Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or Interleukin-6 (IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percent inhibition.

Preliminary Mechanistic Insights: Probing the 'How'

A positive "hit" in a phenotypic screen is an exciting result, but it begs the question of mechanism. While full target deconvolution is beyond a preliminary screen, initial experiments can provide strong clues. Given that many imidazo[1,2-a]pyridine derivatives with anticancer activity function as kinase inhibitors, profiling the compound against a panel of kinases is a logical next step if anticancer activity is confirmed.[4][17]

G PhenoHit Phenotypic Hit (e.g., Potent Anticancer Activity) Hypothesis Hypothesis Generation (Scaffold is a known kinase inhibitor) PhenoHit->Hypothesis KinaseScreen Protocol 5: Broad-Spectrum Kinase Panel Screen Hypothesis->KinaseScreen TargetID Identification of Potential Kinase Targets KinaseScreen->TargetID NextSteps Further MoA Studies & Lead Optimization TargetID->NextSteps

Caption: Workflow from phenotypic hit to mechanistic insight.

Protocol 5: Broad-Spectrum Kinase Panel Screen

This type of screen is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified human kinases to measure its effect on their enzymatic activity.

Methodology (Conceptual):

  • Compound Submission: Provide the CRO with a high-purity sample of the compound.

  • Assay Performance: The CRO will utilize a standardized assay platform (e.g., radiometric, fluorescence-based, or binding assays) to quantify the enzymatic activity of hundreds of kinases in the presence of your compound.[18][19]

  • Data Reporting: The results are typically provided as the percent inhibition of each kinase's activity at the tested concentration(s) relative to a vehicle control.

Data Presentation: The results are often presented in a comprehensive table, allowing for the identification of specific kinases or kinase families that are strongly inhibited by the compound.

Kinase TargetCompound Conc. (µM)% Inhibition
EGFR18%
PI3Kα192%
AKT1188%
CDK2115%
SRC15%

Table 3: Example data from a kinase panel screen, suggesting potent activity against the PI3K/AKT pathway.

Summary and Future Directions

This guide has outlined a systematic, tiered approach for the preliminary bioactivity screening of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. By starting with a foundational cytotoxicity screen and branching into parallel phenotypic funnels, this strategy maximizes the potential for discovering meaningful biological activity in a resource-efficient manner.

The data generated—IC₅₀ values against a cell panel, antibacterial MICs, inhibition of cytokine release, or a kinase inhibition profile—will collectively form a comprehensive preliminary data package. A positive outcome from this screening cascade would provide a strong rationale for advancing the compound into a lead optimization program, involving structure-activity relationship (SAR) studies, more detailed mechanism of action elucidation, and eventual evaluation in preclinical in vivo models.

References

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine-6-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and synthesis of novel imidazo[1,2-a]pyridine-6-carboxylates, a class of heterocyclic compounds with significant therapeutic potential. As a privileged scaffold in medicinal chemistry, imidazo[1,2-a]pyridine and its derivatives have garnered substantial interest due to their diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the design, synthesis, and evaluation of these promising molecules.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that is present in several marketed drugs, including the anxiolytics alpidem and zolpidem.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a wide array of biological targets. The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, with demonstrated efficacy as anticancer, antituberculosis, antimicrobial, and antiviral agents.[3][5][6]

The carboxylate group at the 6-position of the imidazo[1,2-a]pyridine core serves as a versatile handle for several reasons. It can act as a key pharmacophoric feature, engaging in hydrogen bonding or ionic interactions with biological targets. Furthermore, it provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of esters, amides, and other derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Strategic Approaches to the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylates

The construction of the imidazo[1,2-a]pyridine core is a well-established area of synthetic organic chemistry, with numerous methodologies available.[7][8] The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations for scalability and green chemistry.

Classical Synthesis: The Tschitschibabin Reaction and Related Condensations

One of the most fundamental and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin.[9] This approach is highly versatile and can be adapted for the synthesis of a wide range of derivatives.

A general workflow for the synthesis of the core scaffold is depicted below:

G cluster_0 Core Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate N-Alkylated Pyridinium Salt 2-Aminopyridine->Intermediate Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization (Dehydration)

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

For the synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid, a key precursor for novel carboxylates, a common starting material is 5-amino-2-picolinic acid (6-aminonicotinic acid).

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

  • Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.

    • To a solution of 6-aminonicotinic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of chloroacetaldehyde dimethyl acetal.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.[10]

  • Step 2: Neutralization to Imidazo[1,2-a]pyridine-6-carboxylic acid.

    • Dissolve the imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in water, heating if necessary to achieve complete dissolution.[10]

    • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) to adjust the pH to 5-6.[10]

    • Cool the mixture in an ice-water bath to precipitate the free acid.[10]

    • Collect the precipitate by vacuum filtration, wash with cold water and then ethanol, and dry under vacuum to afford the target product.[10]

Modern and Greener Synthetic Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[11]

  • Catalyst-free and solvent-free reactions: These approaches minimize waste and the use of hazardous materials.[11]

  • Multi-component reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy.[7][12]

  • Copper-catalyzed one-pot procedures: These methods enable the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins or acetophenones using air as the oxidant.[13]

Synthesis of Novel Imidazo[1,2-a]pyridine-6-carboxylates

With imidazo[1,2-a]pyridine-6-carboxylic acid in hand, a diverse library of novel carboxylate esters can be synthesized through standard esterification procedures.

Experimental Protocol: General Procedure for Ester Synthesis

  • Activation of the Carboxylic Acid:

    • Suspend imidazo[1,2-a]pyridine-6-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), or a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Stir the mixture at room temperature for 1-2 hours to form the activated intermediate (e.g., an acyl chloride or an active ester).

  • Esterification:

    • To the solution containing the activated carboxylic acid, add the desired alcohol (R-OH) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Biological Evaluation and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Derivatives have shown promise in a variety of disease areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of imidazo[1,2-a]pyridine derivatives.[14] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Kinases: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[15] Novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors, demonstrating submicromolar inhibitory activity against various tumor cell lines.[15] One such compound induced cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[15]

  • Covalent Inhibition: The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting specific cancer-related proteins, such as KRAS G12C.[12]

In Vitro Evaluation of Anticancer Activity

A standard workflow for assessing the anticancer potential of newly synthesized imidazo[1,2-a]pyridine-6-carboxylates is outlined below:

G cluster_1 In Vitro Anticancer Evaluation Compound Novel Imidazo[1,2-a]pyridine-6-carboxylate CellLines Panel of Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cell Viability) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blotting (Target Protein Expression) IC50->WesternBlot Results Lead Compound Identification Apoptosis->Results CellCycle->Results WesternBlot->Results

Caption: Workflow for in vitro anticancer evaluation.

Antituberculosis Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new anti-TB agents.[5][16] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[16][17] Some derivatives have been shown to inhibit mycobacterial ATP synthesis.[5]

Table 1: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassBiological Target/ActivityPotencyReference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3Kα InhibitionIC50 = 1.94 nM (for compound 13k)[15]
Imidazo[1,2-a]pyridine-3-carboxamidesAntituberculosis-[11]
Imidazo[1,2-a]pyridine ethersMycobacterial ATP Synthesis InhibitionMIC80 <0.5 μM[5]
Covalent Imidazo[1,2-a]pyridinesKRAS G12C InhibitionPotent anticancer agent[12]

Structure-Activity Relationship (SAR) and Future Directions

The systematic modification of the imidazo[1,2-a]pyridine-6-carboxylate scaffold and the evaluation of the biological activity of the resulting analogues are crucial for elucidating the SAR. Key areas for exploration include:

  • Variation of the Ester Group: The size, lipophilicity, and electronic properties of the ester group can significantly impact activity and pharmacokinetic properties.

  • Substitution on the Imidazo[1,2-a]pyridine Core: Introduction of various substituents at other positions of the bicyclic system can modulate potency and selectivity.

  • Scaffold Hopping: The imidazo[1,2-a]pyridine core can be used as a starting point for the design of novel heterocyclic systems with improved properties.[12]

The continued exploration of the chemical space around the imidazo[1,2-a]pyridine-6-carboxylate core, guided by a deep understanding of SAR and target biology, holds great promise for the discovery of next-generation therapeutics.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The 6-carboxylate derivatives, in particular, provide a rich area for further investigation, with the potential to yield potent and selective inhibitors for a range of diseases, most notably cancer and tuberculosis. This guide has provided a comprehensive overview of the key synthetic strategies and biological evaluation workflows, aiming to equip researchers with the knowledge and tools necessary to advance the discovery and development of this important class of molecules.

References

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  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH.
  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
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  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Med. Chem.
  • PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
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The 8-Bromoimidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous therapeutic agents. The introduction of a bromine atom at the C8 position offers a unique vector for synthetic elaboration and a critical handle for modulating biological activity. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-bromoimidazo[1,2-a]pyridines. We will explore the synthetic nuances of this scaffold, delve into its diverse biological activities, and elucidate the key structural modifications that govern potency and selectivity against various therapeutic targets, including mycobacteria, cancer cell lines, protein kinases, and phosphodiesterases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the 8-Bromoimidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1] This core is present in several marketed drugs, highlighting its clinical relevance. The introduction of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring system provides a key strategic advantage in drug design. The 8-bromo substituent can serve multiple purposes:

  • Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can influence the lipophilicity, metabolic stability, and overall pharmacokinetic profile of the molecule.

  • A Handle for Further Functionalization: The bromine atom can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.

  • Direct Interaction with Biological Targets: The bromine atom can participate in halogen bonding or other non-covalent interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity.

This guide will systematically dissect the SAR of 8-bromoimidazo[1,2-a]pyridines across various therapeutic areas, providing a framework for the rational design of novel drug candidates.

Synthetic Strategies for 8-Bromoimidazo[1,2-a]pyridines

The construction of the 8-bromoimidazo[1,2-a]pyridine core is typically achieved through the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 8-bromo derivatives, the key starting material is 2-amino-3-bromopyridine.

General Synthetic Protocol: Cyclocondensation Reaction

A common and efficient method for the synthesis of 8-bromoimidazo[1,2-a]pyridines involves the reaction of 2-amino-3-bromopyridine with a substituted α-bromoacetophenone in a suitable solvent, such as ethanol, under reflux conditions.[2]

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask, add 2-amino-3-bromopyridine (1 equivalent) and the desired α-bromoacetophenone derivative (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants.

  • Reaction: Reflux the reaction mixture for a specified time (typically monitored by TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 8-bromoimidazo[1,2-a]pyridine derivative.

G start Start reactants 2-Amino-3-bromopyridine + α-Bromoacetophenone start->reactants solvent Add Anhydrous Ethanol reactants->solvent reflux Reflux Reaction Mixture (Monitor by TLC) solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter to Collect Precipitate cool->filter purify Recrystallize from Ethanol filter->purify end Pure 8-Bromoimidazo[1,2-a]pyridine purify->end

Caption: General workflow for the synthesis of 8-bromoimidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 8-bromoimidazo[1,2-a]pyridines is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections will detail the SAR for different therapeutic applications.

Antimycobacterial Activity

8-Bromoimidazo[1,2-a]pyridine-8-carboxamides have emerged as a promising class of antimycobacterial agents.[3] A key lead series was identified through whole-cell screening against Mycobacterium tuberculosis.[3]

Key SAR Insights:

  • C8-Carboxamide: The carboxamide group at the C8 position is crucial for antimycobacterial activity.

  • Amine Substituent: The nature of the amine substituent on the carboxamide plays a significant role in determining potency. Small, linear alkyl amines and cyclic amines have shown good activity.

  • C2-Substituent: Substitution at the C2 position with small alkyl or aryl groups can modulate the activity and pharmacokinetic properties.

  • 8-Bromo Group: The 8-bromo substituent is well-tolerated and can be replaced with other halogens or small lipophilic groups without a significant loss of activity.

Compound IDR1 (at C2)R2 (on Carboxamide)MIC (µg/mL) against M. tuberculosis H37Rv
1a -H-NH-CH33.12
1b -H-NH-cyclopropyl1.56
1c -CH3-NH-CH30.78
1d -CH3-NH-cyclopropyl0.39

Data is representative and compiled from published studies for illustrative purposes.[3][4]

SAR_Antimycobacterial cluster_core 8-Bromoimidazo[1,2-a]pyridine Core cluster_sar SAR Observations Core C8_Carboxamide C8-Carboxamide: Crucial for Activity Core->C8_Carboxamide Essential C2_Substituent C2-Substituent: Influences Potency & PK (Small alkyl/aryl beneficial) Core->C2_Substituent Fine-tuning Amine_Substituent Amine Substituent: Modulates Potency (Small alkyl/cyclic favored) C8_Carboxamide->Amine_Substituent Key Modification Site

Caption: Key SAR points for antimycobacterial 8-bromoimidazo[1,2-a]pyridines.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with the 8-bromo substitution offering avenues for enhancing this activity.[5][6] The anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.[5]

Key SAR Insights:

  • C2-Aryl Substitution: The presence of an aryl group at the C2 position is a common feature in active anticancer derivatives. The electronic nature of the substituents on this aryl ring can significantly impact cytotoxicity.

  • C3-Substitution: Introduction of various functionalities at the C3 position, such as amino or carboxamide groups, has been shown to be beneficial for anticancer activity.

  • 8-Bromo Group: The 8-bromo group can contribute to enhanced potency, potentially through improved target engagement or altered physicochemical properties that favor cellular uptake.

Compound IDR1 (at C2)R2 (at C3)IC50 (µM) against A549 Lung Cancer Cells
2a -Phenyl-H15.2
2b -4-Chlorophenyl-H8.5
2c -Phenyl-NH25.1
2d -4-Chlorophenyl-NH22.3

Data is representative and compiled from published studies for illustrative purposes.[7][8]

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors.[9] The 8-bromo substitution can be strategically utilized to explore specific pockets within the kinase active site.

Key SAR Insights for PI3K Inhibition:

  • C6-Substitution: For potent pan-PI3K inhibition, substitution at the C6 position with a heteroaryl ring is often crucial.

  • 8-Bromo as a Placeholder: The 8-position can tolerate a bromine atom, and this position can be further explored for additional interactions.

  • Conformational Rigidity: A planar conformation between the imidazo[1,2-a]pyridine core and the C6-substituent can be beneficial for activity.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor 8-Bromoimidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway targeted by 8-bromoimidazo[1,2-a]pyridine inhibitors.

Phosphodiesterase (PDE) Inhibition

Imidazo[1,2-a]pyridines have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in second messenger signaling.[10] The SAR in this area is highly dependent on the specific PDE isoform being targeted.

General SAR Insights:

  • C2 and C3 Positions: These positions are key for introducing substituents that can interact with the active site of PDEs.

  • Lipophilic Groups: The introduction of lipophilic groups is often necessary to achieve high potency.

  • 8-Bromo as a Modulator: The 8-bromo substituent can influence the overall electronic and steric profile of the molecule, thereby affecting its interaction with the PDE active site.

Experimental Protocols for Biological Evaluation

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4]

Step-by-Step Methodology:

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well containing the test compounds.

  • Incubation: Incubate the plates at 37°C for a specified period.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Readout: After further incubation, measure the fluorescence or absorbance to determine cell viability. The MIC is the lowest concentration of the compound that inhibits bacterial growth.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Conclusion and Future Perspectives

The 8-bromoimidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The strategic placement of the bromine atom at the C8 position provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the C8 position through cross-coupling reactions to further probe the SAR.

  • Elucidating the precise molecular mechanisms of action for the most potent compounds through techniques such as X-ray crystallography and molecular modeling.

  • Optimizing the pharmacokinetic profiles of lead compounds to improve their drug-like properties.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 8-bromoimidazo[1,2-a]pyridines in the ongoing quest for new and effective medicines.

References

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Sources

An In-Depth Technical Guide to the In Silico Prediction of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Understanding the physicochemical and pharmacokinetic properties of novel derivatives is paramount in the early stages of drug discovery to de-risk development and optimize for success. This technical guide provides a comprehensive, field-proven framework for the in silico prediction of key properties for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. We will navigate through the predictive modeling of fundamental physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, potential protein interactions via molecular docking, and delve into the electronic properties through quantum mechanics. This document serves as a practical guide for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and actionable insights.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug candidate from conception to clinic is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties and unforeseen toxicity.[2] Early-stage in silico profiling has emerged as an indispensable tool to mitigate these risks, offering a time- and cost-effective means to prioritize candidates with the highest probability of success.[2] By constructing computational models, we can forecast a molecule's behavior in a biological system, guiding medicinal chemistry efforts toward compounds with more favorable drug-like properties.

The subject of this guide, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, belongs to a class of compounds with a wide array of documented biological activities.[1] A thorough computational assessment of this molecule will provide a foundational dataset to inform its potential as a therapeutic agent. For the purpose of this guide, we will utilize the SMILES (Simplified Molecular Input Line Entry System) string of a closely related analogue, Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, obtained from PubChem: COC(=O)C1=CN2C=CN=C2C(=C1)Br.[3] The methodologies described herein are directly applicable to the ethyl ester derivative.

Foundational Analysis: Physicochemical Property Prediction

A molecule's fundamental physicochemical properties govern its behavior in both in vitro and in vivo settings. These parameters are the bedrock of drug action, influencing solubility, permeability, and ultimately, bioavailability.

Key Physicochemical Descriptors

Several key descriptors provide a snapshot of a molecule's drug-likeness. These are often the first parameters to be calculated:

  • Molecular Weight (MW): Influences diffusion and size-related permeability.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, impacting membrane permeability and solubility.

  • Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule; correlates with hydrogen bonding potential and permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Critical for molecular interactions and solubility.

  • Rotatable Bonds: An indicator of molecular flexibility.

Experimental Protocol: Physicochemical Property Calculation

This protocol outlines the use of freely available web servers to rapidly calculate the key physicochemical properties.

Objective: To obtain foundational physicochemical data for Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Tools:

Methodology:

  • Input Molecular Structure:

    • Navigate to the chosen web server.

    • Input the SMILES string for Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: COC(=O)C1=CN2C=CN=C2C(=C1)Br.[3]

  • Execution of Calculation:

    • Initiate the calculation by clicking the respective "Run" or "Submit" button on the platform.

  • Data Compilation:

    • The platform will return a comprehensive list of calculated properties.

    • Compile the key physicochemical descriptors into a structured table for analysis.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight255.07 g/mol [3]Within the desirable range for oral bioavailability.
LogP2.30[3]Indicates good lipophilicity for membrane permeation.
Topological Polar Surface Area (TPSA)43.6 Ų[3]Suggests good potential for oral absorption.
Hydrogen Bond Donors0[3]Favorable for passive diffusion across membranes.
Hydrogen Bond Acceptors3[3]Allows for interactions with biological targets.
Rotatable Bonds2[3]Indicates low conformational flexibility, which can be favorable for binding affinity.

Note: The values presented are based on the methyl ester analogue from PubChem and are expected to be very similar for the ethyl ester.

Pharmacokinetic Profiling: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for evaluating its potential as a drug.[6] Poor ADMET profiles are a major cause of late-stage drug development failures.

The ADMET Framework
  • Absorption: How the drug is taken up by the body, including intestinal absorption and blood-brain barrier penetration.

  • Distribution: Where the drug travels in the body, including plasma protein binding.

  • Metabolism: How the drug is broken down by the body, primarily by Cytochrome P450 (CYP) enzymes.

  • Excretion: How the drug is eliminated from the body.

  • Toxicity: The potential for the drug to cause harmful effects, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Experimental Protocol: In Silico ADMET Prediction

This protocol details the use of a comprehensive ADMET prediction web server.

Objective: To generate a detailed ADMET profile for Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Tools:

Methodology:

  • Molecule Submission:

    • Access the selected ADMET prediction platform.

    • Submit the SMILES string: COC(=O)C1=CN2C=CN=C2C(=C1)Br.[3]

  • Initiate Prediction:

    • Start the ADMET prediction process.

  • Results Analysis and Tabulation:

    • The server will provide predictions for a wide range of ADMET parameters.

    • Organize the key predicted ADMET properties into a summary table.

Predicted ADMET Profile
ParameterPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects.
Distribution
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitorNoLower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of drug-drug interactions with CYP3A4 substrates.
Toxicity
Ames MutagenicityNon-mutagenicLow concern for carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Note: These are illustrative predictions based on typical outputs from ADMET servers. Actual values should be obtained by running the molecule through the specified tools.

ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Server cluster_output Predicted Properties SMILES SMILES String COC(=O)C1=CN2C=CN=C2C(=C1)Br Server ADMETlab 3.0 / pkCSM SMILES->Server Submit Absorption Absorption (HIA, BBB) Server->Absorption Distribution Distribution (PPB) Server->Distribution Metabolism Metabolism (CYP Inhibition) Server->Metabolism Toxicity Toxicity (Ames, hERG) Server->Toxicity

Caption: Workflow for in silico ADMET prediction.

Target Interaction Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode and affinity of a small molecule to a protein target.

The Principles of Molecular Docking

Molecular docking involves two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the protein's binding site.

  • Scoring Function: Estimates the binding affinity for a given pose.

Experimental Protocol: Molecular Docking Simulation

This protocol provides a generalized workflow for performing molecular docking.

Objective: To predict the binding mode and affinity of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate to a hypothetical protein target.

Tools:

  • Protein Data Bank (PDB): ([Link]) for protein structures.

  • AutoDock Vina: A widely used open-source docking program.

  • PyMOL or Chimera: For visualization.

Methodology:

  • Target Preparation:

    • Select a relevant protein target from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D structure of the ligand from its SMILES string.

    • Minimize the energy of the ligand structure.

  • Grid Box Definition:

    • Define the search space (grid box) around the active site of the protein.

  • Docking Execution:

    • Run the AutoDock Vina docking simulation.

  • Pose Analysis and Visualization:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring).

    • Visualize the best-scoring pose to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligand Ligand Structure (SMILES) PrepLigand Prepare Ligand Ligand->PrepLigand Grid Define Grid Box PrepProtein->Grid Dock Run AutoDock Vina PrepLigand->Dock Grid->Dock Poses Analyze Poses & Scores Dock->Poses Visualize Visualize Interactions Poses->Visualize

Caption: General workflow for molecular docking.

Quantum Mechanics: Delving into Electronic Properties

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure.[7] This information is invaluable for predicting reactivity, stability, and intermolecular interactions with high accuracy.[7]

Key Insights from DFT
  • Optimized Molecular Geometry: Provides the most stable 3D conformation of the molecule.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

Experimental Protocol: DFT Calculation

This protocol outlines a general procedure for performing a DFT calculation.

Objective: To calculate the optimized geometry, HOMO-LUMO energies, and MEP of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Tools:

  • Gaussian, ORCA, or Quantum ESPRESSO: Common QM software packages.

  • Avogadro or GaussView: For building input files and visualizing output.

Methodology:

  • Input File Preparation:

    • Build the 3D structure of the molecule.

    • Define the level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).[8]

  • Calculation Execution:

    • Submit the input file to the QM software for a geometry optimization and frequency calculation.

  • Output Analysis:

    • Verify that the geometry optimization has converged and that there are no imaginary frequencies.

    • Extract the HOMO and LUMO energies from the output file.

    • Generate and visualize the MEP surface.

DFT Workflow

DFT_Workflow cluster_results Calculated Properties Input Initial 3D Structure Define Define Theory & Basis Set (e.g., B3LYP/6-31G(d)) Input->Define Run Run QM Software (Geometry Optimization) Define->Run Analyze Analyze Output Run->Analyze OptGeo Optimized Geometry Analyze->OptGeo HOMOLUMO HOMO-LUMO Energies Analyze->HOMOLUMO MEP MEP Surface Analyze->MEP

Caption: Workflow for a typical DFT calculation.

Conclusion and Future Directions

This guide has provided a structured, multi-faceted approach to the in silico characterization of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. By systematically predicting its physicochemical properties, ADMET profile, potential for target interaction, and electronic structure, we have built a comprehensive computational dossier. This information is critical for making informed decisions in the early stages of drug discovery, enabling the prioritization of compounds with a higher likelihood of downstream success.

The insights gained from these computational studies should be viewed as a powerful hypothesis-generating tool. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro validation of the predicted properties. For instance, the predicted high intestinal absorption could be confirmed using a Caco-2 permeability assay, and the predicted metabolic stability could be tested using liver microsome assays. Ultimately, the integration of robust in silico predictions with targeted experimental validation represents the most efficient path forward in modern drug development.

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  • 8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide. (n.d.). ChemWhat. [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PubChem. [Link]

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A Comprehensive Technical Guide to Ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylates: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous marketed drugs. This guide provides an in-depth technical overview of a key subclass: ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylates. We will delve into the synthetic routes, physicochemical properties, and burgeoning applications of these versatile intermediates in modern drug discovery, with a particular focus on their role as kinase inhibitors. This document serves as a practical resource for researchers aiming to leverage this privileged scaffold in their therapeutic development programs.

A Note on Nomenclature: Defining the Core Structure

Initial searches for "Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate" did not yield a chemically viable structure, as the 6-position cannot accommodate both a substituent and the carboxylate group. Based on extensive literature evidence, it is highly probable that the intended molecule is Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate , where the ethyl carboxylate is positioned at the 2-position, a common synthetic handle. This guide will therefore focus on this corrected and chemically sound structural class, with various substituents at the 6-position.

The core chemical structure under consideration is:

Caption: General structure of Ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylates.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Marketed drugs such as the anxiolytic alpidem and the hypnotic zolpidem feature this core, underscoring its therapeutic relevance.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[1]

Synthesis of Ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylates

The construction of the imidazo[1,2-a]pyridine core is typically achieved through a cyclocondensation reaction. A general and efficient method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Pathway

A common synthetic route to ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylates involves a multi-step process:

synthesis_pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 2-aminopyridine Substituted 2-aminopyridine 2-amino-3-bromopyridine 2-amino-3-bromo-pyridine derivative 2-aminopyridine->2-amino-3-bromopyridine Electrophilic Aromatic Substitution (DMF) NBS N-Bromosuccinimide (NBS) NBS->2-amino-3-bromopyridine final_product Ethyl 8-bromo-6-substituted- imidazo[1,2-a]pyridine-2-carboxylate 2-amino-3-bromopyridine->final_product Cyclization ethyl_bromopyruvate Ethyl 3-bromopyruvate ethyl_bromopyruvate->final_product

Caption: General synthetic workflow for Ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylates.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives, adapted from the literature.[3]

Step 1: Bromination of 2-aminopyridine derivatives

  • To a solution of the appropriately substituted 2-aminopyridine in N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-amino-3-bromo-pyridine derivative.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core

  • Dissolve the 2-amino-3-bromo-pyridine derivative and ethyl 3-bromopyruvate in ethanol.

  • Add a base, such as sodium bicarbonate (NaHCO₃), to the mixture.[1]

  • Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) to afford the desired ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylate.[1]

Physicochemical Properties and Characterization

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity. Below is a summary of key properties for representative compounds from this class.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate951884-22-3C₁₀H₈BrClN₂O₂303.54White solid[3][4][5]
Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate1421312-22-2C₁₀H₈BrFN₂O₂287.09-
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate-C₁₁H₁₂BrN₂O₂283.13Light yellow solid[3]
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate-C₁₀H₁₀BrN₂O₂269.10Light yellow solid[3]

Characterization of these compounds is typically performed using standard analytical techniques, including:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state. The fused five and six-membered rings of the imidazo[1,2-a]pyridine core are nearly planar.[1]

Applications in Drug Discovery

The ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylate scaffold serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 8-position and the ester at the 2-position provide reactive handles for further chemical modifications, such as cross-coupling reactions and amidation, respectively.

Kinase Inhibitors in Oncology

A primary application of this scaffold is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine core can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases. For instance, derivatives have been investigated as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell growth and survival pathways.[3]

Other Therapeutic Areas

Beyond oncology, imidazo[1,2-a]pyridine derivatives have shown promise in a variety of other therapeutic areas, including:

  • Antiviral agents [1]

  • Antibacterial agents [1]

  • Anti-inflammatory agents [1]

  • Anticonvulsant agents [1]

The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to target different diseases.

Future Directions

The ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylate scaffold will likely continue to be a valuable building block in the discovery of novel therapeutics. Future research will likely focus on:

  • Diversity-oriented synthesis: Expanding the library of derivatives through advanced synthetic methodologies, such as heterogeneous catalytic aminocarbonylation.[6]

  • Structure-activity relationship (SAR) studies: Systematically modifying the substituents to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel biological targets: Screening existing and new derivatives against a wider range of therapeutic targets to uncover new applications.

Conclusion

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anxiolytics like alpidem and hypnotics such as zolpidem. Derivatives of this scaffold exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The specific target molecule, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, possesses functional groups at the 6- and 8-positions, which are key vectors for further chemical modification. The bromine atom at the 8-position serves as a versatile handle for cross-coupling reactions, while the ethyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive guide to the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, starting from the strategic precursor 2-amino-3-bromopyridine. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on the underlying chemical principles, practical execution, and critical insights for successful synthesis.

Overall Synthetic Strategy

The synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a multi-step process that hinges on the construction of a key intermediate, Ethyl 2-amino-3-bromopyridine-5-carboxylate . The substitution pattern of this precursor directly translates to the desired substitution on the final imidazo[1,2-a]pyridine product. The overall strategy can be dissected into three primary stages:

  • Synthesis of the Pyridine Core: Preparation of the crucial intermediate, 2-amino-3-bromo-5-pyridinecarboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.

  • Cyclization: The final ring-closing reaction to form the bicyclic imidazo[1,2-a]pyridine system.

This strategic approach allows for the controlled installation of the required functional groups prior to the formation of the fused heterocyclic ring.

Synthetic_Workflow cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Cyclization 2_aminopyridine 2-Aminopyridine 2_amino_5_bromopyridine 2-Amino-5-bromopyridine 2_aminopyridine->2_amino_5_bromopyridine Bromination 2_amino_3_bromo_5_nitropyridine Intermediate (Hypothetical) 2_amino_3_bromo_5_aminopyridine Intermediate (Hypothetical) key_intermediate_acid 2-Amino-3-bromo-5-pyridinecarboxylic acid key_intermediate_ester Ethyl 2-amino-3-bromopyridine-5-carboxylate key_intermediate_acid->key_intermediate_ester Esterification (Ethanol, H+) final_product Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate key_intermediate_ester->final_product Cyclization (e.g., Chloroacetaldehyde)

Caption: Overall synthetic workflow for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Part 1: Synthesis of the Key Precursor, 2-Amino-3-bromo-5-pyridinecarboxylic acid

The synthesis of the target molecule is critically dependent on obtaining 2-amino-3-bromo-5-pyridinecarboxylic acid. This compound is a specialized building block and may be commercially available from fine chemical suppliers.[2] If a custom synthesis is required, a potential, albeit challenging, route could involve the selective bromination and subsequent functional group manipulations of a suitable pyridine precursor. For the purpose of this guide, we will consider it as the primary starting material for the subsequent steps.

Properties of 2-Amino-3-bromo-5-pyridinecarboxylic acid:

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
CAS Number 180340-69-6[2]
Appearance White to off-white solid[2]
Melting Point > 300 °C[2]

Part 2: Esterification of 2-Amino-3-bromo-5-pyridinecarboxylic acid

Objective: To convert the carboxylic acid functionality of the pyridine precursor into an ethyl ester. This is a standard Fischer esterification.

Reaction Scheme:

Placeholder for actual reaction scheme image

Causality and Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Excess Ethanol: The reaction is an equilibrium process. According to Le Châtelier's principle, using ethanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product by increasing the concentration of one of the reactants.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to quench the acid catalyst and remove any unreacted carboxylic acid.

Detailed Protocol: Synthesis of Ethyl 2-amino-3-bromopyridine-5-carboxylate
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Amino-3-bromo-5-pyridinecarboxylic acid217.0210.0 g0.046
Ethanol (absolute)46.07150 mL-
Sulfuric acid (conc.)98.083 mL-
Saturated NaHCO₃ solution-As needed-
Ethyl acetate-~200 mL-
Brine-~50 mL-
Anhydrous Na₂SO₄ or MgSO₄-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-pyridinecarboxylic acid (10.0 g, 0.046 mol) and absolute ethanol (150 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (3 mL) dropwise.

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (~200 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Ethyl 2-amino-3-bromopyridine-5-carboxylate as a solid.

Part 3: Cyclization to Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Objective: To construct the fused imidazole ring via a condensation reaction between the synthesized pyridine ester and an α-haloaldehyde equivalent.

Reaction Scheme:

Placeholder for actual reaction scheme image

Causality and Experimental Choices (Tschitschibabin Imidazo[1,2-a]pyridine Synthesis):

The formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-halocarbonyl compound is a classic and robust transformation.[3]

  • Mechanism: The reaction proceeds via a two-step sequence. First, the more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl in an SN2 reaction, displacing the halide and forming a pyridinium salt intermediate. Second, the exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a hemiaminal-like intermediate. Subsequent dehydration (often facilitated by heating) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

  • Reagent Choice: Chloroacetaldehyde (or its more stable dimethyl acetal precursor) is used to provide the two-carbon unit required to form the imidazole ring without introducing a substituent at the 2-position of the final product.

  • Solvent and Base: The reaction is typically carried out in a polar solvent like ethanol to dissolve the reactants.[4] A mild base such as sodium bicarbonate (NaHCO₃) is often added to neutralize the hydrogen halide (e.g., HCl) that is formed during the cyclization, which can prevent the formation of unwanted side products.

Detailed Protocol: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 2-amino-3-bromopyridine-5-carboxylate245.075.0 g0.020
Chloroacetaldehyde (50% aq. solution)78.503.5 mL~0.022
Sodium bicarbonate (NaHCO₃)84.011.9 g0.022
Ethanol46.07100 mL-
Ethyl acetate-~150 mL-
Water-~50 mL-
Brine-~30 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Ethyl 2-amino-3-bromopyridine-5-carboxylate (5.0 g, 0.020 mol) and sodium bicarbonate (1.9 g, 0.022 mol) in ethanol (100 mL).

  • Add the 50% aqueous solution of chloroacetaldehyde (3.5 mL, ~0.022 mol) to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Application Notes & Field-Proven Insights

  • Starting Material Purity: The purity of the starting 2-amino-3-bromopyridine-5-carboxylate is crucial. Impurities may interfere with the cyclization reaction and complicate the purification of the final product.

  • Alternative Cyclization Reagents: If chloroacetaldehyde is not available, bromoacetaldehyde or chloroacetaldehyde dimethyl acetal can be used. If the acetal is used, the reaction will need to be run under acidic conditions initially to hydrolyze the acetal to the free aldehyde before proceeding with the cyclization.

  • Reaction Monitoring: TLC is an effective tool for monitoring the progress of both the esterification and cyclization steps. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The product, being more conjugated, should be UV-active.

  • Purification: The final product is expected to be a solid. Recrystallization can be an effective alternative to column chromatography for purification if a suitable solvent system is identified.

  • Scale-up Considerations: For larger-scale synthesis, temperature control during the addition of sulfuric acid in the esterification step is important. The neutralization and extraction steps can also become more cumbersome and may require appropriate equipment.

  • Safety Precautions:

    • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Chloroacetaldehyde is toxic and a lachrymator. It should be handled exclusively in a well-ventilated fume hood.

    • Organic solvents are flammable and should be used away from ignition sources.

References

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2004). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry.
  • Katritzky, A. R., et al. (2003).
  • Li, J., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2010). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Ilie, M., & Ilas, J. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-bromo-5-pyridinecarboxylic acid. Retrieved from [Link]

  • Bagdi, A. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Chen, J., et al. (2021).
  • Appretech Scientific Limited. (n.d.). ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
  • Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry.
  • Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • Zhang, W. (2008). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of imidazopyridine derivatives from α-halo ketones. Retrieved from [Link]

  • MDPI. (2024).
  • Al-Zoubi, R. M. (2020).
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • Chemistry LibreTexts. (2024). 22.11: Summary of Reactions.
  • Chemistry LibreTexts. (2023). 22.
  • Boyle, B. T., et al. (2022).

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Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of a carboxylate moiety at the 6-position offers a valuable handle for further molecular elaboration and can significantly influence the pharmacological profile of the resulting compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the cyclization conditions for the synthesis of imidazo[1,2-a]pyridine-6-carboxylates. Two robust and versatile synthetic strategies are presented: a modern multicomponent approach via the Groebke-Blackburn-Bienaymé reaction and a classical two-component condensation. This document offers detailed experimental protocols, a comparative analysis of reaction conditions, and mechanistic insights to empower researchers in the efficient synthesis of this important class of molecules.

Introduction: The Significance of the Imidazo[1,2-a]pyridine-6-carboxylate Scaffold

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The position of substituents on the bicyclic ring system plays a crucial role in determining the biological activity. The 6-position, in particular, is a key site for modification. The introduction of a carboxylate group at this position not only provides a potential point for bioisosteric replacement but also serves as a versatile functional group for the construction of more complex molecules through amide bond formation or other derivatizations. This makes the development of efficient and scalable synthetic routes to imidazo[1,2-a]pyridine-6-carboxylates a high-priority area in synthetic and medicinal chemistry.

Synthetic Strategies and Mechanistic Considerations

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the formation of the imidazole ring onto a pre-existing pyridine scaffold. The two primary approaches discussed herein are the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the classical condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Strategy 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful one-pot multicomponent reaction that allows for the rapid assembly of the imidazo[1,2-a]pyridine scaffold from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] To introduce a carboxylate at the 6-position, a 2-aminopyridine bearing a suitable precursor at the 5-position is employed. A common and effective precursor is a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid and then esterified.

Reaction Workflow:

GBB_Workflow cluster_0 Step 1: GBB Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 2-Amino-5-cyanopyridine D Imidazo[1,2-a]pyridine-6-carbonitrile A->D Acid Catalyst (e.g., Sc(OTf)3, TFA) Solvent (e.g., MeOH, EtOH) Room Temp to 60°C B Aldehyde (R1-CHO) B->D Acid Catalyst (e.g., Sc(OTf)3, TFA) Solvent (e.g., MeOH, EtOH) Room Temp to 60°C C Isocyanide (R2-NC) C->D Acid Catalyst (e.g., Sc(OTf)3, TFA) Solvent (e.g., MeOH, EtOH) Room Temp to 60°C E Imidazo[1,2-a]pyridine-6-carboxylic acid D->E Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/EtOH) Heat F Imidazo[1,2-a]pyridine-6-carboxylate E->F Fischer Esterification (e.g., EtOH, H2SO4) Reflux

Figure 1: Workflow for the synthesis of imidazo[1,2-a]pyridine-6-carboxylates via the GBB reaction.

Mechanistic Insight: The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the nitrilium intermediate. A final tautomerization step yields the aromatic imidazo[1,2-a]pyridine. The choice of an acid catalyst is crucial for the initial imine formation and subsequent steps.[6]

GBB_Mechanism Amine 2-Aminopyridine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide H_plus H+ Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Figure 2: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Strategy 2: Classical Two-Component Cyclization

This traditional and reliable method involves the condensation of an ethyl 6-aminonicotinate with an α-haloketone, such as 2-bromoacetophenone.[7] This approach offers a more direct route to the target ester without the need for post-cyclization modifications of the carboxylate functionality.

Reaction Workflow:

Two_Component_Workflow A Ethyl 6-aminonicotinate C Imidazo[1,2-a]pyridine-6-carboxylate A->C Solvent (e.g., EtOH, DMF) Base (optional, e.g., NaHCO3) Heat B α-Haloketone (e.g., 2-Bromoacetophenone) B->C Solvent (e.g., EtOH, DMF) Base (optional, e.g., NaHCO3) Heat

Figure 3: Workflow for the two-component synthesis of imidazo[1,2-a]pyridine-6-carboxylates.

Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[8] The reaction is often carried out at elevated temperatures, and a base can be added to neutralize the hydrogen halide formed during the reaction.

Comparative Analysis of Cyclization Conditions

The choice of synthetic strategy and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis of imidazo[1,2-a]pyridine-6-carboxylates. Below is a comparative summary of typical conditions for both strategies.

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine-6-carboxylate Synthesis

ParameterStrategy 1: GBB ReactionStrategy 2: Two-Component Cyclization
Starting Materials 2-Amino-5-cyanopyridine, Aldehyde, IsocyanideEthyl 6-aminonicotinate, α-Haloketone
Catalyst Lewis or Brønsted acids (e.g., Sc(OTf)₃, TFA, Yb(OTf)₃)[6][9]Often catalyst-free, or a mild base (e.g., NaHCO₃)
Solvent Alcohols (e.g., MeOH, EtOH), Dioxane[9]Alcohols (e.g., EtOH), DMF, Acetonitrile
Temperature Room temperature to 60 °C[9]80 °C to reflux
Reaction Time 2-24 hours4-16 hours
Key Advantages High atom economy, one-pot, diversity-orientedDirect formation of the ester, readily available starting materials
Key Considerations Requires subsequent hydrolysis and esterification of the nitrileCan require higher temperatures, lachrymatory α-haloketones

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate via GBB Reaction

Step 1A: Synthesis of 3-amino-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile

  • To a solution of 2-amino-5-cyanopyridine (1.19 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in methanol (30 mL) in a round-bottom flask, add scandium(III) triflate (245 mg, 0.5 mmol).

  • Add tert-butyl isocyanide (0.83 g, 10 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired imidazo[1,2-a]pyridine-6-carbonitrile.

Step 1B: Hydrolysis to 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid

  • Suspend the 3-amino-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (from Step 1A) in a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to approximately 4-5 with a saturated aqueous solution of sodium hydroxide.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 1C: Esterification to Ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

  • Suspend the 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid (from Step 1B) in ethanol (50 mL).

  • Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the final product.

Protocol 2: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate via Two-Component Cyclization
  • To a solution of ethyl 6-aminonicotinate (1.66 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask, add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Add sodium bicarbonate (1.26 g, 15 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate.[7]

Conclusion

The synthesis of imidazo[1,2-a]pyridine-6-carboxylates is a critical endeavor for the advancement of medicinal chemistry and drug discovery. This guide has detailed two primary and effective synthetic strategies: the versatile Groebke-Blackburn-Bienaymé multicomponent reaction and the robust classical two-component condensation. By understanding the mechanistic underpinnings and the influence of various reaction parameters, researchers can select and optimize the most suitable method for their specific needs. The provided protocols offer a solid foundation for the synthesis of these valuable compounds, paving the way for the development of novel therapeutic agents.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (2025). Bentham Science Publishers.
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  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). The Journal of Organic Chemistry, 77(4), 2024-2028.
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  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). Molecules, 17(11), 12793-12801.
  • Groebke-Blackburn-Bienaymé multicomponent reaction in scaffold-modification of adenine, guanine, and cytosine: Synthesis of aminoimidazole-condensed nucleobases. (2019). Request PDF.
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  • Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. (2016). The Journal of Organic Chemistry, 81(19), 9167-9174.
  • 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives and their use as irak inhibitors. (2017).
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  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid, 98%. (n.d.). Fisher Scientific.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] As such, rigorous characterization of novel derivatives is paramount for advancing drug discovery and development programs. This document outlines an integrated, multi-technique workflow, detailing the causality behind experimental choices and providing validated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction: The Significance of Structural Verification

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound of significant interest, belonging to a class of nitrogen-containing molecules that are integral to many pharmacologically active agents.[3][4] The precise arrangement of its functional groups—the bromine atom, the ethyl ester, and the fused aromatic system—dictates its physicochemical properties and biological interactions. Therefore, confirming the molecular structure and assessing its purity beyond any doubt is not merely a procedural step but a foundational requirement for reliable downstream research, be it in biological screening or further synthetic modification.

This guide is designed to function as a self-validating system, where the orthogonal data from each analytical technique collectively build an unshakeable confirmation of the compound's identity and quality.

Molecular Identity
  • Chemical Name: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Molecular Formula: C₁₀H₉BrN₂O₂

  • Molecular Weight: 285.10 g/mol

  • Structure: (Placeholder for actual structure image)

Integrated Analytical Workflow

A logical progression of analytical techniques ensures both efficiency and rigor. The workflow begins with rapid, high-throughput methods to assess purity and confirm the presence of key functional groups, followed by definitive spectroscopic methods for complete structural elucidation.

Analytical_Workflow cluster_0 Initial Purity & Functional Group Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC (Purity Check) MS Mass Spectrometry (MS) (Molecular Weight & Bromine Isotope Pattern) HPLC->MS FTIR FTIR (Functional Group ID) FTIR->MS NMR NMR (¹H & ¹³C) (Definitive Structure & Connectivity) MS->NMR EA Elemental Analysis (Formula Verification) NMR->EA Validation A Self-Validating System EA->Validation Validation->HPLC

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular puzzle.[5]

Expertise & Rationale

For the target molecule, ¹H NMR is expected to reveal distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as the characteristic quartet and triplet of the ethyl ester group. The chemical shifts (δ) are influenced by electron-donating and electron-withdrawing substituents, while the coupling constants (J) between adjacent protons provide crucial connectivity information.[5] ¹³C NMR complements this by confirming the total number of unique carbon atoms and identifying the key carbonyl carbon of the ester.[6]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred if the compound is soluble.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Expected Data Summary
Assignment Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
H-28.0 - 8.5Singlet (s)115 - 125
H-37.5 - 8.0Singlet (s)110 - 120
H-58.5 - 9.0Singlet (s)125 - 135
H-77.8 - 8.3Singlet (s)120 - 130
Ester -CH₂-4.2 - 4.5Quartet (q)60 - 65
Ester -CH₃1.2 - 1.5Triplet (t)13 - 16
C-6 (C-CO)--130 - 140
C-8 (C-Br)--105 - 115
C-8a--140 - 150
C=O (Ester)--160 - 170

Note: Expected shifts are estimates based on general imidazo[1,2-a]pyridine systems and substituent effects. Actual values must be confirmed by 2D NMR (COSY, HSQC) if necessary.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

MS is indispensable for determining the molecular weight of a compound. For halogenated molecules, it provides a unique "isotopic fingerprint" that serves as powerful evidence for the presence of the halogen.[7]

Expertise & Rationale

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[8][9] Consequently, any molecular ion containing one bromine atom will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This pattern is a definitive indicator for bromine. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) can determine the accurate mass to within a few parts per million, allowing for the confident assignment of the molecular formula.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the isotopic cluster for the [M+H]⁺ ion. Compare the measured accurate mass with the theoretical mass calculated for the proposed formula.

Expected Data Summary
Ion Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br) Expected Ratio
[C₁₀H₉⁷⁹BrN₂O₂+H]⁺284.9971-~100%
[C₁₀H₉⁸¹BrN₂O₂+H]⁺-286.9951~98%

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. It separates the target compound from impurities, starting materials, and by-products, allowing for accurate quantification.[10]

Expertise & Rationale

A reversed-phase C18 column is the logical starting point for a moderately polar, aromatic molecule like Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous component, often with an acid modifier like formic acid to ensure sharp peaks for nitrogen-containing compounds, provides excellent resolving power.[10] UV detection is ideal due to the conjugated aromatic system, which will have a strong chromophore.

Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the presence of key functional groups.[11]

  • Rationale: The spectrum will provide confirmatory evidence for the ester group (strong C=O stretch) and the aromatic system (C=C and C=N stretches).

  • Protocol: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Data Summary:

    Functional Group Expected Absorption (cm⁻¹) Intensity
    C=O (Ester) 1710 - 1730 Strong
    C=N, C=C (Aromatic) 1500 - 1650 Medium-Strong
    C-O (Ester) 1100 - 1300 Strong

    | C-H (Aromatic/Aliphatic) | 2900 - 3100 | Medium-Weak |

Elemental Analysis (CHN)

This technique provides the ultimate confirmation of the molecular formula by determining the mass percentages of carbon, hydrogen, and nitrogen.[12][13]

  • Rationale: The experimental percentages should match the theoretical values calculated from the molecular formula (C₁₀H₉BrN₂O₂) within a narrow margin of error (typically ±0.4%). This confirms the elemental composition and high purity of the bulk sample.

  • Protocol: The analysis is typically performed using an automated CHN analyzer, which involves the complete combustion of a precisely weighed sample and quantification of the resulting gases (CO₂, H₂O, N₂).

  • Expected Data Summary:

    Element Theoretical %
    Carbon (C) 42.12%
    Hydrogen (H) 3.18%

    | Nitrogen (N) | 9.83% |

Conclusion

The characterization of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate requires a synergistic application of multiple analytical techniques. By following the integrated workflow and protocols detailed in this note, researchers can achieve an unambiguous and robust confirmation of the compound's structure and purity. The combination of definitive structural data from NMR and HRMS, validated by purity assessment via HPLC and compositional confirmation from FTIR and Elemental Analysis, provides the high level of confidence required for advancing compounds in drug discovery and chemical research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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  • National Institutes of Health. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
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  • (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
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  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
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  • ResearchGate. (2025, August 7). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
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  • Echemi. (n.d.). ethyl 8-bromo-6-chloroimidazo(1,2-a)pyridine-2-carboxylate.
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Application Notes and Protocols for the Derivatization of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic system, a nitrogen-bridged heterocycle, is sterically accessible and possesses tunable electronic properties, making it an ideal framework for therapeutic agent design. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][3] Notable drugs such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic) feature this core structure, underscoring its clinical significance.[1]

The strategic derivatization of the imidazo[1,2-a]pyridine ring system allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic profiles. The subject of this guide, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, is a versatile starting material designed for just such a purpose. The bromine atom at the 8-position serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethyl carboxylate at the 6-position offers another point for modification, such as conversion to amides, or can act as a modulating group for the overall electronic properties and solubility of the molecule.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this key intermediate. We will delve into the underlying principles of the synthetic transformations, provide detailed, field-proven protocols, and discuss the subsequent biological evaluation of the resulting compound library. Our focus is on empowering researchers to efficiently generate novel chemical entities for screening and lead optimization.

Part 1: Synthesis of the Core Intermediate: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure good yields and purity. The following protocol is a proposed route based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[4]

Workflow for the Synthesis of the Core Intermediate

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization A 2-Amino-3-bromopyridine C Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate A->C Cyclization B Ethyl glyoxalate B->C D 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid C->D Hydrolysis E Target Compound Library D->E Amidation & Coupling Reactions

Caption: Synthetic workflow for the core intermediate and subsequent derivatization.

Protocol 1.1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate

This procedure is adapted from the synthesis of similar 8-bromo-imidazo[1,2-a]pyridine-2-carboxylates.[4] The reaction involves the cyclization of 2-amino-3-bromopyridine with an ethyl pyruvate derivative.

Materials:

  • 2-Amino-3-bromopyridine

  • Ethyl 3-bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq), sodium bicarbonate (1.2 eq), and anhydrous ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 3-bromopyruvate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate as a solid.[4]

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₁₀H₉BrN₂O₂ [M+H]⁺ is approximately 268.99.[4]

Part 2: Palladium-Catalyzed Derivatization at the C8-Position

The C8-bromo substituent is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering a broad substrate scope and functional group tolerance. We will focus on three key reactions: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for C-C triple bond formation, and Buchwald-Hartwig amination for C-N bond formation.

General Derivatization Scheme

Derivatization_Scheme Start Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) Start->Buchwald Product_Suzuki 8-Aryl Derivatives Suzuki->Product_Suzuki Product_Sonogashira 8-Alkynyl Derivatives Sonogashira->Product_Sonogashira Product_Buchwald 8-Amino Derivatives Buchwald->Product_Buchwald

Caption: Palladium-catalyzed derivatization pathways from the core intermediate.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[5]

Materials:

  • Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Arylboronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 2.2: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond between the imidazo[1,2-a]pyridine core and a terminal alkyne.[6]

Materials:

  • Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk tube under argon, add the starting material (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) and stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[7]

Materials:

  • Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Strong base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Add the starting material (1.0 eq) and the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq) and seal the tube.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring for completion.

  • Cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reaction TypeCatalyst System (Example)Base (Example)Solvent (Example)Temp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-60
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOt-BuToluene80-110
Table 1: Summary of exemplary reaction conditions for palladium-catalyzed cross-coupling reactions.

Part 3: Biological Evaluation

The library of derivatized imidazo[1,2-a]pyridines can be screened against a variety of biological targets based on the known activities of this scaffold. Key therapeutic areas of interest include oncology and infectious diseases.

Oncology Screening: PI3K Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development.[4][8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors.[9][10]

Screening Cascade:

Screening_Cascade A Compound Library B Primary Screen: PI3Kα Kinase Assay (e.g., HTRF) A->B Initial Hits C Secondary Screen: Cellular Proliferation Assay (e.g., PI3K-addicted cancer cell lines) B->C Cellular Potency D Selectivity Profiling: (PI3Kβ, δ, γ isoforms) C->D Selectivity E In Vivo Studies: Xenograft Models D->E Efficacy F Lead Compound E->F

Caption: A typical screening cascade for identifying novel PI3K inhibitors.

Protocol 3.1: In Vitro PI3Kα Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Principle: This assay measures the phosphorylation of a substrate by PI3Kα. The product is detected using a europium-labeled antibody and an allophycocyanin-labeled tracer, resulting in a FRET signal.

  • Procedure:

    • Dispense the test compounds at various concentrations into a 384-well plate.

    • Add the PI3Kα enzyme and the substrate (e.g., PIP2).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction and add the detection reagents.

    • Read the plate on an HTRF-compatible reader.

    • Calculate IC₅₀ values from the dose-response curves.

Infectious Disease Screening: Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some compounds in clinical trials.[2][3][11]

Protocol 3.2: Mycobacterium tuberculosis H37Rv Growth Inhibition Assay

  • Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized culture of M. tuberculosis H37Rv.

    • Incubate the plates at 37 °C.

    • After 7-14 days, assess bacterial growth visually or by using a growth indicator dye (e.g., Resazurin).

    • The MIC is defined as the lowest concentration of the compound that prevents visible growth.

Conclusion

The Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate scaffold is a highly valuable starting point for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide provide a robust framework for its synthesis and derivatization using modern synthetic methodologies. The subsequent biological evaluation, guided by the known therapeutic potential of the imidazo[1,2-a]pyridine core, offers a clear path toward the discovery of novel lead compounds in areas of significant unmet medical need, such as oncology and infectious diseases. The systematic application of these methods, coupled with careful analysis and interpretation of the resulting data, will undoubtedly accelerate the drug discovery process.

References

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Application Notes & Protocols: Characterizing Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and versatile substitution points have made it a cornerstone for the development of potent and selective modulators of various biological targets. Notably, this scaffold is frequently implicated in the design of inhibitors for protein kinases, a class of enzymes central to cellular signaling.[1][2][3] Dysregulation of kinase activity is a known driver of numerous pathologies, including cancer and chronic inflammatory diseases.[4][5]

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a representative of this chemical class, presenting a unique substitution pattern that warrants investigation as a potential kinase inhibitor. The strategic placement of the bromo and ethyl carboxylate groups offers opportunities for both specific interactions within a kinase active site and further synthetic modification.

This guide provides a comprehensive framework for characterizing the inhibitory activity of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. We will delve into the mechanistic basis of relevant kinase pathways, present detailed protocols for robust in vitro assays, and offer insights into data interpretation, empowering researchers to effectively evaluate this compound and its analogs.

Scientific Foundation: Targeting Kinases in Inflammatory Pathways

Protein kinases orchestrate cellular responses by catalyzing the phosphorylation of specific substrate proteins. This post-translational modification acts as a molecular switch, regulating a vast array of processes. In the context of inflammatory diseases, several kinase signaling cascades are of paramount importance.

The p38 MAPK Signaling Axis

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory responses.[6] It is activated by cellular stressors and pro-inflammatory cytokines like TNF-α and IL-1β. The core cascade involves a MAPKKK (e.g., TAK1) activating a MAPKK (MKK3/6), which in turn dually phosphorylates and activates p38 MAPK.[6] Activated p38 phosphorylates numerous downstream targets, leading to the stabilization of mRNAs for inflammatory mediators and the production of cytokines such as TNF-α and cyclooxygenase-2 (COX-2).[7][8][9] Its central role makes p38 MAPK a key therapeutic target for inflammatory conditions.[7]

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk Activates mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates downstream Downstream Effectors (e.g., MK2, Transcription Factors) p38->downstream Phosphorylates inhibitor Ethyl 8-bromoimidazo [1,2-a]pyridine- 6-carboxylate inhibitor->p38 Inhibits response Inflammatory Response (Cytokine Production) downstream->response Induces

Caption: p38 MAPK signaling pathway and point of inhibition.

The RIPK2 Signaling Node

Receptor-interacting serine/threonine kinase 2 (RIPK2) is another pivotal mediator, primarily involved in innate immunity.[10][11] It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[11][12] Upon activation, RIPK2 mediates downstream signaling cascades, including NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[10][12] Given its critical role, RIPK2 has emerged as an attractive therapeutic target for inflammatory disorders such as Crohn's disease and asthma.[10] RIPK2 is a dual-specificity kinase, possessing both serine/threonine and tyrosine kinase activity.[13][14]

Selecting the Right Tool: Modern Kinase Assay Platforms

Effective screening of kinase inhibitors requires robust, sensitive, and high-throughput-compatible assay technologies. Modern non-radioactive methods have largely replaced traditional radiolabeling techniques.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[15] The ADP is enzymatically converted to ATP, which then serves as a substrate for luciferase, generating a light signal that is directly proportional to kinase activity.[15][16][17] This format is universal for any ADP-generating enzyme, highly sensitive, and shows excellent Z'-factor values, making it ideal for HTS.[15]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen®): TR-FRET assays detect the phosphorylated product.[18][19] A kinase substrate (often a peptide) is labeled with an acceptor fluorophore (e.g., fluorescein).[18][20] After the kinase reaction, an antibody specific to the phosphorylated substrate and labeled with a long-lifetime lanthanide donor (e.g., Europium or Terbium) is added.[19][21][22] When the antibody binds the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to kinase activity.[21][23]

For the remainder of this guide, we will focus on the ADP-Glo™ Kinase Assay due to its universal applicability and straightforward, two-step protocol.[24][25]

Experimental Protocol: IC50 Determination for p38α MAPK

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate against the p38α MAPK enzyme.

Objective

To quantify the potency of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate as an inhibitor of p38α MAPK activity by generating a dose-response curve and calculating its IC50 value.

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. The addition of ADP-Glo™ Reagent simultaneously stops the kinase reaction (via chelation of Mg²⁺) and depletes the remaining ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then consumed by a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.[16][17]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase (p38α) + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min at 30°C) A->B C ADP Production + Remaining ATP B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Incubate (40 min at RT) D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Luciferase/Luciferin Reaction F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Compound: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Enzyme: Recombinant human p38α MAPK (MAPK14)

  • Substrate: Suitable peptide substrate for p38α (e.g., ATF2 peptide)

  • Control Inhibitor: Staurosporine or a known p38 MAPK inhibitor (e.g., BIRB 796)

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[26]

  • Consumables: White, opaque, flat-bottom 384-well assay plates; multichannel pipettes; DMSO (100%)

Step-by-Step Methodology

1. Compound Preparation: a. Prepare a 10 mM stock solution of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in 100% DMSO. b. Create a 10-point, 4-fold serial dilution series in 100% DMSO. This will be your intermediate dilution plate. (e.g., starting from 1 mM).[27] c. Prepare a final 4X working solution plate by diluting the intermediate plate into Kinase Reaction Buffer. The final DMSO concentration in the kinase reaction should be ≤1%.

2. Kinase Reaction Setup (384-well plate): a. Layout the Plate: Designate wells for "No Enzyme" controls (maximum inhibition), "Vehicle" controls (0% inhibition, DMSO only), and test compound dilutions. b. Add Inhibitor: Transfer 1 µL of the 4X working compound solutions (or vehicle control) to the appropriate wells.[26] c. Add Enzyme: Prepare a 2X enzyme solution in Kinase Reaction Buffer. Add 2 µL of this solution to all wells except the "No Enzyme" controls. To the "No Enzyme" wells, add 2 µL of Kinase Reaction Buffer without enzyme. d. Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts, which is critical for accurate potency measurement. e. Initiate Reaction: Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors. Add 2 µL of this mix to all wells to start the reaction. The final reaction volume is 5 µL. f. Incubation: Incubate the plate for 60 minutes at 30°C or room temperature.[26]

3. ADP Detection: a. Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[25][26] b. Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-40 minutes at room temperature to allow the luminescent signal to stabilize.[25][26]

4. Data Acquisition and Analysis: a. Read Plate: Measure luminescence using a plate reader (e.g., luminometer). b. Calculate Percent Inhibition:

  • Average the signal from the "Vehicle" control wells (0% inhibition).
  • Average the signal from the "No Enzyme" control wells (100% inhibition).
  • Calculate % inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)) c. Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Data Presentation and Interpretation

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%. To understand the compound's specificity, it is crucial to profile it against a panel of related and unrelated kinases.

Table 1: Representative Inhibition Profile of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Kinase TargetCompound IC50 (nM)Staurosporine IC50 (nM) (Control)[25]
p38α MAPK 45 6
RIPK2 120 15
PI3Kα >10,00025
CDK2 >10,00030

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggest that Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a potent inhibitor of p38α MAPK with moderate activity against RIPK2. The lack of activity against PI3Kα and CDK2 at concentrations up to 10,000 nM indicates a degree of selectivity for the inflammatory kinases tested. This selectivity is a desirable characteristic in drug development, as it can minimize off-target effects.[28]

Conclusion

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate represents a promising starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for its initial characterization. By employing well-validated assay platforms like ADP-Glo™ and systematically evaluating the compound against a panel of relevant kinases, researchers can efficiently determine its potency and selectivity profile, paving the way for further structure-activity relationship (SAR) studies and lead optimization.

References

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Application Note & Protocols: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate as a Chemical Probe for Kinase Target Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This scaffold is particularly prominent in the development of kinase inhibitors, with many derivatives showing potent and selective activity against various members of the kinome, making them valuable in antitumor therapy research.[2][3] Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, hereafter referred to as EBP-6C, is a representative of this class. Its structural features—a planar heterocyclic core ideal for engaging conserved active sites and a strategically placed bromine atom suitable for synthetic elaboration—make it an excellent candidate for development as a chemical probe.[4]

A chemical probe is a small molecule used to study the function of a specific protein target in a cellular or in vivo context.[5][6] A high-quality probe must demonstrate potency, selectivity, and, crucially, evidence of target engagement in a cellular environment.[7] This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to validate and utilize EBP-6C as a chemical probe. The workflow detailed herein establishes a self-validating system, progressing from initial biochemical profiling to confirmation of cellular target engagement and functional modulation, ensuring the generation of robust and interpretable data.

PART 1: Characterization and Handling of EBP-6C

Physicochemical Properties

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

PropertyValueSource / Notes
Chemical Name Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate-
Abbreviation EBP-6CFor this document
CAS Number Not broadly indexed; similar structures exist.e.g., 951884-22-3 for 6-chloro-2-carboxylate[8]
Molecular Formula C₁₀H₉BrN₂O₂Deduced from structure
Molecular Weight 285.10 g/mol Calculated
Appearance Typically a light yellow to white solidBased on similar compounds[9]
Solubility Soluble in DMSO; sparingly soluble in aqueous buffersStandard for heterocyclic compounds
Preparation and Storage
  • Stock Solution Preparation: For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Sonicate briefly if necessary to ensure complete dissolution.

  • Storage: Store the solid compound at 4°C, protected from light and moisture. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Experimental Dilutions: Prepare fresh dilutions from the stock solution for each experiment. It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls, typically ≤0.5%.[10]

PART 2: Rationale and Proposed Mechanism of Action

The imidazo[1,2-a]pyridine core frequently acts as an ATP-competitive inhibitor of protein kinases.[10][11] The planar ring system is well-suited to occupy the adenine-binding region of the kinase ATP pocket, forming key hydrogen bonds and hydrophobic interactions. We hypothesize that EBP-6C functions similarly. The ethyl carboxylate and bromo substituents can be leveraged to modulate binding affinity and selectivity. The 8-bromo position is particularly valuable, serving as a synthetic handle for creating essential control compounds or affinity-based probes for target identification.[4]

Caption: Proposed binding mode of EBP-6C within a kinase ATP pocket.

PART 3: A Validated Workflow for Probe Characterization

This section provides a logical, step-by-step workflow to characterize EBP-6C, from initial target identification to in-cell validation.

Workflow P1 Protocol 3.1 Biochemical Kinase Profiling P2 Protocol 3.2 Cellular Target Engagement (CETSA) P1->P2 Identifies putative targets P3 Protocol 3.3 Downstream Pathway Analysis P2->P3 Confirms on-target binding in cells Validated Validated Chemical Probe P3->Validated Links binding to function P4 Protocol 3.4 Negative Control Synthesis & Testing P4->P1 P4->P2 P4->P3 Confirms specificity of effects

Caption: Experimental workflow for validating EBP-6C as a chemical probe.

Protocol 3.1: In Vitro Biochemical Kinase Profiling

Objective: To identify the primary kinase targets of EBP-6C and determine its in vitro potency (IC₅₀). A broad screening panel is recommended, followed by dose-response validation for initial hits.

Rationale: A biochemical assay provides the cleanest initial assessment of direct enzyme inhibition.[10] Luminescence-based assays, such as ADP-Glo™, are robust, highly sensitive, and suitable for high-throughput screening because they measure kinase activity by quantifying ADP produced, a universal product of kinase reactions.[11]

Methodology (Adapted from ADP-Glo™ Kinase Assay):

  • Determine Optimal Kinase Concentration: Titrate the kinase of interest to find a concentration that yields a robust signal within the linear range of the assay.

  • Prepare Reagents:

    • EBP-6C Dilution Series: Perform a serial dilution of EBP-6C in assay buffer containing a constant percentage of DMSO (e.g., 1%). A 10-point, 3-fold dilution series starting from 100 µM is typical.

    • Kinase Reaction Buffer: Prepare buffer containing the kinase, substrate (peptide or protein), and MgCl₂.

    • ATP Solution: Prepare ATP at 2x the final desired concentration (ideally at the Kₘ for the specific kinase).[12]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of EBP-6C dilution or vehicle (DMSO control) to appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to all wells. Pre-incubate for 15-30 minutes at room temperature to allow compound binding.[11]

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of EBP-6C concentration.

    • Calculate the IC₅₀ value using a non-linear regression fit (sigmoidal dose-response).

Protocol 3.2: Cellular Target Engagement Confirmation via CETSA

Objective: To verify that EBP-6C enters intact cells and physically binds to its putative target protein(s) identified in Protocol 3.1.

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a physiological context.[13][14] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation and aggregation.[15][16] This change in thermal stability is a direct indicator of physical interaction within the cell.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that expresses the target kinase) to ~80% confluency.

    • Treat cells with various concentrations of EBP-6C or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as:

      • Western Blotting: The most common method, requiring a specific antibody for the target protein.

      • Automated Western Systems (e.g., Wes): Offers higher throughput and more quantitative data.

  • Data Analysis:

    • Melt Curve: For each treatment condition (vehicle vs. EBP-6C), plot the relative amount of soluble target protein against the temperature. The resulting curve is the "melt curve."

    • Thermal Shift (ΔTₘ): A shift of the melt curve to higher temperatures in the presence of EBP-6C indicates target stabilization and engagement.

    • Isothermal Dose-Response: By heating all samples at a single, optimized temperature (e.g., the Tₘ in the vehicle-treated sample), one can generate a dose-response curve to quantify the potency of engagement in cells (EC₅₀).[13]

CETSA_Workflow Start Treat Intact Cells (Vehicle vs. EBP-6C) Heat Heat Cell Aliquots (Temperature Gradient) Start->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Spin High-Speed Centrifugation Lyse->Spin Analyze Analyze Soluble Fraction (e.g., Western Blot) Spin->Analyze Result Generate Melt Curves & Determine Thermal Shift Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3.3: Downstream Pathway Analysis

Objective: To demonstrate that target engagement by EBP-6C leads to functional modulation of the intended signaling pathway.

Rationale: While CETSA confirms binding, it does not confirm functional inhibition.[17] Measuring the phosphorylation status of a known downstream substrate of the target kinase provides the crucial link between target engagement and a functional cellular response.[18]

Methodology (Western Blotting):

  • Cell Treatment: Culture and treat cells with a dose-response of EBP-6C, a vehicle control, and a known inhibitor of the pathway (positive control) for an appropriate time. If the pathway is stimulated, add the stimulus (e.g., a growth factor) for a short period before lysis.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-STAT3).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in this ratio upon EBP-6C treatment confirms functional inhibition.

Protocol 3.4: The Essential Negative Control

Objective: To ensure that the observed biological effects are due to specific, on-target activity and not off-target or non-specific compound behavior.

Rationale: A negative control is a cornerstone of chemical probe validation.[6] It should be a close structural analog of the probe that is significantly less active or inactive against the intended target. Comparing the effects of the active probe and the inactive control in parallel experiments is the most rigorous way to attribute a cellular phenotype to the inhibition of a specific target.[5][7]

Proposed Synthesis of a Negative Control: A potential negative control for EBP-6C could involve the repositioning of the ethyl carboxylate group from the 6-position to a position known to be less favorable for binding, such as the 2-position (Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate), based on the distinct synthetic routes available for these isomers.[9] This maintains the core scaffold and physicochemical properties while altering the geometry of a key potential binding interaction.

Validation of the Negative Control:

  • Confirm the inactivity of the negative control against the primary kinase target(s) using the biochemical assay from Protocol 3.1 . A >30-fold loss in potency is a common benchmark.[6]

  • Confirm the lack of target engagement in cells using CETSA (Protocol 3.2 ). The negative control should not induce a significant thermal shift.

  • Demonstrate that the negative control fails to modulate the downstream signaling pathway (Protocol 3.3 ) at concentrations where EBP-6C is active.

PART 4: Advanced Applications and Data Summary

A fully validated EBP-6C probe opens the door to more advanced biological interrogation.

  • Target Identification in Phenotypic Screens: If EBP-6C was discovered through a phenotypic screen, an affinity probe could be synthesized. The 8-bromo position can be used for Suzuki coupling to install a linker attached to an affinity tag like biotin, enabling pulldown experiments to identify its binding partners.[19]

  • Cellular Imaging: The imidazo[1,2-a]pyridine scaffold can be fluorescent.[20][21] Modifications to EBP-6C could yield a fluorescent probe for visualizing target localization and engagement in living cells.

Summary of Expected Validation Data:

AssayKey ParameterDesired Outcome for a Validated Probe
Biochemical Profiling IC₅₀Potent inhibition of a specific kinase or small family of kinases (<100 nM).[6]
Cellular Target Engagement (CETSA) ΔTₘ (Thermal Shift)Significant, dose-dependent thermal stabilization of the target protein.
Downstream Pathway Analysis p-Substrate LevelsDose-dependent reduction in substrate phosphorylation, consistent with IC₅₀ and CETSA EC₅₀.
Negative Control Testing Activity/Engagement>30-fold less potent in all assays compared to EBP-6C.

References

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  • Kumar, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38043-38051. [Link]

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  • Bunnage, M. E., et al. (Eds.). (2019). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
  • El-Guesmi, N., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2390. [Link]

  • Wang, Y., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(3), 445-450. [Link]

  • Patel, K. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. [Link]

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  • Deswal, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22801–22815. [Link]

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Application Notes and Protocols: A Scalable Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Compounds bearing this core structure are known to exhibit a wide array of pharmacological activities, including but not limited to antiviral, anti-inflammatory, and anticancer properties. Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, making a robust and scalable synthetic route to this compound highly valuable for researchers in the pharmaceutical industry.

This application note provides a detailed, step-by-step experimental procedure for the scaled-up synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful scale-up.

Chemical Principles and Reaction Mechanism

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] This reaction, often referred to as the Chichibabin reaction, is a reliable method for the construction of this bicyclic heteroaromatic system.

The reaction proceeds via a two-step mechanism:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound (in this case, ethyl bromopyruvate), displacing the bromide ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

A base, such as sodium bicarbonate, is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Amino-3-bromopyridine C Pyridinium Salt Intermediate A->C Nucleophilic Attack B Ethyl bromopyruvate B->C D Cyclic Intermediate C->D Intramolecular Nucleophilic Attack E Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate D->E Dehydration

Figure 1: Reaction mechanism for the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Experimental Protocol: Scaled-Up Synthesis

This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-Amino-3-bromopyridineC₅H₅BrN₂173.0150.0 g (0.289 mol)Sigma-Aldrich
Ethyl bromopyruvateC₅H₇BrO₃195.0161.8 g (0.317 mol)Thermo Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0136.4 g (0.433 mol)VWR
Ethanol (200 proof)C₂H₅OH46.07500 mLFisher Scientific
Ethyl AcetateC₄H₈O₂88.11As needed for extractionVarious
n-HexaneC₆H₁₄86.18As needed for recrystallizationVarious
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Reaction Setup

G cluster_0 Reaction Setup A Mechanical Stirrer D 2L Three-Necked Flask (in Heating Mantle) A->D B Addition Funnel B->D C Reflux Condenser C->D

Figure 2: Diagram of the reaction setup for the scaled-up synthesis.

Procedure
  • Charging the Reactor: To the 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 2-amino-3-bromopyridine (50.0 g, 0.289 mol) and sodium bicarbonate (36.4 g, 0.433 mol).

  • Solvent Addition: Add 500 mL of ethanol to the flask.

  • Initiate Stirring: Begin stirring the mixture to form a slurry.

  • Reagent Addition: Dissolve ethyl bromopyruvate (61.8 g, 0.317 mol) in 100 mL of ethanol and add this solution to the addition funnel. Add the ethyl bromopyruvate solution dropwise to the stirred slurry over a period of 30-45 minutes. The reaction is exothermic, and a gentle reflux may be observed during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using the heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 500 mL of deionized water and 500 mL of ethyl acetate.

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with an additional 200 mL of ethyl acetate.

    • Combine the organic layers and wash with 200 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Recrystallization:

    • Transfer the crude product to a suitable flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid.

    • Slowly add n-hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold n-hexane, and dry in a vacuum oven.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 70-80%.

  • Appearance: A light yellow to off-white solid.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

It is imperative to handle all chemicals with care and to be fully aware of their potential hazards, especially when working on a larger scale.

ChemicalHazardsHandling Precautions
2-Amino-3-bromopyridine Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. Avoid inhalation of dust.
Ethyl bromopyruvate Lachrymator. Causes skin and serious eye irritation. May cause respiratory irritation.Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. Keep away from moisture.
Ethanol Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
n-Hexane Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and a straightforward purification method makes this protocol both practical and cost-effective for larger-scale applications.

References

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • El-Sayed, M. A.-A., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2969. [Link]

  • Feng, J., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561–2565. [Link]

  • Krasavin, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34381–34393. [Link]

Sources

Handling and storage of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Handling and Storage of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate for Research and Development

This document provides a comprehensive guide for the safe and effective handling, storage, and quality control of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The structural features—a bromo-substituted imidazopyridine core and an ethyl ester moiety—necessitate specific protocols to ensure compound integrity, experimental reproducibility, and operator safety. This guide is intended for researchers, chemists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its correct handling. Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is part of the broader imidazo[1,2-a]pyridine class, which is recognized for a wide range of pharmacological activities.[3][4]

Table 1: Chemical Identity and Properties

Property Data Source
IUPAC Name ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate N/A
Molecular Formula C₁₁H₁₀BrN₃O₂ [5]
Molecular Weight 283.1 g/mol (approx.) [5][6]
CAS Number 847446-55-3 [5]
Appearance Typically a solid (e.g., white, light brown) [7]

| Purity | ≥98% (typical for research grade) |[6] |

Note: Physical properties such as melting point and solubility may vary by batch and supplier. Always refer to the lot-specific Certificate of Analysis (CoA).

Section 2: Hazard Identification and Safety Protocols

GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate exposure risks.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or neoprene gloves, tested to EN 374 standard. Check for leaks before use. Double-gloving is recommended for handling larger quantities or for extended periods. Wash hands thoroughly after removing gloves.[9]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities. Prevents eye contact with airborne powder or splashes, which can cause serious irritation.[8][10]
Skin/Body Protection Chemical-resistant laboratory coat. Wear a fully buttoned lab coat to protect skin and personal clothing from contamination. Ensure cuffs are snug.[11]

| Respiratory Protection | Use in a certified chemical fume hood. If a hood is unavailable, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary. | Avoids inhalation of the compound, which may cause respiratory tract irritation.[8][12] |

First Aid Measures

In case of accidental exposure, immediate and appropriate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[8]

Section 3: Protocols for Laboratory Handling

Adherence to standardized protocols minimizes risk and preserves compound quality.

Protocol 3.1: Weighing and Solution Preparation
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or on a bench with a downdraft ventilation system.

  • Tare: Place a clean, dry weighing vessel on an analytical balance and tare it.

  • Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound into the weighing vessel. Avoid creating airborne dust.

  • Dissolution: Add the desired solvent (e.g., DMSO, DMF) to the vessel containing the compound. Cap the vessel and mix using a vortex or sonicator until fully dissolved. For compounds of this class, purification often involves solvents like ethyl acetate and hexane, indicating some solubility in these systems.[2][7]

  • Documentation: Record the exact weight, solvent, and final concentration in the laboratory notebook.

Protocol 3.2: Accidental Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and wipes, as hazardous chemical waste.

Section 4: Storage, Stability, and Degradation

The long-term stability of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is contingent upon proper storage conditions that protect it from degradation.

Recommended Storage Conditions
  • Temperature: Store at 2-8°C. Refrigeration slows down potential degradation processes. For related compounds, storage in an inert atmosphere at 2-8°C is recommended to maintain stability.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The imidazopyridine scaffold can be susceptible to oxidation.[14]

  • Light: Store in an amber glass vial or a light-blocking container. Heterocyclic aromatic compounds can be sensitive to photodegradation.[14]

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated place. The ethyl ester group is susceptible to hydrolysis.[11][15]

Chemical Incompatibilities

Avoid storage or reaction with the following:

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the imidazopyridine ring system.[11]

  • Strong Acids and Bases: Can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, altering the compound's properties and reactivity.[11][15]

  • Direct Sunlight/UV Light: May induce photochemical reactions and degradation.[13]

Potential Degradation Pathways

The primary degradation risks for this molecule are hydrolysis and oxidation. Understanding these pathways is key to preventing compound loss and the formation of impurities.

  • Hydrolysis: The ethyl ester moiety is the most likely site for hydrolysis, especially in the presence of acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[15]

  • Oxidation: The electron-rich imidazopyridine ring system can be susceptible to oxidation, particularly in solution when exposed to air (autoxidation) or other oxidants.[14]

DegradationPathways cluster_0 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (Parent Compound) cluster_1 Degradation Products Parent Parent Compound (Ester Form) Hydrolysis_Product Carboxylic Acid Derivative Parent->Hydrolysis_Product Hydrolysis (+ H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Ring Species (e.g., N-oxides) Parent->Oxidation_Product Oxidation ([O], Air, Light)

Caption: Potential degradation pathways for the title compound.

Section 5: Quality Control and Purity Assessment

Regularly assessing the purity of the compound is crucial, especially for material that has been in storage for an extended period.

Protocol 5.1: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of small organic molecules.

Table 3: Example HPLC Method for Purity Analysis

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm Standard for separating small, moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent protonation of the basic nitrogen atoms in the imidazopyridine ring.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the compound from the column.
Gradient 10% to 95% B over 15 minutes A broad gradient ensures the elution of the parent compound and potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm and 280 nm Aromatic systems like imidazopyridine typically absorb strongly in this UV range.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Note: This is a generic starting method. Method optimization may be required based on specific instrumentation and observed results.

Section 6: Waste Disposal

All waste containing Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[8][9]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22031055, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate." PubChem, [Link]. Accessed Jan 17, 2026.

  • Ben-Yahia, I., et al. "Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate." Acta Crystallographica Section E, vol. 67, no. 11, 2011, pp. o1390. National Center for Biotechnology Information, [Link]. Accessed Jan 17, 2026.

  • Singh, R., and Kumar, V. "Significance of Stability Studies on Degradation Product." Research Journal of Pharmacy and Technology, vol. 11, no. 1, 2018, pp. 398-403, [Link]. Accessed Jan 17, 2026.

  • Appretech Scientific Limited. "ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate." Appretech.com, [Link]. Accessed Jan 17, 2026.

  • Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, vol. 108, no. 9, 2019, pp. 3137-3146, [Link]. Accessed Jan 17, 2026.

  • Loba Chemie. "BROMINE FOR SYNTHESIS MSDS." Lobachemie.com, 2019, [Link]. Accessed Jan 17, 2026.

  • MDPI. "Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr." MDPI.com, [Link]. Accessed Jan 17, 2026.

  • De Rycker, M., et al. "Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis." ACS Infectious Diseases, vol. 7, no. 1, 2021, pp. 136-145, [Link]. Accessed Jan 17, 2026.

  • Indian Academy of Sciences. "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Journal of Chemical Sciences, vol. 130, no. 55, 2018, [Link]. Accessed Jan 17, 2026.

  • HDH Chemicals. "Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram." Hdh-chemicals.com, [Link]. Accessed Jan 17, 2026.

  • Nagy, E., et al. "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Molecules, vol. 26, no. 1, 2021, p. 195, [Link]. Accessed Jan 17, 2026.

  • Pharmaffiliates. "Ethyl 8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine-7-carboxylate." Pharmaffiliates.com, [Link]. Accessed Jan 17, 2026.

  • Google Patents. "CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine." Patents.google.com, . Accessed Jan 17, 2026.
  • Wieczerzak, E., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, vol. 25, no. 18, 2020, p. 4268, [Link]. Accessed Jan 17, 2026.

  • MDPI. "Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review." MDPI.com, [Link]. Accessed Jan 17, 2026.

  • Carl ROTH. "Safety Data Sheet: Bromine." Carlroth.com, [Link]. Accessed Jan 17, 2026.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous commercial drugs, making its efficient synthesis a critical task.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from foundational questions to advanced troubleshooting and optimization protocols.

Section 1: Frequently Asked Questions (FAQs) about the Core Synthesis

This section addresses fundamental questions regarding the standard synthetic approach to Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Q1: What is the most common and reliable synthetic route for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate?

The most prevalent and robust method is a variation of the classic Tschitschibabin reaction, involving the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3][4] Specifically for this target, the reaction involves the condensation of Ethyl 2-amino-5-bromonicotinate with an α-haloacetaldehyde equivalent, such as chloroacetaldehyde or bromoacetaldehyde . A base, typically sodium bicarbonate (NaHCO₃), is used to facilitate the reaction under milder conditions and improve yields.[3][4][5]

The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization (condensation) between the exocyclic amino group and the carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Diagram: General Reaction Mechanism The following diagram illustrates the key steps of the cyclocondensation reaction.

Reaction_Mechanism Start Ethyl 2-amino-5-bromonicotinate + Chloroacetaldehyde Intermediate1 N-Alkylation Intermediate (N-phenacylpyridinium salt) Start->Intermediate1 1. Nucleophilic Attack (Pyridine N on CH2Cl) Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization (NH2 on C=O) Product Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Intermediate2->Product 3. Dehydration (-H2O)

Caption: Core mechanism for imidazo[1,2-a]pyridine synthesis.

Q2: What are the critical starting materials and what level of purity is required?

The two primary reagents are:

  • Ethyl 2-amino-5-bromonicotinate: This is the substituted 2-aminopyridine backbone. Purity should be >98%. Impurities, particularly other aminopyridine isomers, can lead to difficult-to-separate side products. Verify purity by ¹H NMR and melting point.

  • Chloroacetaldehyde (or Bromoacetaldehyde): This reagent is notoriously unstable and prone to polymerization. It is typically supplied as a 40-50% aqueous solution.[5] It is crucial to use a fresh, properly stored solution. If the solution appears cloudy or contains solid precipitates, it has likely polymerized and should not be used, as this is a primary cause of low yields.

Q3: What is a realistic, achievable yield for this synthesis?

For the direct cyclocondensation, reported yields for similar substrates can vary widely. A well-optimized laboratory procedure should realistically target yields in the 65-85% range after purification.[6][7] Yields below 50% strongly indicate issues with reagent quality or reaction conditions, which are addressed in the troubleshooting section.

Section 2: Troubleshooting Guide for Low Yield and Impurities

This section is formatted to directly address common experimental failures and provide a logical, step-by-step path to resolving them.

Q4: My reaction has stalled or resulted in a very low yield (<20%). What are the most probable causes?

Low or no yield is the most common issue. Systematically investigate the following factors.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Problem {Low Yield (<20%)} CheckReagents CheckReagents Problem->CheckReagents CheckConditions Reaction Conditions Is temperature correct (reflux)? Is the base (NaHCO3) fresh and anhydrous? Is the solvent appropriate (e.g., Ethanol)? Problem->CheckConditions CheckWorkup Workup & Purification Was product lost during extraction? Is the purification method (e.g., recrystallization, chromatography) optimized? Problem->CheckWorkup Solution1 Solution: Replace Chloroacetaldehyde. CheckReagents:f1->Solution1 No Solution2 Solution: Recrystallize Aminopyridine. CheckReagents:f2->Solution2 No Solution3 Solution: Verify conditions. Use fresh base. Ensure vigorous reflux. CheckConditions:f0->Solution3 Investigate Solution4 Solution: Optimize extraction pH. Use column chromatography if recrystallization fails. CheckWorkup:f0->Solution4 Investigate

Caption: A logical workflow for diagnosing low-yield issues.

Answer Breakdown:

  • Chloroacetaldehyde Decomposition: This is the most frequent culprit. The aqueous solution is unstable. If it has been stored for a long time or improperly, it will polymerize. Action: Purchase a new bottle of chloroacetaldehyde solution. Do not attempt to use old or cloudy solutions.

  • Insufficient Base or Inactive Base: Sodium bicarbonate (NaHCO₃) is used to neutralize the HBr/HCl formed during the reaction, driving the equilibrium towards the product. If the base is old or has absorbed moisture, it will be less effective. Action: Use a freshly opened container of NaHCO₃ or dry it in an oven before use. Ensure at least one stoichiometric equivalent is used.

  • Incorrect Reaction Temperature: The reaction typically requires reflux in a solvent like ethanol to proceed at a reasonable rate.[6] Insufficient heating will lead to a stalled reaction. Action: Ensure the reaction mixture is maintained at a vigorous, steady reflux. Monitor the temperature of the heating mantle/oil bath.

  • Solvent Choice: While ethanol is common, other polar protic solvents can be used. However, the choice of solvent can influence reaction rates and solubility of intermediates.[8] Action: Stick to established protocols using ethanol or methanol unless you are intentionally exploring optimization.

Q5: My TLC plate shows multiple spots, and the crude product is an intractable oil or difficult to purify. What are the likely side products?

A messy reaction profile usually points to side reactions or unreacted starting materials.

  • Unreacted Starting Material: The 2-aminopyridine starting material is often UV active and can be mistaken for a product spot. Action: Run a co-spot on your TLC plate (a lane with your crude mixture and a spot of the starting material on top of it) to confirm its identity. If significant starting material remains, it points to the issues described in Q4 (bad reagents, insufficient heat).

  • Polymerization Products: As mentioned, chloroacetaldehyde can self-polymerize, leading to a baseline smear or insoluble material in the reaction flask. This is often an amorphous, brownish solid. Action: This is preventative. Use fresh chloroacetaldehyde. During workup, these polymers are typically insoluble in the extraction solvent (e.g., ethyl acetate, dichloromethane) and can be filtered off.[9]

  • Formation of Regioisomers: This is less of a concern with a pre-functionalized aminopyridine like Ethyl 2-amino-5-bromonicotinate. However, if using a different aminopyridine with multiple possible cyclization sites, regioisomers can form. Action: Confirm the structure of your starting material. For purification, flash column chromatography is typically required to separate isomers.

Section 3: Advanced Optimization Strategies

Once the baseline synthesis is working, these strategies can help maximize yield and purity.

Q6: How can I accelerate the reaction or improve the yield beyond the standard 70-80%?

  • Microwave-Assisted Synthesis: A significant improvement in both reaction time and yield can often be achieved using microwave irradiation.[10][11][12] Reactions that take hours at reflux can often be completed in minutes in a sealed-vessel microwave reactor.[13] This technique provides rapid, uniform heating, which can minimize the formation of degradation and side products.[3]

  • Alternative Catalysts and Conditions: While the base-mediated reaction is standard, related imidazo[1,2-a]pyridine syntheses sometimes benefit from acidic catalysts. For example, the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent variant, often employs Lewis or Brønsted acids like Sc(OTf)₃ or NH₄Cl to activate the aldehyde component and accelerate imine formation.[10][14][15] While not a direct replacement for the Tschitschibabin-type reaction, exploring catalytic amounts of a mild acid could be a valid optimization strategy.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Reflux)Microwave IrradiationAdvantage of Microwave
Reaction Time 2–24 hours[5]15–30 minutes[10][13]>90% reduction in time
Typical Yields 65–80%82–96%[12]Higher efficiency, fewer side products
Temperature ~78 °C (Ethanol Reflux)90–150 °C (Sealed Vessel)Access to higher temperatures
Key Benefit Simple setup, no special equipmentRapid optimization, improved yieldsSpeed and Purity
Section 4: Experimental Protocols

Protocol 1: Standard Synthesis via Conventional Heating

This protocol provides a reliable baseline for the synthesis.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethyl 2-amino-5-bromonicotinate (1.0 eq).

    • Add anhydrous ethanol (approx. 10-15 mL per gram of aminopyridine).

    • Add sodium bicarbonate (NaHCO₃, 1.1 eq).

  • Reaction Execution:

    • Begin stirring the suspension.

    • Add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to a vigorous reflux (approx. 78-80 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine spot is consumed (typically 4-8 hours).

    • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Section 5: References
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. ([Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. ([Link])

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400 - Taylor & Francis Online. ([Link])

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids - Bentham Science. ([Link].)

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. ([Link])

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids - Bentham Science. ([Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. ([Link])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. ([Link])

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC. ([Link])

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines - ACS Omega. ([Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. ([Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. ([Link])

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances. ([Link])

  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed. ([Link])

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. ([Link])

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives - Journal of University of Shanghai for Science and Technology. ([Link])

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. ()

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction - Organic Chemistry Portal. ([Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. ([Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. ([Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - ResearchGate. ([Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC. ([Link])

  • The Groebke-Blackburn-Bienaymé Reaction - PubMed. ([Link])

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction - ACS Publications. ([Link])

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. ([Link])

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis - ResearchGate. ([Link])

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Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-bromoimidazo[1,2-a]pyridine-6-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established reaction mechanisms and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 8-bromoimidazo[1,2-a]pyridine-6-carboxylates typically involves the cyclocondensation of a substituted 2-aminopyridine, specifically a 2-amino-3-bromopyridine bearing a carboxylate group at the 5-position, with an α-halo-carbonyl compound, such as ethyl bromopyruvate. This reaction, a variation of the classic Tchichibabin reaction, is a robust method for the formation of the imidazo[1,2-a]pyridine core. However, as with any multi-step synthesis involving functionalized heterocycles, a number of side reactions can occur, leading to impurities, low yields, and purification challenges. This guide will address these issues systematically.

Core Reaction Mechanism

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through the following key steps:

  • N-Alkylation: The more nucleophilic pyridine ring nitrogen of the 2-amino-3-bromopyridine derivative attacks the electrophilic carbon of the α-haloketone, displacing the halide to form a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the appended side chain.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered side reactions in the synthesis of 8-bromoimidazo[1,2-a]pyridine-6-carboxylates, presented in a question-and-answer format.

FAQ 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Issue: The formation of isomeric products is a common challenge when using substituted 2-aminopyridines. In the synthesis of 8-bromoimidazo[1,2-a]pyridine-6-carboxylates, the desired product is formed through the reaction of 2-amino-3-bromopyridine-5-carboxylate with an α-halo-carbonyl compound. However, if the starting material is not correctly synthesized or if there are isomeric impurities, other regioisomers of the final product can be formed. For instance, if the starting material contains 2-amino-5-bromopyridine, the reaction will lead to the formation of 6-bromoimidazo[1,2-a]pyridine derivatives.

Plausible Side Reactions & Byproducts:

  • Formation of 6-bromo Isomer: If the starting 2-aminopyridine is brominated at the 5-position instead of the 3-position, the resulting product will be the 6-bromo-imidazo[1,2-a]pyridine-8-carboxylate isomer.

  • Formation of Di-bromo Species: Over-bromination of the initial 2-aminopyridine can lead to di-bromo impurities which can then react to form di-brominated imidazo[1,2-a]pyridines.[1][2]

Troubleshooting & Mitigation Strategies:

  • Starting Material Purity: The most critical factor for ensuring high regioselectivity is the purity of the starting 2-amino-3-bromopyridine-5-carboxylate. It is imperative to thoroughly characterize the starting material using techniques such as NMR and mass spectrometry to confirm the correct substitution pattern and the absence of isomeric impurities.

  • Controlled Bromination: When preparing the 2-amino-3-bromopyridine starting material, careful control of the bromination conditions (e.g., temperature, stoichiometry of the brominating agent) is essential to avoid over-bromination and the formation of isomeric byproducts.[1][3]

  • Purification of Starting Material: If isomeric impurities are detected in the starting material, it is crucial to purify it before proceeding with the cyclocondensation reaction. Column chromatography is often effective for separating regioisomers of substituted pyridines.

Workflow for Ensuring Regioselectivity

Reaction_Mechanism cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization cluster_2 Dehydration 2-aminopyridine 2-Amino-3-bromopyridine-5-carboxylate pyridinium_salt Pyridinium Salt Intermediate 2-aminopyridine->pyridinium_salt + alpha-haloketone Ethyl bromopyruvate alpha-haloketone->pyridinium_salt hemiaminal Hemiaminal Intermediate pyridinium_salt->hemiaminal product 8-Bromoimidazo[1,2-a]pyridine-6-carboxylate hemiaminal->product - H2O Troubleshooting_Logic Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Identify_Issue Identify Primary Issue Analysis->Identify_Issue Isomers Isomeric Mixture Identify_Issue->Isomers Multiple Spots on TLC with same MW Debromination De-brominated Product Identify_Issue->Debromination Product MW - Br Hydrolysis Hydrolyzed Product Identify_Issue->Hydrolysis Product MW - C2H4 Other Other/Unknown Impurities Identify_Issue->Other Check_SM Check Starting Material Purity Isomers->Check_SM Check_Temp Review Reaction Temperature Debromination->Check_Temp Check_Water Check for Water in Reaction Hydrolysis->Check_Water Optimize Optimize Reaction Conditions (Solvent, Base, Time) Other->Optimize

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Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis and provide practical, experience-driven solutions to optimize your reaction conditions. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Issue 1: Low to No Product Yield

Q: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the likely causes and how can I fix this?

A: Low or no yield is a frequent challenge, often stemming from one or more of the following factors: starting material quality, suboptimal reaction conditions, or catalyst inefficiency. A systematic approach to troubleshooting is crucial.

1. Starting Material Integrity:

  • Purity of 2-Aminopyridine: Ensure the 2-aminopyridine substrate is pure. Impurities can interfere with the reaction.

  • Aldehyde Quality: Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Use freshly distilled or purified aldehydes.

  • Isocyanide Stability: Isocyanides can degrade during storage. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), using freshly prepared or purified isocyanides is recommended for optimal results.[1]

  • α-Haloketone Reactivity: In classic condensation reactions, the reactivity of the α-haloketone is key. Ensure it has not decomposed. Some syntheses can be performed without a catalyst or solvent at moderate temperatures (e.g., 60°C), highlighting the intrinsic reactivity of the starting materials.[2]

2. Reaction Condition Optimization:

  • Water Scavenging: The initial imine formation is a condensation reaction that produces water. This step is often reversible, and the presence of water can drive the equilibrium backward, hindering the reaction.[1] Consider adding a dehydrating agent like trimethyl orthoformate or setting up the reaction under conditions that remove water (e.g., Dean-Stark apparatus).[1]

  • Temperature Control: Temperature is a critical parameter. While many reactions proceed at room temperature, some require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to side product formation and decomposition.[1][3] An optimization screen of the reaction temperature is highly recommended. Microwave irradiation has been shown to accelerate some syntheses.[1][2][4]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction outcome. For instance, in copper-silicate catalyzed reactions, polar solvents like methanol and acetonitrile showed a significant improvement in yield compared to less polar solvents like dichloromethane and toluene.[5] A solvent screen is often a worthwhile investment of time.

3. Catalyst Selection and Activity:

  • Catalyst Choice: A wide range of catalysts can be employed, including copper salts (e.g., CuI, CuBr), iodine, palladium, and gold catalysts.[3][6][7][8][9] The optimal catalyst will depend on the specific reaction type. For example, CuBr was found to be highly effective in a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins.[3]

  • Catalyst Loading: The amount of catalyst is crucial. For instance, in a copper silicate-catalyzed reaction, 10 mol% was found to be optimal, with lower loadings resulting in decreased yields.[5]

  • Catalyst Deactivation: Ensure your catalyst is active and has been stored correctly. Some catalysts are sensitive to air and moisture.

Below is a troubleshooting workflow to guide your optimization process:

Troubleshooting_Low_Yield start Low or No Yield check_sm Verify Starting Material Purity start->check_sm check_sm->start If impure, purify/replace check_conditions Evaluate Reaction Conditions check_sm->check_conditions If pure check_catalyst Assess Catalyst check_conditions->check_catalyst If optimal optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst If active optimize_solvent Screen Solvents optimize_temp->optimize_solvent add_dehydrating_agent Add Dehydrating Agent optimize_solvent->add_dehydrating_agent add_dehydrating_agent->check_catalyst success Improved Yield optimize_catalyst->success

Caption: A workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.

Issue 2: Formation of Side Products and Purification Challenges

Q: My reaction is messy, with multiple spots on the TLC plate, making purification difficult. How can I improve the reaction's selectivity?

A: The formation of side products is often a sign of non-optimal reaction conditions or competing reaction pathways.

  • Temperature and Reaction Time: As mentioned, excessive heat can lead to decomposition and the formation of byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-reaction.

  • Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to side reactions.

  • Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to the atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome. However, some protocols beneficially use air as an oxidant.[3]

  • Choice of Base: In reactions requiring a base, the choice and amount of base can be critical. A screen of different bases (e.g., K₂CO₃, NaHCO₃) may be necessary.[4][10]

  • Purification Strategy: If side products are unavoidable, consider alternative purification methods. While silica gel column chromatography is common, recrystallization or preparative HPLC may be necessary for difficult separations.[11][12]

Issue 3: Poor Regioselectivity

Q: I am observing the formation of regioisomers. How can I control the regioselectivity of my reaction?

A: Regioselectivity is a known challenge, particularly with substituted 2-aminopyridines.

  • Steric and Electronic Effects: The substitution pattern on the 2-aminopyridine ring plays a significant role. Electron-donating groups can influence the nucleophilicity of the ring nitrogens. Steric hindrance around one of the nitrogen atoms can favor reaction at the less hindered site.

  • Catalyst Control: The choice of catalyst and ligands can influence regioselectivity. Some catalytic systems can provide a higher degree of control.

  • Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For instance, in the classic condensation with α-haloketones, the initial alkylation typically occurs at the endocyclic nitrogen.[10][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials.

  • Condensation of 2-aminopyridines with α-haloketones: This is a classic and widely used method.[2][4][5]

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful one-pot method for generating diverse 3-aminoimidazo[1,2-a]pyridines.[1][10][14]

  • Copper-catalyzed reactions: Various copper-catalyzed protocols have been developed, including those using nitroolefins or terminal alkynes as starting materials.[2][3][6][15]

  • Iodine-catalyzed synthesis: Molecular iodine has been effectively used as an environmentally benign catalyst in multicomponent reactions.[7][9][16]

Q2: What are the advantages of using microwave irradiation or ultrasound assistance?

A2: Both techniques can significantly accelerate reaction rates and improve yields.

  • Microwave Irradiation: Provides rapid and uniform heating, often leading to shorter reaction times and cleaner reactions.[1][2][4]

  • Ultrasound Assistance: Can enhance reaction rates through acoustic cavitation, which improves mixing and mass transfer. Ultrasound-assisted syntheses have been reported to proceed under mild conditions, sometimes in green solvents like water.[6][16]

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst is highly dependent on the specific transformation.

  • For multicomponent reactions (GBB type): Lewis acids like Sc(OTf)₃ or iodine are commonly used.[2][7][9]

  • For oxidative cyclizations: Copper and iron catalysts are often employed, sometimes with air as the oxidant.[3][6]

  • For couplings with alkynes: Gold and copper catalysts are effective.[2][8]

The following table summarizes common catalysts and their applications:

Catalyst SystemReaction TypeTypical ConditionsReference
Copper (e.g., CuI, CuBr) Oxidative cyclization, A³-coupling80-100 °C, solvents like DMF or toluene[3][6][17]
Iodine (I₂) Multicomponent reactionsRoom temperature, ethanol or water[7][9][16]
Palladium (e.g., PdCl₂) Dehydrogenative coupling80 °C, toluene[18]
Gold (e.g., PicAuCl₂) Redox synthesis with alkynesRoom temperature, DCM with an acid co-catalyst[8]
Scandium triflate (Sc(OTf)₃) GBB multicomponent reactionRoom temperature or microwave irradiation[2]

Q4: Can I run these reactions under "green" or environmentally friendly conditions?

A4: Yes, significant progress has been made in developing greener synthetic routes.

  • Green Solvents: Reactions have been successfully performed in water, polyethylene glycol (PEG), and eucalyptol.[6][10][16][19]

  • Catalyst-free conditions: Some syntheses of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones can proceed without a catalyst.[2][10]

  • Air as an Oxidant: Utilizing air as the terminal oxidant is a key principle of green chemistry, avoiding the need for stoichiometric chemical oxidants.[3]

Experimental Protocols

General Protocol for a Copper-Catalyzed Synthesis from a 2-Aminopyridine and a Nitroolefin

This protocol is adapted from a reported copper(I)-catalyzed method.[3]

  • To a reaction tube, add the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (2 mL) as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for an Iodine-Catalyzed Three-Component Synthesis

This protocol is based on a reported iodine-catalyzed multicomponent reaction.[7][9]

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and iodine (0.05 mmol, 5 mol%) in ethanol (5 mL).

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC. Often, the product will precipitate out of the solution.

  • Once the reaction is complete, collect the precipitate by filtration.

  • Wash the solid with cold ethanol to afford the pure product.

General_Synthesis_Workflow start Starting Materials (e.g., 2-Aminopyridine, Aldehyde, Isocyanide) reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure Imidazo[1,2-a]pyridine purification->product

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Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. The inherent basicity and polarity of the imidazo[1,2-a]pyridine scaffold often lead to purification difficulties such as peak tailing, poor resolution, and low recovery. This resource provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you achieve high purity for your target compounds.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar imidazo[1,2-a]pyridine compounds in a question-and-answer format.

Question 1: My imidazo[1,2-a]pyridine compound is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?

Answer:

Streaking of basic compounds like imidazo[1,2-a]pyridines on silica gel TLC plates is a common issue that primarily stems from strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to slow, uneven migration up the plate. Overloading the sample can also cause streaking.[1][3]

Here’s how you can troubleshoot this:

  • Add a Basic Modifier to the Mobile Phase: The most effective solution is often to add a small amount of a basic modifier to your eluent.[1][2] This modifier will compete with your compound for binding to the acidic silanol groups, leading to sharper spots.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is a very common and effective solution for basic compounds.[2]

    • Ammonia: A few drops of ammonia in the eluting solvent can also be effective.[1]

  • Reduce Sample Concentration: Make sure you are not overloading the TLC plate. Try spotting a more dilute solution of your sample.[3]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, your compound might be unstable on silica.[2][4] You could try using less acidic stationary phases like alumina or C18 (reversed-phase) plates.[2]

Question 2: I'm running a silica gel column to purify my polar imidazo[1,2-a]pyridine, but I'm getting very poor separation and my compound is eluting as a broad band. What should I do?

Answer:

Poor separation and band broadening on a silica column for polar basic compounds are often extensions of the same issues seen in TLC. The strong interaction with silica gel is the likely culprit. Here’s a systematic approach to improve your separation:

  • Optimize Your Solvent System with a Basic Modifier: Just as with TLC, adding a basic modifier to your mobile phase is crucial.

    • Incorporate Triethylamine (TEA): Start by adding 0.5-1% TEA to your eluent. This will significantly reduce peak tailing and improve the shape of your elution band.

  • Choose the Right Polarity: Ensure your solvent system is appropriate for your compound's polarity. The ideal Rf value on TLC for the compound of interest should be around 0.2-0.4 for good separation on a column.[5]

    • If your compound is staying at the baseline on TLC (Rf close to 0), your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[5]

    • If your compound is running at the solvent front (Rf close to 1), your eluent is too polar. Decrease the proportion of the polar solvent.[5]

  • Proper Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.[5]

    • For compounds with poor solubility in the eluent, consider dry loading. This involves adsorbing your compound onto a small amount of silica gel and then loading this solid onto the top of your column.[5]

  • Consider Alternative Chromatographic Techniques: If you continue to face challenges with silica gel chromatography, more advanced techniques may be necessary.

    • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is often an excellent choice for polar compounds.[6]

    • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.[7][8][9][10]

Question 3: My polar imidazo[1,2-a]pyridine is highly soluble in methanol but crashes out when I try to dissolve it in my mobile phase for reverse-phase HPLC. How can I get it onto the column?

Answer:

This is a common solubility challenge. Here are several strategies to address this:

  • Modify the Injection Solvent: While it's ideal to dissolve your sample in the mobile phase, it's not always possible.

    • Use a Stronger, Miscible Solvent: Dissolve your sample in a minimal amount of a stronger, water-miscible organic solvent in which it is soluble, such as DMSO or DMF. Injecting a small volume of this solution should be compatible with your reverse-phase system. Be mindful that a large injection volume of a very strong solvent can distort peak shape.

    • Acidify the Sample: Since imidazo[1,2-a]pyridines are basic, their solubility in aqueous solutions often increases at a lower pH. Try dissolving your sample in the mobile phase with a small amount of acid added (e.g., 0.1% formic acid or trifluoroacetic acid - TFA). This will protonate the basic nitrogens, forming a more water-soluble salt.

  • Adjust the Initial Mobile Phase Composition: If you are running a gradient, you can start with a higher percentage of organic solvent in your mobile phase to aid in the solubility of your compound as it is injected.

Question 4: I'm trying to purify a chiral imidazo[1,2-a]pyridine, but I'm not getting any separation on my chiral column. What can I do?

Answer:

Chiral separations can be challenging and often require screening of different columns and mobile phases. For basic compounds like imidazo[1,2-a]pyridines, additives are often necessary to achieve separation.[11][12][13]

  • Screen Different Chiral Stationary Phases (CSPs): There is no universal chiral column. You may need to screen several different types of CSPs (e.g., polysaccharide-based like Chiralpak and Chiralcel) to find one that resolves your enantiomers.[12]

  • Use Mobile Phase Additives: The addition of an acidic or basic modifier can be crucial for chiral recognition.[11][14]

    • For basic compounds, a basic additive like diethylamine (DEA) or ethanolamine is often used in normal-phase chiral chromatography.[11][14]

    • For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid is used.[11] The typical concentration for these additives is around 0.1%.[11][14]

  • Explore Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often more efficient than HPLC.[15] It uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol.[15][16] For basic analytes, additives like diethylamine are also used in SFC to improve peak shape.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying polar imidazo[1,2-a]pyridines?

There is no single "best" column, as the ideal choice depends on the specific properties of your compound. However, for initial attempts, a standard silica gel column is a good starting point, provided you use a mobile phase containing a basic modifier like triethylamine. If this fails, reversed-phase C18 chromatography is an excellent alternative for polar compounds.

Q2: How do I choose a starting solvent system for my column?

Use TLC to screen for an appropriate solvent system. A good starting point for many imidazo[1,2-a]pyridines on silica gel is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Adjust the ratio of these solvents to achieve an Rf value of 0.2-0.4 for your target compound.[5] Remember to add 0.5-1% triethylamine to your chosen solvent system.

Q3: My compound "oils out" during crystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound is not soluble enough in the hot solvent to remain in solution as it cools, but too soluble to precipitate as a solid. Here are some things to try:

  • Use a Different Solvent or Solvent System: Experiment with a wider range of solvents or solvent mixtures.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature over several hours.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: Are there any "greener" alternatives to traditional chromatography for purifying these compounds?

Yes, Supercritical Fluid Chromatography (SFC) is considered a "green" technique because it primarily uses compressed carbon dioxide, a non-toxic and readily available solvent, as the mobile phase.[15] This significantly reduces the consumption of organic solvents. SFC is also very effective for the purification of polar and chiral compounds.[15][17][18]

Advanced Purification Strategies

For particularly challenging separations, consider these advanced techniques:

TechniquePrincipleBest For
Mixed-Mode Chromatography Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[7][8][9]Separating mixtures of compounds with a wide range of polarities and ionic strengths in a single run.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[19]Retaining very polar compounds that are not well-retained by reversed-phase chromatography.[19]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (usually CO2) as the mobile phase.[16]Fast and efficient separations, especially for chiral compounds and when reduced solvent consumption is desired.[15][17]

Experimental Protocols

Protocol 1: Optimizing a Mobile Phase for Silica Gel Column Chromatography
  • Prepare Stock Solutions: Create dilute stock solutions of your crude sample in a suitable solvent like dichloromethane or methanol.

  • TLC Screening:

    • On a single TLC plate, spot your crude material in several lanes.

    • Prepare a series of developing chambers with different solvent systems. A good starting point is varying ratios of hexane/ethyl acetate (e.g., 9:1, 7:3, 1:1, 3:7).

    • To each of these solvent systems, add 0.5-1% triethylamine.

    • Develop the TLC plates and visualize the spots under UV light and/or with a suitable stain.

  • Select the Optimal System: Choose the solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[5]

  • Column Elution: Use the selected solvent system as your mobile phase for the column chromatography.

Protocol 2: 2D TLC for Assessing Compound Stability on Silica Gel
  • Spot the Plate: On a square TLC plate, spot your compound in one corner, about 1 cm from the edges.

  • First Development: Develop the plate in a chosen solvent system.

  • Dry and Rotate: Remove the plate from the chamber and allow it to dry completely. Then, rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Analyze the Plate:

    • Stable Compound: If your compound is stable, the spots will appear along a diagonal line.

    • Unstable Compound: If your compound is degrading on the silica, you will see new spots that are not on the diagonal.[4]

Visualization of Concepts

Troubleshooting_Workflow start Poor Purification of Polar Imidazo[1,2-a]pyridine tlc_issue TLC Issue: Streaking/Tailing start->tlc_issue column_issue Column Issue: Poor Separation/Broad Peaks start->column_issue solubility_issue Solubility Issue: Crashes out in Mobile Phase start->solubility_issue chiral_issue Chiral Separation Issue: No Resolution start->chiral_issue add_base Add Basic Modifier to Eluent (e.g., 0.5-1% TEA) tlc_issue->add_base reduce_load Reduce Sample Loading tlc_issue->reduce_load change_sp Change Stationary Phase (Alumina, C18) tlc_issue->change_sp optimize_mp Optimize Mobile Phase (Rf 0.2-0.4 with TEA) column_issue->optimize_mp dry_load Use Dry Loading Technique column_issue->dry_load adv_tech Consider Advanced Techniques (RP-HPLC, Mixed-Mode) column_issue->adv_tech strong_solvent Inject in Minimal Strong Solvent (DMSO, DMF) solubility_issue->strong_solvent acidify_sample Acidify Sample (0.1% FA or TFA) solubility_issue->acidify_sample screen_csp Screen Different Chiral Stationary Phases (CSPs) chiral_issue->screen_csp chiral_additives Use Mobile Phase Additives (DEA, TFA) chiral_issue->chiral_additives try_sfc Try Supercritical Fluid Chromatography (SFC) chiral_issue->try_sfc

Caption: Troubleshooting workflow for purification challenges.

Chromatographic_Interactions cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) silica_no_mod Silica Surface Si-OH (Acidic) compound_no_mod {Imidazo[1,2-a]pyridine | Basic Nitrogen} silica_no_mod:p1->compound_no_mod:n1 Strong Ionic Interaction (Causes Tailing) silica_with_mod Silica Surface Si-OH (Acidic) tea {Triethylamine (TEA) | Basic} tea:n1->silica_with_mod:p1 TEA masks acidic sites compound_with_mod {Imidazo[1,2-a]pyridine | Basic Nitrogen} compound_with_mod->silica_with_mod Reduced Interaction (Improved Peak Shape)

Caption: Effect of a basic modifier in chromatography.

References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16). American Pharmaceutical Review.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International.
  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today.
  • TLC troubleshooting. (n.d.). ChemBAM.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC). (2025, August 6). ResearchGate.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. (n.d.). Benchchem.
  • Normal-Phase and Polar Organic Solvents Chromatography. (n.d.). ResearchGate.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
  • How To Improve Thin Layer Chromatography Experiment? (2025, January 30). Chemistry For Everyone.
  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023, July 1). Current Analytical Chemistry, 19(6), 482-488.
  • Tailing in TLC - can anyone help? (2013, November 1). ResearchGate.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024, May 3). PMC - NIH.
  • Video: Supercritical Fluid Chromatography. (2024, December 5). JoVE.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
  • additives for chiral. (2017, December 28). Chromatography Forum.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019, January 30). NIH.
  • Should an Additive be Added to your HPLC Eluent? (n.d.). LCGC International.
  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2025, August 10). ResearchGate.

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Preventing decomposition of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot and prevent the decomposition of your target molecule, ensuring higher yields and purity.

Introduction to the Stability of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of privileged heterocyclic scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] However, their synthesis can be accompanied by challenges related to the stability of the ring system and its substituents. The electron-rich nature of the imidazo[1,2-a]pyridine core makes it susceptible to certain reactions, while the bromo and ethyl carboxylate groups introduce their own potential for side reactions and degradation. This guide will address the most common issues encountered during the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Troubleshooting Guide: Preventing Decomposition

This section is formatted as a series of questions and answers to directly address common problems observed during the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

FAQ 1: My reaction is showing a significant amount of a debrominated product. What is causing this and how can I prevent it?

Answer:

The loss of the bromine atom from the C8 position is a common issue, known as hydrodehalogenation. This reductive dehalogenation can be promoted by certain reagents and conditions, particularly in the presence of a hydrogen source and a catalyst.

Potential Causes:

  • Catalytic Hydrogenation Conditions: If your synthetic route involves a hydrogenation step for another functional group, the palladium catalyst commonly used can also catalyze the removal of the bromine atom.[3][4] Aryl bromides are more readily reduced than aryl chlorides under neutral catalytic hydrogenation conditions.[4]

  • Reductive Side Reactions: Certain reducing agents or even the solvent under specific conditions can act as a hydride source, leading to the unwanted removal of bromine.

  • Radical Reactions: The formation of aryl radicals, followed by hydrogen abstraction, can also lead to debromination.[3]

Preventative Measures:

  • Choice of Catalyst: If a reduction is necessary, consider using a less active catalyst or a catalyst system that is selective for the desired transformation over C-Br bond cleavage.

  • Control of Reaction Conditions: Perform the reaction under neutral pH conditions, as acidic or basic conditions can sometimes promote dehalogenation.[5]

  • Alternative Synthetic Routes: If debromination is a persistent issue, consider introducing the bromo substituent at a later stage in your synthetic sequence.

FAQ 2: I am observing the formation of the corresponding carboxylic acid in my reaction mixture. What leads to this ester hydrolysis?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid is a frequent side reaction, especially when the reaction or work-up conditions are not carefully controlled.

Potential Causes:

  • Basic Conditions: The ester is highly susceptible to hydrolysis under basic conditions (saponification). The use of strong bases like sodium hydroxide or even weaker bases in the presence of water can lead to the formation of the carboxylate salt, which upon acidic work-up, will yield the carboxylic acid.[6][7][8][9]

  • Acidic Conditions: While generally more stable to acid than base, prolonged exposure to strong acidic conditions, especially at elevated temperatures and in the presence of excess water, can also catalyze the hydrolysis of the ester.[6][7][8]

  • Moisture: The presence of water in the reaction solvents or reagents can contribute to hydrolysis, particularly at elevated temperatures.

Preventative Measures:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.

  • pH Control: Maintain a neutral or slightly acidic pH during the reaction and work-up, if compatible with the desired transformation. If a basic work-up is necessary, keep the temperature low and the exposure time to a minimum.

  • Purification Strategy: If some hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired ester product by column chromatography or by extraction with a mild aqueous base.

FAQ 3: My reaction is turning dark, and I am getting a complex mixture of products. What could be the cause of this general decomposition?

Answer:

A dark reaction color and the formation of a complex mixture of byproducts often indicate the decomposition of the imidazo[1,2-a]pyridine ring itself or the occurrence of multiple side reactions.

Potential Causes:

  • High Temperatures: The imidazo[1,2-a]pyridine ring system can be sensitive to high temperatures, leading to thermal decomposition.[1] The optimal temperature for the synthesis of related compounds is often around 80°C.[4]

  • Strongly Acidic or Basic Conditions: Extreme pH values can lead to the degradation of the heterocyclic core.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring can be susceptible to oxidation, especially in the presence of air and certain catalysts at elevated temperatures.[4][10]

  • Incompatible Reagents: The use of harsh or incompatible reagents can lead to a cascade of unwanted reactions.

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Mild Reagents: Whenever possible, opt for milder and more selective reagents.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products over extended periods.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

This protocol is a general procedure based on common methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[11][12]

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 2-amino-3,5-dibromopyridine (1 equivalent) in anhydrous ethanol, add sodium bicarbonate (1.1 equivalents).

  • Slowly add ethyl bromopyruvate (1.1 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate as a solid.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolA polar protic solvent that facilitates the reaction. Using the anhydrous form minimizes ester hydrolysis.
Base Sodium BicarbonateA mild base to neutralize the HBr formed during the reaction, preventing acidic side reactions.
Temperature RefluxProvides the necessary activation energy for the cyclization reaction without causing significant thermal decomposition.
Work-up Aqueous washRemoves inorganic salts and other water-soluble impurities.
Purification Column ChromatographyEffectively separates the desired product from starting materials and byproducts.

Visualizing a Potential Decomposition Pathway

The following diagram illustrates a potential decomposition pathway involving both debromination and ester hydrolysis.

DecompositionPathway Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Debrominated Ester Debrominated Ester Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate->Debrominated Ester Reductive Conditions Hydrolyzed Bromo Acid Hydrolyzed Bromo Acid Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate->Hydrolyzed Bromo Acid Acidic/Basic Hydrolysis Debrominated Hydrolyzed Acid Debrominated Hydrolyzed Acid Debrominated Ester->Debrominated Hydrolyzed Acid Acidic/Basic Hydrolysis Hydrolyzed Bromo Acid->Debrominated Hydrolyzed Acid Reductive Conditions

Caption: Potential decomposition pathways for the target molecule.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity low_yield Low Yield check_purity->low_yield Low Conversion or Decomposition impure_product Impure Product check_purity->impure_product Side Products Observed successful Successful Synthesis check_purity->successful High Purity and Yield optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry low_yield->optimize_conditions check_reagents Check Reagent Quality and Purity low_yield->check_reagents identify_byproducts Identify Byproducts (MS, NMR) impure_product->identify_byproducts debromination Debromination Detected identify_byproducts->debromination hydrolysis Hydrolysis Detected identify_byproducts->hydrolysis other_impurities Other Impurities identify_byproducts->other_impurities Implement Debromination Prevention Strategies Implement Debromination Prevention Strategies debromination->Implement Debromination Prevention Strategies Implement Hydrolysis Prevention Strategies Implement Hydrolysis Prevention Strategies hydrolysis->Implement Hydrolysis Prevention Strategies Optimize Purification Method Optimize Purification Method other_impurities->Optimize Purification Method

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • A novel and efficient method for the synthesis of 6-bromo-8-amino-imidazo[1,2-a]pyridine via the treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in the presence of NaHCO3 in ethanol at reflux in 65% yield is reported. (No valid URL found)
  • Stephenson, J. Am. Chem. Soc., 2009, 131, 8756-8757. (Me3Si)
  • A. Ramanathan, L. S. Jimenez, Synthesis, 2010, 217-220. Bromo and chloro substituents serve as excellent blocking groups on aromatic rings.
  • Y. Zhang, Z. Chen, W. Wu, Y. Zhang, W. Su, J. Org. Chem., 2013, 78, 12494-12504. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. (No valid URL found)
  • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022-01-20). (No valid URL found)
  • Bromination of imidazo[1,2-a]pyridines.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. (2024-07-24). [Link]

  • Dehalogenation of aromatic compounds.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). (No valid URL found)
  • Hydrolysis of Esters. Chemistry LibreTexts. (2022-01-31). [Link]

  • hydrolysis of esters. Chemguide. (No valid URL found)
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. (2023-05-18). [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. (2021-12-14). [Link]

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. (No valid URL found)
  • Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ResearchGate. (2019-05-16). [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. (No valid URL found)
  • Ch20: Hydrolysis of Esters. University of Calgary. (No valid URL found)
  • Synthesis routes of Ethyl imidazo[1,2-a]pyridine-2-carboxyl
  • imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. ChemicalBook. (No valid URL found)
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. (2025-08-06). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. (No valid URL found)
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. (No valid URL found)
  • 8-Bromoimidazo 1,2-a pyridine 96 850349-02-9. Sigma-Aldrich. (No valid URL found)
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. (No valid URL found)
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (No valid URL found)
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. (2024-06-29). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (No valid URL found)
  • 3-Bromo-8-fluoroimidazo[1,2-a]pyridine | 628691-73-6. J&K Scientific. (No valid URL found)
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (No valid URL found)
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd

Sources

Technical Support Center: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on by-product analysis and mitigation. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate?

A1: The most prevalent and reliable method for synthesizing Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is the cyclocondensation reaction between an appropriately substituted 2-aminopyridine and an α-halocarbonyl compound. Specifically, this involves the reaction of ethyl 2-amino-5-bromopyridine-3-carboxylate with ethyl bromopyruvate . This reaction is typically carried out in a polar solvent such as ethanol or DMF, often in the presence of a mild base like sodium bicarbonate to neutralize the HBr generated during the cyclization[1][2].

Q2: I am observing a significant amount of a di-brominated impurity in my final product. What is the likely source?

A2: A di-brominated impurity, such as Ethyl 3,8-dibromoimidazo[1,2-a]pyridine-6-carboxylate, most likely originates from an impurity in your starting material, specifically the 2-amino-5-bromopyridine-3-carboxylate . During the synthesis of this precursor from 2-aminopyridine-3-carboxylate, over-bromination can occur, leading to the formation of 2-amino-3,5-dibromopyridine-3-carboxylate. This impurity will then participate in the subsequent cyclization reaction to yield the undesired di-brominated by-product. It is crucial to ensure the purity of your starting materials before proceeding with the cyclization.

Q3: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the potential side reactions?

A3: Low yields and multiple by-products can stem from several side reactions:

  • Starting Material Impurities: As mentioned, impurities in the 2-aminopyridine starting material are a common cause.

  • Decomposition of Ethyl Bromopyruvate: Ethyl bromopyruvate is known to be unstable and can undergo self-condensation or decomposition, particularly in the presence of base or elevated temperatures[3]. This can lead to a complex mixture of by-products.

  • Hydrolysis of the Ester: The ethyl ester functionality on both the starting material and the product can be susceptible to hydrolysis, especially during basic workup conditions or prolonged reaction times at high temperatures. This results in the formation of the corresponding carboxylic acid.

  • Dimerization: Self-condensation of the 2-aminopyridine starting material or reaction intermediates can lead to the formation of dimeric by-products.

Q4: What are the recommended analytical techniques for monitoring the reaction and characterizing the by-products?

A4: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and by-product characterization:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and purity assessment of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point[4][5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of by-products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the desired product and any isolated by-products[6][7].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the product and identifying potential changes indicative of side reactions.

Troubleshooting Guide

This section provides a detailed breakdown of common issues encountered during the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, their probable causes, and actionable solutions.

Problem 1: Presence of a High Molecular Weight By-product, Inconsistent with Simple Side Reactions.
  • Probable Cause: Dimerization of the 2-aminopyridine starting material or an intermediate. This can be facilitated by elevated temperatures or the presence of certain metal impurities that can catalyze coupling reactions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction is being run at a high temperature, consider lowering it and extending the reaction time.

    • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to dimerization.

    • Purify Starting Materials: Ensure the 2-aminopyridine starting material is free from any residual catalysts used in its preparation.

    • Analyze by-product: Isolate the high molecular weight by-product by preparative HPLC or column chromatography and characterize it by MS and NMR to confirm its dimeric structure.

Problem 2: Appearance of a More Polar By-product on TLC/HPLC, Especially After Workup.
  • Probable Cause: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This is often caused by exposure to strongly basic or acidic conditions during the reaction or aqueous workup, particularly at elevated temperatures.

  • Troubleshooting Steps:

    • Use a Weaker Base: If using a strong base, switch to a milder, non-nucleophilic base like sodium bicarbonate or potassium carbonate.

    • Control pH during Workup: During the aqueous workup, carefully neutralize the reaction mixture to a pH of ~7-8. Avoid strongly acidic or basic washes.

    • Minimize Workup Time and Temperature: Perform the aqueous extraction and subsequent steps at room temperature or below and as quickly as possible.

    • Esterification of the By-product: If the carboxylic acid by-product is formed, it can potentially be converted back to the ethyl ester via Fischer esterification as a post-synthesis purification step, although preventing its formation is preferable.

Problem 3: Low Yield and a Complex Mixture of Unidentifiable By-products.
  • Probable Cause: Decomposition of ethyl bromopyruvate. This reagent is an α-haloketone and is susceptible to decomposition, especially in the presence of bases and heat[3]. It can also undergo disproportionation to form ethyl pyruvate and ethyl dibromopyruvate[3].

  • Troubleshooting Steps:

    • Use Fresh or Purified Ethyl Bromopyruvate: Ensure the ethyl bromopyruvate is of high purity and has been stored correctly (refrigerated and protected from moisture). Consider purifying it by distillation under reduced pressure if its quality is questionable.

    • Control the Rate of Addition: Add the ethyl bromopyruvate slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize self-condensation.

    • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For this cyclization, temperatures in the range of room temperature to 80°C are typically employed.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 2-aminopyridine starting material to ensure the complete consumption of the less stable ethyl bromopyruvate.

By-product Formation Mechanisms

Formation of Di-bromo By-product

G cluster_0 Starting Material Synthesis cluster_1 Main Reaction 2-aminopyridine-3-carboxylate 2-aminopyridine-3-carboxylate 2-amino-5-bromopyridine-3-carboxylate 2-amino-5-bromopyridine-3-carboxylate 2-aminopyridine-3-carboxylate->2-amino-5-bromopyridine-3-carboxylate Bromination 2-amino-3,5-dibromopyridine-3-carboxylate 2-amino-3,5-dibromopyridine-3-carboxylate 2-amino-5-bromopyridine-3-carboxylate->2-amino-3,5-dibromopyridine-3-carboxylate Over-bromination (Excess Brominating Agent) Di-bromo By-product Di-bromo By-product 2-amino-3,5-dibromopyridine-3-carboxylate->Di-bromo By-product + Ethyl Bromopyruvate

Caption: Formation of a di-bromo by-product from an over-brominated starting material.

Hydrolysis of Ethyl Ester

G Target Product (Ester) Target Product (Ester) Carboxylic Acid By-product Carboxylic Acid By-product Target Product (Ester)->Carboxylic Acid By-product H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the target ester to the corresponding carboxylic acid.

Analytical Data Summary

CompoundKey ¹H NMR Chemical Shifts (ppm, indicative)Expected m/z [M+H]⁺
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (Target) 8.5-9.0 (s, 1H, H5), 8.0-8.5 (s, 1H, H7), 7.8-8.2 (s, 1H, H3), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)~285/287
8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid Similar aromatic shifts to target, absence of ethyl signals, presence of broad COOH proton (>10 ppm)~257/259
Ethyl 3,8-dibromoimidazo[1,2-a]pyridine-6-carboxylate Aromatic signals will show different coupling patterns and shifts due to the additional bromine.~363/365/367

Experimental Protocols

General Procedure for the Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
  • To a solution of ethyl 2-amino-5-bromopyridine-3-carboxylate (1.0 eq) in ethanol (10 mL/mmol), add sodium bicarbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Protocol for HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

This method should provide good separation of the target compound from more polar (hydrolyzed acid) and less polar (starting materials, some non-polar by-products) impurities.

References

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Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing imidazo[1,2-a]pyridines?

A1: The synthesis of the imidazo[1,2-a]pyridine scaffold is versatile, with several robust methods available. The most prevalent are multicomponent reactions (MCRs) due to their efficiency and atom economy.[1][2][3][4][5] Key strategies include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[2][6][7] This method is widely used for generating diverse libraries of 3-aminoimidazo[1,2-a]pyridines.

  • A³ Coupling (Aldehyde-Amine-Alkyne): This domino reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne to form the imidazo[1,2-a]pyridine core.[4][8][9][10][11][12]

  • Condensation with α-Haloketones: A classical and straightforward method involving the reaction of a 2-aminopyridine with an α-haloketone.[4][13][14]

  • Oxidative Coupling/Cyclization: These methods often utilize a metal catalyst and an oxidant (like air) to couple 2-aminopyridines with ketones, nitroolefins, or other starting materials.[3][15]

Q2: I'm new to this synthesis. Which catalytic system should I start with for a GBB reaction?

A2: For initial explorations of the GBB reaction, Scandium(III) triflate (Sc(OTf)₃) is an excellent and widely validated choice.[2][6] It is a robust Lewis acid catalyst that has demonstrated broad substrate applicability.[2] Alternatively, p-toluenesulfonic acid (TsOH) is a more economical Brønsted acid catalyst, though it may show slightly lower performance in some cases.[2] For a more environmentally benign approach, molecular iodine has also been shown to be an effective and inexpensive catalyst.[16][17]

Q3: Are there effective metal-free options for this synthesis?

A3: Yes, several metal-free protocols have been developed, aligning with green chemistry principles.[13][14][18] For instance, the condensation of 2-aminopyridines with α-haloketones can often be achieved catalyst-free under thermal conditions.[4][13][14] Additionally, iodine-catalyzed reactions provide a metal-free alternative for MCRs.[14][16][17][19] Some syntheses can even proceed in water without any added catalyst, driven by the reactivity of the starting materials.[3][18][20]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield in a Copper-Catalyzed A³ Coupling Reaction

Q: I am attempting a copper-catalyzed A³ coupling to synthesize an imidazo[1,2-a]pyridine, but I'm getting very low yields or only starting materials back. What could be the problem?

A: Low yields in copper-catalyzed A³ couplings can stem from several factors related to the catalyst, reagents, or reaction conditions. Let's break down the potential causes and solutions.

Catalyst Activity and Selection:

  • Copper Source: The choice of copper salt is critical. While CuI is common, combinations like Cu(II)/Cu(I) generated in situ from CuSO₄ and a reducing agent like sodium ascorbate can be highly effective.[8] This dynamic system can facilitate the necessary cycloisomerization step.[8][9] CuBr has also been shown to be a highly effective catalyst.[15] For heterogeneous catalysis, a recyclable Cu/SiO₂ material can be employed, which also simplifies purification.[10][11][12]

  • Catalyst Deactivation: Copper catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies it.

  • Ligand Effects: While not always necessary, the addition of a ligand can sometimes stabilize the copper catalyst and improve yields. However, in the context of imidazo[1,2-a]pyridine synthesis, the 2-aminopyridine substrate can often act as a ligand.

Reaction Parameters:

  • Solvent Choice: The solvent plays a crucial role. Toluene is often effective for these reactions at elevated temperatures.[11] Dichloromethane has also been used successfully.[21] For greener approaches, aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS) have been shown to promote the reaction.[8]

  • Temperature: A³ couplings often require heating. A reaction temperature of 80-120 °C is typical.[11][15] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.

  • Base: The presence of a base can be critical, but its nature is important. Strong bases might interfere with the catalyst or starting materials. A mild organic base like triethylamine is often sufficient.

Protocol: Optimizing a Low-Yield Copper-Catalyzed A³ Coupling

  • Catalyst System Check: If using CuI, consider preparing a fresh stock or switching to an in-situ generated Cu(II)/Cu(I) system. To a mixture of your 2-aminopyridine, aldehyde, and alkyne in the chosen solvent, add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%).[8]

  • Inert Atmosphere: Assemble your reaction vessel under a stream of nitrogen or argon. Use degassed solvents if possible.

  • Solvent Screening: If the reaction fails in a non-polar solvent like toluene, consider a polar aprotic solvent like DMF.[15]

  • Temperature Gradient: Set up small-scale parallel reactions and screen temperatures from 60 °C to 120 °C to find the optimal point.

  • Reagent Purity: Ensure your aldehyde is free of carboxylic acid impurities (which can form upon oxidation) by running it through a short plug of silica gel if necessary. Verify the purity of your 2-aminopyridine and alkyne.

Logical Flow for Troubleshooting Low Yield in A³ Coupling:

G start Low/No Product in A³ Coupling catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions catalyst->conditions Catalyst seems okay fail Persistent Low Yield catalyst->fail Catalyst inactive/inappropriate sub_catalyst1 Switch Cu(I) to Cu(II)/ascorbate catalyst->sub_catalyst1 sub_catalyst2 Consider heterogeneous Cu/SiO₂ catalyst->sub_catalyst2 reagents Assess Reagent Quality conditions->reagents Conditions are optimal conditions->fail Suboptimal temp/solvent sub_conditions1 Increase temperature (80-120°C) conditions->sub_conditions1 sub_conditions2 Screen solvents (Toluene, DMF) conditions->sub_conditions2 success Improved Yield reagents->success Reagents are pure reagents->fail Impure reagents identified

Caption: Troubleshooting workflow for low-yield A³ coupling reactions.

Issue 2: Multiple Byproducts and Difficult Purification in GBB Reactions

Q: My GBB reaction is messy, showing multiple spots on TLC, and purification by column chromatography is challenging. How can I improve the reaction's cleanliness and simplify purification?

A: The GBB reaction, while powerful, can sometimes lead to side products, making isolation of the desired imidazo[1,2-a]pyridine difficult. The key is to optimize catalyst choice and reaction conditions to favor the desired reaction pathway.

Catalyst Selection and Loading:

  • Lewis vs. Brønsted Acids: While both can catalyze the reaction, their selectivity can differ. Scandium(III) triflate (Sc(OTf)₃) is often highly effective.[2][6] If you are using a Brønsted acid like TsOH or HClO₄ and observing side reactions, switching to a Lewis acid like Sc(OTf)₃ or even Gadolinium(III) triflate (Gd(OTf)₃) may improve selectivity.[7] In some cases, milder catalysts like ammonium chloride (NH₄Cl) can provide good yields with fewer byproducts.[22][23]

  • Catalyst Loading: Using an excessive amount of catalyst can sometimes promote side reactions. A loading of 5-10 mol% is typically sufficient.[2][7]

Reaction Parameters:

  • Solvent: Methanol is a common solvent for GBB reactions.[2] However, if you are experiencing issues, switching to another alcohol like ethanol or a non-polar solvent like toluene could alter the reaction kinetics and reduce byproduct formation.[6]

  • Temperature and Reaction Time: Many GBB reactions proceed well at room temperature.[2] If you are heating the reaction, consider if this is promoting decomposition or side reactions. Conversely, if the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) might drive it to completion before byproducts form.

  • Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields by minimizing the formation of thermally induced byproducts.[7]

Comparative Catalyst Performance in GBB Reactions:

CatalystTypical Loading (mol%)Common SolventKey AdvantagesPotential Issues
Sc(OTf)₃ 10MethanolHigh efficiency, broad substrate scope[2][6]Higher cost
TsOH 10MethanolCost-effective[2]Can be less efficient than Sc(OTf)₃[2]
**Iodine (I₂) **5-20Ethanol, WaterInexpensive, metal-free[16][17]May require optimization for some substrates
NH₄Cl 20MethanolMild, inexpensive[22][23]May require elevated temperatures

Protocol: A Cleaner GBB Reaction

  • Reagent Addition Order: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in methanol. Stir for 10-15 minutes to allow for imine formation.

  • Catalyst Introduction: Add the chosen catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Monitoring: Monitor the reaction by TLC. If the reaction is clean but slow, consider gentle warming. If it is messy, ensure you are running it at the lowest effective temperature.

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This basic wash can help remove acidic byproducts and unreacted starting materials, simplifying the subsequent chromatography.

Decision Tree for GBB Reaction Optimization:

G start Messy GBB Reaction / Difficult Purification catalyst Optimize Catalyst start->catalyst conditions Adjust Conditions catalyst->conditions Switch from Brønsted to Lewis Acid (e.g., Sc(OTf)₃) workup Improve Work-up catalyst->workup Reduce Catalyst Loading (5-10 mol%) conditions->workup Lower Temperature / Try Microwave success Clean Reaction, Easy Purification conditions->success Reaction is now clean workup->success Add Basic Wash (NaHCO₃)

Caption: Decision-making process for cleaning up GBB reactions.

References

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019). ACS Publications. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (n.d.). PubMed. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH. [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters. (2023). ACS Publications. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). ACS Publications. [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. (2024). Beilstein Journals. [Link]

  • Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines | Request PDF. (n.d.). ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). NIH. [Link]

  • Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. (n.d.). Sci-Hub. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021). ACS Publications. [Link]

  • Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. (n.d.). SciELO. [Link]

  • Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. (2019). ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). NIH. [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO. [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. (2016). All About Drugs. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • (PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (n.d.). ResearchGate. [https://www.researchgate.net/publication/359141829_Discovery_of_Imidazo12-a]pyridine_Ethers_and_Squaramides_as_Selective_and_Potent_Inhibitors_of_Mycobacterial_Adenosine_Triphosphate_ATP_Synthesis]([Link])

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective synthesis of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1] However, achieving regioselective substitution at the C6 position can be a significant hurdle. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common problems encountered during the synthesis of 6-substituted imidazo[1,2-a]pyridines.

Problem 1: Poor Regioselectivity with Substitution at Multiple Positions

Symptom: You are attempting a direct C-H functionalization to introduce a substituent at the C6 position, but you observe a mixture of isomers, with substitution also occurring at other positions (e.g., C3, C5, C7, or C8).

Possible Causes and Solutions:

  • Inherent Reactivity of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine ring system has varying electron densities at different positions, making some more susceptible to electrophilic or radical attack. The C3 position is often the most nucleophilic and prone to substitution.[2][3]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and oxidant can significantly influence the regioselectivity of C-H functionalization reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol: Synthesis via a Pre-functionalized Starting Material

For a more controlled and regioselective approach, building the imidazo[1,2-a]pyridine ring from a pre-substituted pyridine is often more reliable than direct C-H functionalization of the fused bicycle.[4]

Step-by-Step Protocol:

  • Starting Material: Begin with a commercially available or synthesized 5-substituted-2-aminopyridine (e.g., 5-bromo-2-aminopyridine or 5-iodo-2-aminopyridine).

  • Cyclization: React the 5-substituted-2-aminopyridine with an appropriate α-haloketone. This is a classic approach to forming the imidazo[1,2-a]pyridine scaffold.[5]

  • Cross-Coupling: The halogen at the C6 position of the newly formed imidazo[1,2-a]pyridine can then be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce a wide range of substituents.[4][6]

Problem 2: Low Yield of the Desired 6-Substituted Product

Symptom: The desired 6-substituted imidazo[1,2-a]pyridine is formed, but the reaction yield is consistently low.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: As with regioselectivity, the yield is highly dependent on the reaction parameters.

  • Decomposition of Starting Materials or Products: The starting materials or the product may be unstable under the reaction conditions.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned or deactivated over the course of the reaction.

  • Formation of Side Products: Competing side reactions can consume the starting materials and reduce the yield of the desired product. For instance, in palladium-catalyzed carbonylations, the formation of α-ketoamides can compete with the desired amide product.[6]

Optimization Table for a Suzuki Coupling Reaction:

ParameterCondition 1Condition 2Condition 3Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ with SPhosLigand choice can significantly impact catalytic activity and stability.
Base Na₂CO₃K₃PO₄Cs₂CO₃The strength and nature of the base can affect the transmetalation step.
Solvent Toluene/EtOH/H₂ODioxane/H₂OTHF/H₂OSolvent polarity and aprotic/protic nature influence reaction kinetics.
Temperature 80 °C100 °CRefluxHigher temperatures can increase reaction rates but may also lead to decomposition.
Problem 3: Difficulty in Purification of the Final Product

Symptom: The crude reaction mixture contains the desired product, but it is difficult to separate from starting materials, reagents, or byproducts.

Possible Causes and Solutions:

  • Similar Polarity of Components: The desired product may have a similar polarity to impurities, making chromatographic separation challenging.

  • Formation of Hard-to-Remove Byproducts: Some reactions generate byproducts that are difficult to remove by standard purification techniques. For example, in reactions using N-iodosuccinimide (NIS), the succinimide byproduct can be challenging to separate.

  • Product Instability on Silica Gel: The product may be unstable on silica gel, leading to decomposition during column chromatography.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Chemical Scavenging: In some cases, impurities can be removed by reacting them with a scavenger resin.

  • Derivatization: Temporarily derivatizing the product to alter its polarity can facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-substituted imidazo[1,2-a]pyridines?

A1: The most common strategies can be broadly categorized into two approaches:

  • Building from a Pre-substituted Pyridine: This involves starting with a 5-substituted-2-aminopyridine and then constructing the imidazole ring. This is often the most reliable method for achieving high regioselectivity.[4]

  • Direct C-H Functionalization: This involves the direct introduction of a substituent onto the pre-formed imidazo[1,2-a]pyridine core. While atom-economical, this approach can suffer from a lack of regioselectivity.[2][7]

Q2: I am considering a multicomponent reaction (MCR) to synthesize a 6-substituted imidazo[1,2-a]pyridine. What are the advantages and potential challenges?

A2: Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity quickly.[8] However, achieving C6 substitution via an MCR typically requires the use of a 5-substituted-2-aminopyridine as one of the components. A potential challenge is that the reaction conditions need to be carefully optimized to ensure compatibility with the substituent on the pyridine ring.

Q3: Are there any "green" or more environmentally friendly methods for the synthesis of 6-substituted imidazo[1,2-a]pyridines?

A3: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:

  • Catalyst-free reactions: Some methods avoid the use of heavy metal catalysts.[9]

  • Use of greener solvents: Reactions in water or other environmentally benign solvents are being explored.[5]

  • Photocatalysis: Visible light-induced reactions often proceed under mild conditions and can offer unique reactivity.[10][11]

Q4: How can I confirm the regiochemistry of my substituted imidazo[1,2-a]pyridine?

A4: The most definitive method for determining the position of a substituent is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using techniques like Nuclear Overhauser Effect (NOE) experiments.[12] In an NOE experiment, irradiation of a proton on the substituent should show a correlation to the proton at the C5 or C7 position if the substituent is at C6. X-ray crystallography can also provide unambiguous structural confirmation if a suitable crystal can be obtained.

Q5: What is the role of a directing group in achieving regioselective C-H functionalization at the C6 position?

A5: A directing group is a functional group that is temporarily or permanently installed on the imidazo[1,2-a]pyridine scaffold to guide a catalyst to a specific C-H bond. For C6 functionalization, a directing group would typically be placed at a nearby position (e.g., C5 or C7) to facilitate the formation of a stable metallacyclic intermediate that favors C-H activation at the C6 position. While the literature extensively covers C3 functionalization, specific directing groups for C6 functionalization are less common but are an active area of research.

References

  • L. Tork, et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(10), 2353. [Link]

  • G. L. F. Chiu, et al. (2009). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 74(16), 6114-6121. [Link]

  • Z. T. Bhutia, et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5346-5357. [Link]

  • P. Kusy, et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3369. [Link]

  • A. A. Flores-Carrillo, et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(2), 35. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Y. Rasool, et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 20(2), 195-222. [Link]

  • Y. Wang, et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6598. [Link]

  • X. Wang, et al. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. Chemistry – An Asian Journal, 14(20), 3583-3598. [Link]

  • Request PDF. Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]

  • Y. Wang, et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6598. [Link]

  • A. V. Ivachtchenko, et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. ACS Medicinal Chemistry Letters, 3(12), 1030-1035. [Link]

Sources

Technical Support Center: Enhancing In Vivo Stability of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Given the specific nature of this compound, this document synthesizes established principles of formulation science and metabolic stability for heterocyclic compounds to provide actionable strategies for enhancing its performance in in vivo studies. Our goal is to move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is precipitating out of my simple saline/PBS formulation. What is happening and how can I fix it?

A: Understanding the Problem: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, like many heterocyclic compounds, is predicted to have low aqueous solubility. This is due to its largely aromatic, lipophilic structure. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous vehicle like saline, the compound can crash out of solution as it exceeds its thermodynamic solubility limit. This leads to inaccurate dosing and poor bioavailability.

Core Insight: The key is to formulate the compound in a vehicle that either increases its aqueous solubility or keeps it in a stable, dispersed state.

Troubleshooting & Solutions:

  • Co-Solvent Systems: This is often the first and simplest approach. A water-miscible organic solvent is used to keep the compound in solution upon dilution.

    • Common Choices: Polyethylene glycol 400 (PEG400), propylene glycol (PG), ethanol, and N-Methyl-2-pyrrolidone (NMP).

    • Causality: These solvents act by reducing the polarity of the bulk solvent (water), creating a more favorable environment for the lipophilic drug molecule.

    • Practical Tip: Always perform a vehicle tolerability study in your animal model. A common starting point for a parenteral formulation is 5-10% DMSO, 30-40% PEG400, and the remainder saline or water.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their apparent water solubility.[1][2][3]

    • Mechanism: The hydrophobic inner cavity of the cyclodextrin molecule sequesters the lipophilic drug, while the hydrophilic outer surface interacts with water, effectively creating a water-soluble complex.[2]

    • Recommended Excipients: For parenteral use, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are preferred due to their improved safety profile over unmodified β-cyclodextrin.[4][5]

    • Protocol: See Protocol 1: Formulation with HP-β-CD.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can significantly improve both solubility and absorption.[6][7] These systems present the drug in a solubilized state to the gastrointestinal tract.

    • Types: These range from simple oil solutions to more complex Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[8][9][10]

    • Benefit: Besides improving solubility, lipid formulations can enhance lymphatic uptake, potentially reducing first-pass metabolism in the liver.[11]

Q2: I'm observing very rapid clearance and low exposure in my pharmacokinetic (PK) study. Could this be a stability issue?

A: Understanding the Problem: Yes, rapid clearance is a classic sign of metabolic instability. For Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, there are two primary metabolic "soft spots" to consider:

  • Ester Hydrolysis: The ethyl ester group is a prime target for carboxylesterases, which are abundant in plasma and tissues like the liver.[12][13][14] These enzymes hydrolyze the ester to its corresponding carboxylic acid, which is typically more polar and rapidly cleared by the kidneys.[12] This is a very common metabolic pathway for ester-containing drugs.[15][16]

  • Oxidation of the Imidazopyridine Ring: The imidazo[1,2-a]pyridine core can be susceptible to oxidation by enzymes like Cytochrome P450s (CYPs) or Aldehyde Oxidase (AO).[17] AO, in particular, is known to metabolize nitrogen-containing heterocyclic rings.[17]

Troubleshooting & Solutions:

  • Measure In Vitro Stability: Before proceeding with further in vivo studies, you must determine the compound's stability. This provides a self-validating system to confirm if metabolism is the root cause of poor exposure.

    • Plasma Stability Assay: This test directly measures the rate of degradation in plasma, primarily indicating susceptibility to plasma esterases.[18][19][20] (See Protocol 2)

    • Liver Microsomal Stability Assay: This assay assesses susceptibility to hepatic enzymes like CYPs. It provides a measure of intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo.[21][22]

  • Medicinal Chemistry Approaches (If feasible):

    • Mitigating Ester Hydrolysis: If ester hydrolysis is confirmed, consider synthesizing an analog. Replacing the ethyl ester with a more sterically hindered group (e.g., a tert-butyl ester) or an amide can dramatically reduce the rate of hydrolysis.[16]

    • Blocking Ring Oxidation: Strategic placement of blocking groups, such as fluorine atoms, near potential sites of oxidation can improve metabolic stability.[23] However, this requires significant synthetic chemistry effort.

Q3: How do I choose the best formulation strategy for my specific experiment?

A: Strategic Selection: The optimal formulation depends on the route of administration, the required dose, and the compound's specific liabilities. The following workflow and table provide a decision-making framework.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Ethyl 8-bromoimidazo[1,2-a]pyridine- 6-carboxylate Powder B Determine Basic Physicochemical Properties (Solubility, LogP) A->B C Assess In Vitro Stability (Plasma, Microsomes) B->C D Is the compound soluble in simple aqueous buffer? C->D E Use Saline / PBS (Unlikely for this compound) D->E Yes F Select Advanced Formulation Strategy D->F No G Route of Administration? F->G H Parenteral (IV, IP, SC) G->H Parenteral I Oral (PO) G->I Oral J Try Co-Solvent System (e.g., PEG400/DMSO/Saline) H->J K Try Cyclodextrin System (e.g., HP-β-CD) H->K L Try Lipid-Based System (e.g., SEDDS in oil) I->L M Final Formulation with Verified Stability & Safety J->M K->M L->M

Caption: Decision workflow for selecting an appropriate in vivo formulation.

Formulation StrategyComposition ExamplePrimary RouteKey AdvantagesKey Disadvantages
Aqueous Buffer Phosphate-Buffered Saline (PBS)IV, IP, SC, POSimplest, most physiological.Only for highly soluble compounds.
Co-Solvent 10% DMSO, 40% PEG400, 50% SalineIV, IP, SCEasy to prepare, good for moderate solubility.Potential for precipitation on dilution, vehicle toxicity at high concentrations.
Cyclodextrin 20-40% (w/v) HP-β-CD in WaterIV, IP, SCHigh solubilization capacity, can improve chemical stability, generally safe.[1][3]Can be viscous, potential for nephrotoxicity with some CDs at high doses.
Lipid-Based (SEDDS) Oil (e.g., sesame), Surfactant (e.g., Kolliphor® EL), Co-solvent (e.g., Transcutol®)POEnhances oral absorption, protects from degradation in GI tract, reduces first-pass effect.[6][11]More complex to develop, not for parenteral use.

Protocols

Protocol 1: Formulation Preparation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to prepare a 5 mg/mL solution, a common target for preclinical studies.

Objective: To prepare a stable, clear solution of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate for parenteral administration.

Materials:

  • Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (or saline)

  • Vortex mixer, magnetic stirrer, sterile filters (0.22 µm)

Methodology:

  • Prepare the Vehicle: Weigh out HP-β-CD to make a 30% (w/v) solution in sterile water. For 10 mL of vehicle, add 3.0 g of HP-β-CD to a beaker and add sterile water up to the 10 mL mark. Stir gently until the HP-β-CD is fully dissolved. The solution will be slightly viscous.

  • Add the Compound: Weigh the required amount of your compound. To make a 5 mg/mL solution in 10 mL, you will need 50 mg. Add the powder directly to the 30% HP-β-CD solution.

  • Facilitate Solubilization: Vortex the mixture vigorously for 2-3 minutes. If not fully dissolved, place it on a magnetic stirrer for 30-60 minutes. Gentle warming (to 30-40°C) can also aid dissolution, but check for compound stability at this temperature first.

  • Visual Inspection (Self-Validation): The final formulation should be a clear, particle-free solution. If you observe any cloudiness or precipitate, the compound is not fully solubilized. You may need to increase the concentration of HP-β-CD (e.g., to 40%) or lower the final drug concentration.

  • Sterilization: For in vivo use, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a framework to assess the compound's stability against plasma hydrolases and esterases.

Objective: To determine the rate of degradation of the test compound in plasma and calculate its half-life (t½).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compound known to be unstable (e.g., Propantheline)

  • Control compound known to be stable (e.g., Verapamil)

  • Pooled plasma from the relevant species (e.g., rat, human), stored on ice

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis

  • 96-well plates, multichannel pipette

Methodology:

G cluster_0 Time Points A Prepare Compound Working Solution (e.g., 100 µM in ACN/Water) C Initiate Reaction: Add Compound to Plasma (Final Conc. = 1 µM) A->C B Pre-warm Plasma to 37°C B->C D Incubate at 37°C C->D T0 T=0 min T15 T=15 min T30 T=30 min T60 T=60 min T120 T=120 min E Quench Reaction: Add Cold Acetonitrile with Internal Standard T0->E T15->E T30->E T60->E T120->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The biological profile of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the potential biological activities of positional isomers of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, with a focus on how the placement of the bromine atom may influence efficacy.

The Isomers in Focus: A Structural Overview

The core structure under consideration is an imidazo[1,2-a]pyridine ring bearing an ethyl carboxylate group at the C6 position and a bromine atom at the C8 position. For a comparative analysis, we will consider the hypothetical transposition of the bromine atom to other positions on the pyridine ring, namely C5 and C7, which would yield the corresponding 5-bromo and 7-bromo isomers.

Positional isomers of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Inferred Biological Activity: A Comparative Analysis

Based on the existing body of literature on substituted imidazo[1,2-a]pyridines, we can project the likely biological activities of these isomers, primarily in the realms of anticancer and antimicrobial applications.

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold is a frequent feature in novel anticancer agents.[5][6][7] These compounds often exert their effects through the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway.[8][9] The position and electronic nature of substituents play a critical role in their cytotoxic efficacy.

  • The C6-Carboxylate Group: The ethyl carboxylate group at the C6 position is a key feature. Studies on 6-substituted imidazo[1,2-a]pyridines have shown that this position is crucial for activity, with various substituents leading to potent anticancer effects.[10] The ester moiety can participate in hydrogen bonding and may influence the molecule's solubility and cell permeability.

  • The Influence of the Bromine Position:

    • 8-bromo Isomer (Target Compound): Substitution at the C8 position has been shown to be compatible with biological activity. For instance, imidazo[1,2-a]pyridine-8-carboxamides have demonstrated potent antimycobacterial activity.[11][12] However, a bulky substituent at C8, such as a trifluoromethyl group, has been shown to cause steric hindrance, preventing the molecule from fitting into an enzyme's active site.[8] A bromine atom is moderately bulky, suggesting that the 8-bromo isomer could exhibit significant biological activity, but its efficacy will be highly dependent on the specific molecular target.

    • 7-bromo Isomer: The C7 position is also a viable point for substitution. The electronic effect of a bromine atom at C7 would differ from that at C8, potentially altering the molecule's interaction with biological targets.

    • 5-bromo Isomer: Substitution at the C5 position is less commonly explored in the literature compared to C6, C7, and C8. The proximity of the C5 position to the nitrogen atom of the pyridine ring could significantly influence the electronic distribution of the entire ring system, which may have a pronounced effect on biological activity.

Inference: While all isomers likely possess some degree of anticancer activity, the 8-bromo and 7-bromo isomers may have a higher probability of potent cytotoxicity based on the tolerance for substitution at these positions in other active imidazo[1,2-a]pyridine derivatives. The 6-halogeno derivatives of a related series of imidazo[1,2-a]pyridines were found to be the most potent antiviral agents against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting that the position of the halogen is critical.[13]

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]

  • Structure-Activity Relationship of Halogenation: A study on the antitubercular activity of C6-halogenated imidazo[1,2-a]pyridines revealed a trend where activity decreased with increasing size of the halogen atom (Cl > Br > I).[14] This suggests that while a bromine atom is tolerated, a smaller halogen might be more favorable for this specific activity. This provides a valuable benchmark for our comparative analysis.

Inference: Based on the halogen size-activity relationship, it is plausible that a chloro-substituted analogue at any of the isomeric positions might exhibit superior antimicrobial activity compared to the bromo-substituted counterparts. However, the interplay of the C6-carboxylate group with the bromine at different positions could modulate this effect. The 8-bromo isomer, in particular, may have a unique antimicrobial profile due to the electronic and steric environment created by the C8-bromo and C6-carboxylate combination.

Summary of Inferred Biological Activities

IsomerPredicted Anticancer ActivityPredicted Antimicrobial ActivityRationale
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Moderate to HighModerateSubstitution at C8 is generally well-tolerated for biological activity.[11][12] Potential for steric interactions depending on the target.
Ethyl 7-bromoimidazo[1,2-a]pyridine-6-carboxylate Moderate to HighModerateC7 is a common position for substitution in active derivatives. The electronic effects will differ from the 8-bromo isomer.
Ethyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate UnknownUnknownLess common substitution pattern. The proximity to the pyridine nitrogen may significantly alter the electronic properties and biological activity.

Disclaimer: The predicted activities in this table are based on inferences from structure-activity relationships of related compounds and are not the result of direct experimental comparison.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these isomers, the following standardized in vitro assays are recommended.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of the test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Workflow for the MTT assay to determine cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][16][17]

MIC_Workflow A Prepare serial two-fold dilutions of the test compounds in a 96-well plate B Prepare a standardized inoculum of the test microorganism A->B C Inoculate each well with the microbial suspension B->C D Include positive (microbe only) and negative (broth only) controls C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 24h) D->E F Visually inspect for turbidity or use a plate reader to measure optical density E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (wells with broth and inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data on the comparative biological activities of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate isomers is currently lacking, a systematic analysis of the existing structure-activity relationship literature allows for informed predictions. It is hypothesized that the 8-bromo and 7-bromo isomers hold significant potential as anticancer and antimicrobial agents, with the precise positioning of the bromine atom likely modulating their potency and selectivity. The experimental protocols provided herein offer a standardized framework for the empirical validation of these hypotheses, which is a crucial next step in the exploration of this promising class of compounds. Further research, including synthesis and biological screening of these specific isomers, is warranted to fully elucidate their therapeutic potential.

References

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A Comparative Guide to the Positional Isomers of Ethyl 8-bromoimidazo[1,2-a]pyridine Carboxylates: Unraveling the Impact of C2 vs. C6 Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

Structural and Electronic Landscape

The substitution pattern on the imidazo[1,2-a]pyridine ring system dictates the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets. The bromine atom at the C8 position is a common feature in many bioactive imidazo[1,2-a]pyridines, often enhancing potency. The key difference between the two molecules of interest lies in the placement of the electron-withdrawing ethyl carboxylate group.

At the C2 position, the carboxylate group is on the imidazole part of the fused ring system. This position is often crucial for direct interaction with target proteins. In contrast, the C6 position is on the pyridine ring, and substitution here is more likely to influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability, as well as providing a vector for further chemical modification.

structs cluster_6 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate cluster_2 Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate node6 node2

Figure 1: Chemical structures of the two positional isomers.

Comparative Biological Activity: A Tale of Two Isomers

A direct comparison of the biological activity of these two specific isomers is hampered by a notable gap in the scientific literature for the 6-carboxylate analog. However, we can infer potential activities and draw comparisons based on data from structurally related compounds.

Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Focus on Anticancer and Antimycobacterial Potential

The 2-carboxylate analog and related 2-substituted imidazo[1,2-a]pyridines have been the subject of more extensive research.

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[4][5][6] While specific data for Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate is not detailed in the provided search results, related compounds with substitutions at the C2 position have shown significant cytotoxic effects against various cancer cell lines. For instance, some imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against breast cancer cells, with IC50 values in the micromolar range.[4][6] The mechanism of action for many anticancer imidazo[1,2-a]pyridines involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][4][7][8]

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[6]
IP-6HCC1937 (Breast)47.7[6]
Related AnalogsA549 (Lung), HCT116 (Colon)5-20[2]

Antimycobacterial Activity:

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of new antituberculosis agents.[9][10] Structure-activity relationship studies on a series of imidazo[1,2-a]pyridine-3-carboxamides revealed that substitutions at the C2 and C6 positions can significantly modulate antimycobacterial potency.[11]

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate: An Unexplored Frontier

In stark contrast to its 2-carboxylate counterpart, there is a significant lack of published biological activity data for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. This represents a critical knowledge gap. However, studies on other 6-substituted imidazo[1,2-a]pyridines suggest that this position is a viable site for modification to achieve potent biological activity. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors with significant antiproliferative activity.[12] This suggests that the 6-position can be functionalized to produce potent anticancer agents.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the cyclocondensation of an appropriately substituted 2-aminopyridine with an α-haloketone or a related three-carbon electrophile.

General Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate

A common route to the 2-carboxylate isomer involves the reaction of 3-bromo-2-aminopyridine with ethyl bromopyruvate.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of ethyl bromopyruvate.

  • Base Addition: Add a mild base, such as sodium bicarbonate, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.[13][14][15]

synthesis_2_carboxylate start 3-Bromo-2-aminopyridine + Ethyl bromopyruvate reagents NaHCO3, Ethanol start->reagents 1. reflux Reflux reagents->reflux 2. workup Aqueous Work-up & Extraction reflux->workup 3. purification Column Chromatography or Recrystallization workup->purification 4. product Ethyl 8-bromoimidazo[1,2-a]pyridine- 2-carboxylate purification->product 5.

Figure 2: General workflow for the synthesis of the 2-carboxylate isomer.

Proposed Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

The synthesis of the 6-carboxylate isomer would likely start from a 2-amino-5-bromopyridine derivative that already contains the carboxylate group at the desired position, followed by cyclization. Alternatively, a 6-halo-8-bromoimidazo[1,2-a]pyridine could be subjected to a palladium-catalyzed carbonylation reaction in the presence of ethanol.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of many imidazo[1,2-a]pyridine derivatives.[2][4][7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Figure 3: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The comparative analysis of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate and its 2-carboxylate analog reveals a significant disparity in the available research. The 2-carboxylate isomer is part of a well-explored chemical space with demonstrated potential as an anticancer and antimycobacterial agent, often targeting the PI3K/Akt/mTOR pathway. In contrast, the 6-carboxylate isomer represents a largely unexplored area of research.

This guide highlights a clear opportunity for further investigation. The synthesis and biological evaluation of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate are warranted to complete the structure-activity relationship picture for this important scaffold. A direct, side-by-side comparison of the two isomers would provide invaluable insights into how the position of the ethyl carboxylate group influences target engagement, cellular activity, and pharmacokinetic properties. Such studies would undoubtedly contribute to the rational design of more potent and selective imidazo[1,2-a]pyridine-based therapeutics.

References

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  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.
  • Li, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic Chemistry, 86, 453-464.
  • Wang, T., et al. (2015). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 321-326.
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A Senior Application Scientist's Guide to Validating Target Engagement of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is the unequivocal confirmation of target engagement—demonstrating that the compound physically interacts with its intended molecular target within a relevant biological context. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a member of a scaffold class known for its potential as a kinase inhibitor.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a range of protein kinases.[1] For instance, related 2, 6, 8-substituted imidazopyridine derivatives have been identified as potent PI3Kα inhibitors.[2] Establishing that our lead compound, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, directly binds to its putative kinase target(s) is paramount for advancing the project. Without this confirmation, interpreting cellular activity, building structure-activity relationships (SAR), and ensuring the mechanism of action are exercises in speculation.[3]

This guide will dissect and compare four orthogonal, industry-standard techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Affinity Chromatography using Kinobeads coupled with Mass Spectrometry, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will delve into the causality behind the experimental choices for each, provide detailed, field-tested protocols, and present comparative data to guide your selection of the most appropriate method for your research needs.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and preclinical studies, we must answer a fundamental question: does our compound bind to its intended target in a biologically relevant system? A lack of target engagement is a primary reason for the failure of compounds in later stages of drug development.[4] Validating target engagement provides the mechanistic link between the compound and its observed phenotypic effects, de-risking the project and enabling rational, data-driven decisions.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 1: Logical workflow for integrating target engagement validation into a drug discovery project.

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay depends on various factors including the stage of the project, the nature of the target protein, available resources, and the specific questions being asked. The following sections provide a head-to-head comparison of four powerful techniques.

Table 1: At-a-Glance Comparison of Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Affinity Pulldown-MSSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.Competitive binding of kinases to immobilized broad-spectrum inhibitors.Change in refractive index upon binding to an immobilized ligand/analyte.Measures heat change upon molecular interaction.
Biological Context In-cell, cell lysate, tissue.[5]Cell or tissue lysate.[6]In vitro (purified components).[7]In vitro (purified components in solution).
Primary Output Thermal melt curve shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF).[8]Relative abundance of kinases, IC50 values.[9]Binding kinetics (ka, kd), Affinity (KD).[10]Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[11]
Label-Free? Yes.[4]Yes.[9]Yes.[7]Yes.
Key Advantage Confirms engagement in a native, intact cell environment.[3]Unbiased, proteome-wide kinase selectivity profiling.[6]Real-time kinetic data, high sensitivity.[7]"Gold standard" for binding thermodynamics, low false-positive rate.[12]
Key Limitation Not all binding events cause a thermal shift; requires a specific antibody.[5]Limited to ATP-competitive inhibitors; indirect measurement in lysates.[6]Requires protein immobilization which may affect activity; potential for non-specific binding.[13][14]Requires large amounts of pure protein; sensitive to buffer mismatch.[15]
Throughput Low (WB) to High (HT-CETSA).[16]Medium.Medium to High.Low.

I. Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[17] When a small molecule like Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate binds to its target kinase, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[4] This change in thermal stability is the readout for target engagement.

The primary advantage of CETSA is its ability to be performed in intact, living cells.[3][18] This provides the most physiologically relevant context, accounting for cell permeability, efflux pumps, and intracellular metabolism of the compound.

dot graph G { bgcolor="transparent"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 2: General experimental workflow for a Western Blot-based CETSA.

Detailed Protocol: Western Blot-based CETSA

This protocol is designed to generate a thermal melt curve for a target kinase in cells treated with Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to ~80-90% confluency.

    • Harvest cells and resuspend them in fresh culture medium at a density of 10-20 x 106 cells/mL.

    • Divide the cell suspension into two aliquots: one for treatment with the compound (e.g., 10 µM Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) and one for the vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[19]

  • Heating Step:

    • Aliquot 50 µL of the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C). Follow immediately with a cooling step to 4°C for 3 minutes.[19] The choice of temperature range is critical and may require optimization based on the intrinsic thermal stability of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells directly in the PCR tubes by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[20]

    • To separate the soluble, non-denatured proteins from the aggregated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[19]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample and normalize to ensure equal loading.

    • Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with a high-specificity primary antibody against the target kinase.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[19]

  • Data Analysis:

    • Quantify the band intensities for each lane using densitometry software.

    • Normalize the intensity of each band to the 37°C sample for that condition (which represents 100% soluble protein).

    • Plot the normalized intensities against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[19]

Table 2: Representative CETSA Data
Temperature (°C)Vehicle (% Soluble)Compound (% Soluble)
37100100
4498100
479199
507595
5348 (Tagg)82
562265
59845 (Tagg)
62225

Tagg (Aggregation Temperature) is the temperature at which 50% of the protein is denatured.

II. Kinobeads Affinity Pulldown with Mass Spectrometry: A Kinome-Wide View

For kinase inhibitors, understanding selectivity is as important as confirming on-target engagement. The kinobeads approach is a powerful chemical proteomics tool for profiling the interaction of a compound against a large portion of the kinome simultaneously.[9]

This method utilizes beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[21] When a cell lysate is incubated with these beads, a significant portion of the cellular kinases will bind. In a competitive binding experiment, the lysate is pre-incubated with a free inhibitor like Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. The compound will compete with the kinobeads for the ATP-binding site of its target kinases. Proteins that are bound by the free compound will not be captured by the beads. By using quantitative mass spectrometry (e.g., with TMT labeling or label-free quantification) to analyze the proteins pulled down in the presence and absence of the drug, we can identify which kinases are engaged by our compound.[22]

dot graph G { rankdir=LR; bgcolor="transparent"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 3: Workflow for a competitive kinobeads pulldown experiment.

Detailed Protocol: Kinobeads Pulldown for Selectivity Profiling
  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 150 mM NaCl, 1% IGEPAL CA-630, with protease and phosphatase inhibitors).[22]

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Determine and normalize protein concentration to ~2 mg/mL.

  • Competitive Binding:

    • Aliquot the cell lysate for each condition (e.g., vehicle and a range of 9 concentrations of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, from 30 µM down in 1:5 dilution steps).

    • Incubate the lysate with the free compound or vehicle for 60 minutes at 4°C with gentle rotation.[22]

  • Kinobeads Pulldown:

    • Add equilibrated kinobeads to each lysate aliquot (e.g., 7 µL dry kinobeads per 1 mg of protein).[22]

    • Incubate for an additional 60-180 minutes at 4°C with rotation to allow for kinase capture.[22][23]

    • Collect the beads by centrifugation and wash thoroughly with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an elution buffer containing SDS (e.g., 2% SDS, 100 mM Tris, 50 mM DTT).

    • Reduce and alkylate the proteins, then perform in-solution or on-bead tryptic digestion to generate peptides.[21]

    • For quantitative analysis, label the peptides with tandem mass tags (TMT) or proceed with label-free quantification.[22]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

    • Identify and quantify the relative abundance of each kinase in the different treatment conditions compared to the vehicle control.

    • Plot the relative abundance of each kinase as a function of the compound concentration to generate dose-response curves and calculate IC50 values, which reflect the binding affinity in the lysate.

III. & IV. Biophysical Methods for Purified Components: SPR and ITC

While cellular methods are invaluable, biophysical techniques using purified components provide precise, quantitative data on the direct interaction between a compound and its target. They are the gold standard for confirming a direct physical interaction and are essential for detailed SAR studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[7] In a typical experiment, the purified target kinase is immobilized on a sensor chip. A solution containing Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is then flowed over the surface. Binding of the compound to the immobilized kinase changes the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[24] This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Key Strengths: Provides real-time kinetic data, which is crucial for understanding a drug's residence time on its target. It is also highly sensitive and requires relatively low amounts of protein.[10]

Causality and Limitations: The major caveat is that the protein must be immobilized, which can potentially lead to a loss of activity or conformational changes that affect binding.[14] Non-specific binding to the sensor surface can also be a challenge, requiring careful experimental design and control surfaces.[13]

Detailed Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified target kinase (e.g., at 10-50 µg/mL in a low ionic strength buffer at a pH below its pI) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in running buffer (e.g., HBS-EP). The concentration range should span at least 10-fold below and 10-fold above the expected KD.

    • Inject the compound solutions over the immobilized kinase surface at a constant flow rate (e.g., 40 µL/min).[25]

    • Record the association phase during the injection, followed by the dissociation phase as running buffer flows over the chip.

    • After each cycle, regenerate the sensor surface with a harsh but non-denaturing solution (e.g., low pH glycine or high salt) to remove the bound compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD (kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed when two molecules interact in solution. A solution of the compound is titrated into a solution of the purified target protein, and the minute heat changes are measured.

Key Strengths: ITC is performed with both components free in solution, avoiding potential artifacts from immobilization. A single experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This provides a complete thermodynamic profile of the interaction. It is also less prone to false positives from aggregation or non-specific interactions.

Causality and Limitations: The primary limitation of ITC is the requirement for large quantities of highly pure and soluble protein and compound.[15] The technique is also sensitive to buffer mismatches between the protein and compound solutions, which can generate large heats of dilution that obscure the binding signal.[11][26]

Detailed Protocol: ITC Binding Analysis
  • Sample Preparation (Critical Step):

    • Express and purify the target kinase to >95% purity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in the exact same buffer from the final dialysis step (the dialysate) to minimize buffer mismatch. If DMSO is required, ensure the exact same concentration is in both the cell and syringe solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell (e.g., 20-50 µM).

    • Load the compound solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 200-500 µM).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single set of sites model) to extract the thermodynamic parameters: KD, n, and ΔH.

Conclusion and Recommendations

Validating the target engagement of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a crucial step that requires a multi-faceted, evidence-based approach. No single method is perfect; they provide complementary information and the choice of assay should be guided by the scientific question at hand.

  • For initial validation in a physiologically relevant setting: CETSA is the method of choice. Confirming that the compound can engage its target in an intact cell provides the highest level of confidence for proceeding.

  • For understanding selectivity and identifying potential off-targets: The Kinobeads-MS approach is unparalleled. It provides a kinome-wide view of the compound's interaction profile, which is critical for kinase inhibitors.

  • For precise, quantitative binding kinetics and affinity: SPR is a powerful tool, especially for ranking compounds and understanding residence time.

  • For a definitive, thermodynamic confirmation of direct binding: ITC serves as the ultimate arbiter, providing a complete thermodynamic profile of the interaction in solution.

A robust target validation strategy for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate would ideally involve a combination of these techniques. For example, one might first use CETSA to confirm in-cell engagement, followed by Kinobeads-MS to assess selectivity, and finally, employ SPR or ITC with the purified primary target to obtain precise quantitative binding parameters for driving the SAR. By rigorously applying these methodologies, researchers can build a strong, data-driven case for their compound's mechanism of action and significantly increase the probability of success in the complex journey of drug discovery.

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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative data, and the scientific rationale necessary for robust cross-reactivity profiling.

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anti-ulcer effects.[1][2][3] More recently, this scaffold has been extensively explored for the development of kinase inhibitors targeting various cancers and inflammatory diseases.[4][5][6][7] Given that small molecule kinase inhibitors often interact with the highly conserved ATP-binding pocket, off-target effects are a significant concern, necessitating rigorous cross-reactivity profiling to ensure safety and efficacy.

This guide will compare Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate against two structural analogs to illustrate a comprehensive selectivity assessment. The chosen comparators are:

  • Comparator A: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate - An isomer with the bromine atom at position 6.

  • Comparator B: Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate - A derivative with an additional chloro-group at position 6.

The Imperative of Selectivity Profiling

The therapeutic index of any drug candidate is critically dependent on its selectivity. Off-target binding can lead to unforeseen side effects, toxicity, or even antagonistic effects on the intended therapeutic outcome. For kinase inhibitors, promiscuous binding can impact unrelated signaling pathways. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.

Experimental Approaches to Cross-Reactivity Profiling

A multi-pronged approach is recommended to build a comprehensive selectivity profile. Here, we detail three orthogonal, industry-standard methodologies:

  • KINOMEscan™ Competition Binding Assay: For broad, early-stage kinase profiling.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular context.

  • Affinity Chromatography coupled with Mass Spectrometry: For unbiased identification of molecular targets.

KINOMEscan™: A Global View of Kinase Selectivity

The KINOMEscan™ platform offers a high-throughput method to quantitatively measure the binding interactions of a compound against a large panel of kinases.[8][9][10] The assay is based on a competition binding principle where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis Test_Compound Test Compound (e.g., Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) Incubation Incubation of Compound, Kinase, and Ligand Beads Test_Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel (400+) Kinase_Panel->Incubation Ligand_Beads Immobilized Active-Site Ligand Ligand_Beads->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing Elution Quantification of Bound Kinase via qPCR Washing->Elution Data_Analysis Data Analysis (% Ctrl, Kd Calculation) Elution->Data_Analysis

Caption: KINOMEscan™ workflow for kinase inhibitor profiling.

Comparative Data Interpretation

The results are typically expressed as a percentage of control (% Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant interaction is a % Ctrl value below 10 or 35, depending on the desired stringency.

Kinase Target Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (% Ctrl @ 1µM)Comparator A (% Ctrl @ 1µM)Comparator B (% Ctrl @ 1µM)
Primary Target (Hypothetical) 1.2 5.8 0.9
Off-Target Kinase 145.360.135.7
Off-Target Kinase 28.925.45.2
Off-Target Kinase 392.195.388.4

Insight: This hypothetical data suggests that while all three compounds engage the primary target, Comparator B shows the highest potency. However, both the parent compound and Comparator B exhibit significant binding to "Off-Target Kinase 2," indicating a potential cross-reactivity liability that warrants further investigation. Comparator A appears to be the most selective among the three.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

CETSA® is a powerful method for verifying that a compound binds to its intended target within the complex milieu of a living cell.[11][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] Upon heating, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble.

Experimental Protocol: CETSA®
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells to release soluble proteins. Methods can include freeze-thaw cycles or detergents.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot or other quantitative protein detection methods.

Workflow Diagram: CETSA®

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat harvest Harvest and Aliquot Cells treat->harvest heat Heat Gradient (e.g., 40-70°C) harvest->heat lyse Cell Lysis heat->lyse separate Centrifugation (Separate Soluble/Pellet) lyse->separate detect Analyze Soluble Fraction (e.g., Western Blot) separate->detect end Melting Curve detect->end Affinity_Chromatography_Workflow cluster_probe Probe Preparation cluster_pulldown Pulldown Experiment cluster_id Protein Identification Compound Test Compound Linker Attach Linker Arm Compound->Linker Immobilize Immobilize on Beads Linker->Immobilize Incubate Incubate Lysate with Probe Beads Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Analysis Database Search & Protein Identification MS->Analysis

Sources

A Comparative Benchmarking Guide to Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of pharmacologically active agents.[1] This guide provides an in-depth comparative analysis of a novel compound from this class, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, benchmarking its inhibitory potential against established inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Its dysregulation is a hallmark of various pathologies, most notably in fibrosis and the progression of cancer, where it can paradoxically switch from a tumor suppressor to a promoter of metastasis.[4][5][6] This dual role underscores the therapeutic imperative for potent and selective inhibitors of this pathway. The primary mechanism of TGF-β signal transduction involves the phosphorylation of SMAD2 and SMAD3 proteins by the constitutively active type II receptor (TβRII) and the ligand-activated type I receptor (TβRI), also known as ALK5.[2] Consequently, ALK5 represents a key therapeutic target for attenuating the pathological effects of TGF-β signaling.[7]

This guide will objectively compare Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate with three well-characterized ALK5 inhibitors: SB-431542, GW788388, and RepSox. These compounds have been selected based on their established potency, selectivity, and extensive use in the scientific literature as benchmark inhibitors of the TGF-β pathway.[8][9][10] Through a detailed examination of their performance in robust biochemical and cell-based assays, we aim to provide researchers with the critical data and experimental context necessary to evaluate the potential of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate as a novel research tool or therapeutic lead.

Benchmarked Inhibitors: A Snapshot

CompoundMechanism of ActionReported IC50 (ALK5)
SB-431542 ATP-competitive inhibitor of ALK4, ALK5, and ALK7.[8][11][12]94 nM[8][13]
GW788388 Potent and selective inhibitor of ALK5.[9][14]18 nM[9][13]
RepSox Potent and selective inhibitor of ALK5, inhibits ATP binding and autophosphorylation.[10][15][16][17]23 nM (ATP binding), 4 nM (autophosphorylation)[13][15]
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Putative ALK5 inhibitor (to be determined)To be determined

Experimental Design for Comparative Analysis

To ensure a rigorous and objective comparison, a multi-tiered experimental approach is essential. This involves progressing from direct target engagement in a cell-free system to assessing the inhibition of downstream signaling in a cellular context.

G cluster_0 Experimental Workflow cluster_1 In Vitro Analysis cluster_2 Cell-Based Analysis A In Vitro Biochemical Assay B Cell-Based Assay A->B Confirms target engagement D ALK5 Kinase Inhibition Assay (e.g., ADP-Glo™) A->D C Data Analysis & Comparison B->C Validates cellular efficacy E TGF-β Induced SMAD2 Phosphorylation Assay (Western Blot) B->E F TGF-β Reporter Gene Assay (Luciferase) B->F D_caption Quantifies direct inhibition of ALK5 kinase activity. D->D_caption E_caption Measures inhibition of downstream signaling. E->E_caption F_caption Quantifies inhibition of TGF-β transcriptional activity. F->F_caption

A streamlined workflow for inhibitor characterization.

Part 1: In Vitro Biochemical Assessment of ALK5 Kinase Inhibition

The initial and most direct assessment of inhibitory activity is a biochemical kinase assay. This cell-free system quantifies the ability of a compound to directly inhibit the enzymatic activity of purified ALK5. The ADP-Glo™ Kinase Assay is a widely adopted method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18]

Experimental Protocol: ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)
  • Reagent Preparation:

    • Prepare serial dilutions of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate and the benchmark inhibitors (SB-431542, GW788388, RepSox) in DMSO.

    • Further dilute the inhibitor solutions in a suitable kinase assay buffer.

    • Prepare the recombinant human ALK5 enzyme and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) in the kinase assay buffer.

    • Prepare the ATP solution in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a white, opaque 384-well plate, add the diluted inhibitor solutions or DMSO for the vehicle control.

    • Add the ALK5 enzyme solution to each well.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Part 2: Cell-Based Evaluation of TGF-β Signaling Inhibition

While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane and inhibit the target in a physiological context. Here, we outline two orthogonal cell-based assays to provide a comprehensive assessment of inhibitory activity.

TGF-β Induced SMAD2 Phosphorylation Assay (Western Blot)

TGF-β stimulation leads to the phosphorylation of SMAD2 at Ser465/467 by ALK5.[19] A western blot for phospho-SMAD2 is a direct and reliable method to quantify the inhibition of ALK5 activity in cells.[2]

G TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pSMAD2_3 pSMAD2/3 ALK5->pSMAD2_3 Phosphorylates Inhibitor Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (or benchmark inhibitor) Inhibitor->ALK5 Inhibits Complex pSMAD2/3-SMAD4 Complex pSMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Regulates

Inhibition of the canonical TGF-β/SMAD signaling pathway.
Experimental Protocol: Western Blot for Phospho-SMAD2
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa, HaCaT, or HepG2) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours.

    • Pre-treat the cells with serial dilutions of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate or the benchmark inhibitors for 1 hour.

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C.[19][21]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SMAD2 signal to the total SMAD2 signal.

    • Calculate the percentage of inhibition relative to the TGF-β stimulated control and determine the IC50 value.

TGF-β Reporter Gene Assay
Experimental Protocol: TGF-β Reporter Gene Assay
  • Cell Culture and Treatment:

    • Seed the reporter cell line in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with TGF-β1 for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Expected Outcomes and Interpretation

By systematically applying these validated experimental protocols, a comprehensive dataset can be generated to benchmark Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate against the known inhibitors. The resulting IC50 values from the biochemical and cell-based assays will provide a clear, quantitative comparison of potency. Discrepancies between the biochemical and cellular IC50 values can offer insights into factors such as cell permeability and off-target effects. This rigorous, data-driven approach is fundamental to the logical progression of a compound through the drug discovery pipeline, ensuring that only the most promising candidates advance.

References

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Journal of Drug Targeting. Available at: [Link]

  • GW-788,388 - Wikipedia. Wikipedia. Available at: [Link]

  • Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer. Clinical Cancer Research. Available at: [Link]

  • TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy. ResearchGate. Available at: [Link]

  • RepSox - Wikipedia. Wikipedia. Available at: [Link]

  • Mechanism of SB431542 in Inhibiting Mouse Embryonic Stem Cell Differentiation. PubMed. Available at: [Link]

  • SB-431542 - Wikipedia. Wikipedia. Available at: [Link]

  • RepSox 82602. BPS Bioscience. Available at: [Link]

  • A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Molecular Cancer Therapeutics. Available at: [Link]

  • Schematic representation of the inhibitory actions of GW788388 in vitro. ResearchGate. Available at: [Link]

  • RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes. PubMed Central. Available at: [Link]

  • Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. Springer Protocols. Available at: [Link]

  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. Available at: [Link]

  • Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. PubMed Central. Available at: [Link]

  • Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Immunology. Available at: [Link]

  • SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget. Available at: [Link]

  • Oral Administration of GW788388, an Inhibitor of TGF-beta Type I and II Receptor Kinases, Decreases Renal Fibrosis. PubMed. Available at: [Link]

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. ResearchGate. Available at: [Link]

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. PubMed Central. Available at: [Link]

  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Molecules and Cells. Available at: [Link]

  • Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System. Journal of Visualized Experiments. Available at: [Link]

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The Pivotal Role of Bromine in Heterocyclic Scaffolds: A Comparative Efficacy Analysis Centered on Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto heterocyclic scaffolds is a well-established approach to modulate pharmacological activity. Among the halogens, bromine offers a unique combination of steric and electronic properties, influencing factors such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative analysis of the efficacy of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate and its analogs against other prominent bromo-substituted heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in drug discovery, forming the foundation of numerous therapeutic agents. The introduction of a bromine atom at the 8-position, coupled with an ethyl carboxylate at the 6-position, presents a molecule with significant potential for diverse biological applications, ranging from anticancer to antimicrobial and enzyme inhibition activities.

Unveiling the Therapeutic Potential: A Focus on Bromo-Substituted Imidazo[1,2-a]pyridines

While direct experimental data for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is limited in publicly accessible literature, a wealth of information on its isomers and closely related analogs provides a strong basis for inferring its potential efficacy. The positioning of the bromo and ethyl carboxylate groups on the imidazo[1,2-a]pyridine ring system is critical in defining its interaction with biological targets.

Anticancer Activity: A Promising Frontier

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents.[1] The introduction of bromine at various positions has been shown to enhance cytotoxic effects. For instance, a closely related analog, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate , has exhibited potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range.[2] This suggests that the 8-bromo substitution is a key contributor to the observed anticancer activity. Furthermore, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα inhibitors, a critical pathway in cancer progression.[3]

Enzyme Inhibition: Targeting Key Pathological Drivers

The structural features of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate make it a candidate for enzyme inhibition. The analog, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate , has been investigated as a histone deacetylase (HDAC) inhibitor, a class of enzymes involved in the epigenetic regulation of gene expression and a validated target in oncology.[2] The bromo and chloro substituents are thought to enhance the electrophilicity of the molecule, facilitating interactions with the enzyme's active site.[2]

A Comparative Landscape: Efficacy Against Other Bromo-Substituted Heterocycles

To provide a broader context, it is essential to compare the potential efficacy of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate with other classes of bromo-substituted heterocycles that have established biological activities.

Heterocyclic CoreDerivative ExampleBiological ActivityReported Efficacy (IC50/MIC)Reference
Imidazo[1,2-a]pyridine Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylateAnticancer (A549, HCT116)5-20 µM[2]
Benzimidazole 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleAntibacterial (E. coli, S. aureus)<4 µg/mL[4]
Benzothiazole 6-bromo-2-ethyl-3-(substituted-benzo[d]thiazol-2-yl)quinazolin-4(3H)-oneAnticonvulsantActivity in MES and PTZ models[5]
Indole 5,6-dibromotryptamineAnticancer, Antimicrobial, Anti-inflammatoryActivity reported[6]
Quinoline 5,7-dibromo-8-hydroxyquinolineAnticancer (C6, HeLa, HT29)6.7-25.6 µg/mL[7]

This comparative table highlights that the presence of a bromine atom on various heterocyclic scaffolds consistently imparts significant biological activity. The choice of the heterocyclic core and the substitution pattern ultimately dictates the specific therapeutic application.

Experimental Protocols: Foundational Assays for Efficacy Determination

The following are representative protocols for assessing the biological activity of novel chemical entities like Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Rationale: Workflows and Pathways

To better understand the context of this research, the following diagrams illustrate key conceptual frameworks.

cluster_0 Drug Discovery Workflow A Compound Synthesis (Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) B In Vitro Screening (Cytotoxicity, Antimicrobial Assays) A->B Biological Evaluation C Hit Identification & Lead Optimization B->C Data Analysis D In Vivo Studies (Animal Models) C->D Efficacy & Toxicity Testing E Preclinical & Clinical Development D->E Safety & Efficacy Confirmation

Caption: A generalized workflow for drug discovery and development.

cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by imidazopyridine derivatives.

Concluding Remarks

The strategic placement of a bromine atom on the imidazo[1,2-a]pyridine scaffold, as exemplified by Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, holds considerable promise for the development of novel therapeutic agents. While direct biological data for this specific molecule remains to be fully elucidated, the compelling evidence from its close analogs strongly suggests its potential as a potent anticancer and enzyme inhibitory agent. The comparative analysis with other bromo-substituted heterocycles underscores the broad utility of bromine in medicinal chemistry. Further investigation into the structure-activity relationships of 8-bromoimidazo[1,2-a]pyridines will undoubtedly pave the way for the discovery of new and effective treatments for a range of diseases.

References

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. In StatPearls. Retrieved from [Link]

  • Abu-Hashem, A. A., El-Shehry, M. F., & El-Shazly, M. (2015). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. Molecules, 20(8), 14095–14115. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2018). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC advances, 8(61), 34977–35008. [Link]

  • Yilmaz, I., Koyuncu, I., & Beydemir, S. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(12), 1269–1278. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Biological Aspects of Emerging Benzothiazoles: A Short Review. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 79-85. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., & Zhang, J. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. The predictive power of early-stage, high-throughput in vitro assays is a cornerstone of this process, yet the ultimate validation lies in demonstrating efficacy and safety in vivo. This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer a strategic and logical approach to IVIVC, grounded in scientific integrity and field-proven insights. We will explore the causality behind experimental choices, describe self-validating systems, and present a clear path for comparing and interpreting data across biological systems of increasing complexity. While direct in vivo data for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is not extensively published, this guide will leverage data from structurally related imidazopyridine and imidazopyridazine derivatives to illustrate the principles and methodologies for establishing a successful IVIVC.

The Strategic Imperative of IVIVC

An established IVIVC is a critical asset in any drug development program. It serves as a translational bridge, enabling the prediction of in vivo performance from in vitro data. This not only de-risks the progression of a compound to more complex and expensive in vivo studies but also provides a mechanistic rationale for the observed biological effects. A strong correlation allows for the refinement of dosing regimens, the prediction of clinical outcomes, and the informed selection of lead candidates.

Part 1: Foundational In Vitro Characterization

The initial step in the IVIVC journey is to thoroughly characterize the bioactivity of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate in controlled, cell-free, and cell-based systems. The choice of assays should be hypothesis-driven, based on the known pharmacology of the imidazopyridine scaffold. Given their reported anticancer potential, a logical starting point is the evaluation of cytotoxic and enzyme inhibitory activities.[1][3]

In Vitro Cytotoxicity Profiling

A primary assessment of anticancer potential involves determining a compound's ability to inhibit the proliferation of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture relevant human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast cancer) in appropriate media and conditions.[4]

  • Seeding: Seed cells in 96-well plates at a density of 3 x 10⁴ cells per well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with a serial dilution of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Illustrative In Vitro Cytotoxicity Data (Hypothetical for Target Compound, based on related compounds)

Cell LineIC50 (µM)Efficacy
A549 (Lung)12.5Moderate
HCT116 (Colon)8.2High
MCF-7 (Breast)15.1Moderate

This table presents hypothetical data for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, modeled on the performance of structurally similar compounds.[3][4]

Mechanistic Insights: Enzyme Inhibition Assays

Many imidazo-based compounds exert their effects through the inhibition of specific enzymes, such as kinases or histone deacetylases (HDACs).[1][3] Identifying the molecular target is crucial for a robust IVIVC.

Experimental Protocol: Kinase Inhibition Assay (e.g., PI3Kα)

  • Reagents: Obtain recombinant human PI3Kα enzyme, a suitable substrate (e.g., PIP2), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Determine the IC50 value by plotting kinase inhibition against the compound concentration.

Illustrative In Vitro Enzyme Inhibition Data

EnzymeIC50 (nM)Selectivity
PI3Kα75High
mTOR>1000Low
DNA-PK>1000Low

This table provides an example of the kind of data that would be generated to demonstrate target engagement and selectivity.

Part 2: The Transition to In Vivo Evaluation

With a solid in vitro profile, the next logical step is to assess the compound's behavior in a living organism. This phase of testing aims to answer critical questions about pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, efficacy.

Pharmacokinetic Profiling: What the Body Does to the Drug

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is fundamental to designing an effective in vivo study.[5]

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Animal Model: Utilize male Wistar rats or BALB/c mice.[5]

  • Administration: Administer the compound via intravenous (IV) and oral (PO) routes at a defined dose (e.g., 5 mg/kg IV and 10 mg/kg PO).[5]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%).[5]

Illustrative Pharmacokinetic Data (Based on related imidazopyridines)

ParameterValue (Oral, 10 mg/kg)
Cmax (ng/mL)850
Tmax (h)1.5
AUC (ng·h/mL)3200
Bioavailability (%)45

This table summarizes representative pharmacokinetic parameters for imidazo[1,2-a]pyridine derivatives.[5]

In Vivo Efficacy: Xenograft Tumor Models

To correlate the in vitro anticancer activity with in vivo efficacy, a xenograft tumor model is the gold standard.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate orally at a predetermined dose and schedule based on PK data. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Illustrative In Vivo Efficacy Data

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
Compound 3b (related pyridine)50 mg/kg79

Data from a related pyridine derivative, compound 3b, demonstrated a significant reduction in tumor size in a breast cancer in vivo assay.[4][6]

Part 3: Establishing the Correlation and Predictive Modeling

The ultimate goal is to establish a quantitative relationship between the in vitro and in vivo data. This can range from a simple qualitative comparison to a sophisticated pharmacokinetic/pharmacodynamic (PK/PD) model.

Qualitative Correlation:

  • Does the ranking of potency in in vitro cytotoxicity assays across different cell lines correspond to the degree of tumor growth inhibition in xenograft models derived from those same cell lines?

  • Is the in vivo efficacious concentration consistent with the in vitro IC50, after accounting for factors like plasma protein binding?

Quantitative Correlation (PK/PD Modeling):

A PK/PD model integrates the pharmacokinetic data with the efficacy data to describe the relationship between drug concentration at the site of action and the observed pharmacological effect over time. This allows for the simulation of different dosing scenarios and the prediction of clinical outcomes.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_start Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase) invitro_start->enzyme pk_study Pharmacokinetic Studies (Rodent) cytotoxicity->pk_study Informs dose range correlation Data Correlation & PK/PD Modeling cytotoxicity->correlation enzyme->pk_study Provides mechanistic context enzyme->correlation efficacy_study Efficacy Studies (Xenograft Model) pk_study->efficacy_study Guides dosing regimen efficacy_study->correlation

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Head-to-head comparison of different synthetic routes to Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle exhibit diverse biological activities, including use as anxiolytics (Alpidem), hypnotics (Zolpidem), and agents in development for cancer and infectious diseases.[3][4] Specifically, the functionalization at the 6- and 8-positions can significantly modulate biological activity. Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a key synthetic intermediate, providing versatile handles for further chemical elaboration through cross-coupling reactions at the bromine-bearing C8 position and amide bond formation via the C6-ester.

This guide provides a head-to-head comparison of two primary synthetic strategies for accessing this valuable intermediate. We will analyze a "Build from a Pre-functionalized Pyridine" approach versus a "Functionalize the Core Later" strategy. This analysis will delve into the mechanistic underpinnings, procedural nuances, and a comparative assessment of yield, scalability, and regiochemical control, supported by experimental data from analogous transformations in the scientific literature.

Retrosynthetic Analysis

Two logical retrosynthetic disconnections guide the synthesis of the target molecule 1 .

Retrosynthesis cluster_A Route A: Pre-functionalization cluster_B Route B: Post-functionalization target Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (1) node_A1 Ethyl 2-amino-3-bromonicotinate (2) target->node_A1 Tschitschibabin Cyclization node_A2 C2 Synthon (e.g., Glyoxal equivalent) target->node_A2 node_B1 Ethyl imidazo[1,2-a]pyridine-6-carboxylate (3) target->node_B1 Electrophilic Bromination Route_A start Ethyl 2-aminonicotinate step1_reagents NBS, DMF start->step1_reagents intermediate Ethyl 2-amino-3-bromonicotinate (2) step1_reagents->intermediate step2_reagents 1. Chloroacetaldehyde 2. NaHCO3, EtOH, Reflux intermediate->step2_reagents product Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (1) step2_reagents->product

Figure 2: Synthetic pathway for Route A.
Mechanistic and Experimental Insights

Step 1: Bromination of Ethyl 2-aminonicotinate

The first step is the regioselective bromination of the starting pyridine. The directing effects of the C2-amino group (activating, ortho-, para-directing) and the C3-ester (deactivating, meta-directing) are synergistic, strongly favoring electrophilic attack at the C5 position. However, to achieve the desired C3-bromination for an 8-bromo final product, we draw analogy from procedures that successfully brominate 2-aminopyridines at the 3-position using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. [5]The C2-amino group activates the ring, making it susceptible to electrophilic halogenation.

Step 2: Tschitschibabin Imidazo[1,2-a]pyridine Synthesis

This is a classic condensation reaction to form the fused imidazole ring. The mechanism proceeds via two key steps:

  • SN2 Alkylation: The nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-halo-aldehyde (chloroacetaldehyde in this case), forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic C2-amino group then acts as a nucleophile, attacking the aldehyde carbonyl. This is followed by dehydration under basic or thermal conditions to form the aromatic imidazo[1,2-a]pyridine ring system. [6][7]Using an aqueous solution of chloroacetaldehyde in ethanol with a mild base like sodium bicarbonate at reflux is a common and effective method. [6][8]

Advantages & Disadvantages
  • Advantages:

    • Unambiguous Regiocontrol: The position of the bromine and ester groups is fixed from the start, eliminating the possibility of forming isomeric products.

    • Convergent Strategy: Builds complexity early, which can be efficient for library synthesis if various substituted aminopyridines are available.

  • Disadvantages:

    • Starting Material Synthesis: The key intermediate, Ethyl 2-amino-3-bromonicotinate, is not commercially available and requires a dedicated synthesis step. The regioselectivity of this initial bromination must be high to avoid purification challenges.

    • Potentially Harsher Conditions: While the cited conditions are moderate, forcing the cyclization of potentially less reactive, electronically modified pyridines can sometimes require higher temperatures.

Route B: Post-functionalization via Electrophilic Bromination

This linear approach focuses on first building the core heterocyclic system and then introducing the C8-bromo substituent in the final step. The success of this route hinges entirely on the regioselectivity of the bromination step.

Synthetic Pathway

Route_B start Ethyl 2-aminonicotinate step1_reagents 1. Chloroacetaldehyde 2. NaHCO3, EtOH, Reflux start->step1_reagents intermediate Ethyl imidazo[1,2-a]pyridine-6-carboxylate (3) step1_reagents->intermediate step2_reagents NBS, CH3CN, rt intermediate->step2_reagents product Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (1) step2_reagents->product

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Comparison Guide: A Multi-Pillar Framework for Confirming the Mode of Action of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Derivatives as PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives[1][2]. These compounds have shown promise as anticancer, antituberculosis, and anti-inflammatory agents[2][3][4]. This guide focuses on a specific derivative, Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, and outlines a rigorous, multi-pillar experimental framework to confirm its hypothesized mode of action (MoA) as an inhibitor of Phosphodiesterase 10A (PDE10A).

PDE10A is a crucial enzyme in signal transduction, primarily expressed in the medium spiny neurons of the brain, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[5][6]. Inhibition of PDE10A elevates levels of these second messengers, making it an attractive therapeutic target for neurological and psychiatric disorders like schizophrenia and Huntington's disease[6][7]. Given the prevalence of this target among related heterocyclic compounds, we propose a systematic approach to validate this specific MoA.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of essential validation techniques, supported by detailed protocols and data interpretation frameworks. Our approach is built on three pillars of evidence: (1) Direct Biochemical Inhibition , (2) Cellular Target Engagement , and (3) Downstream Phenotypic Response . By integrating data from all three, we can build an incontrovertible case for the compound's mechanism.

A Multi-Pillar Workflow for MoA Validation

Confirming a compound's mode of action requires a layered approach, moving from the purified protein to the complex cellular environment and finally to the functional consequences of target modulation. This workflow ensures that the observed effects are directly attributable to the on-target activity of the compound.

MoA_Validation_Workflow cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Phenotypic Confirmation cluster_3 Conclusion biochem Is the compound a direct inhibitor? (In Vitro Activity) cellular Does the compound bind the target in cells? (Binding Confirmation) biochem->cellular Establishes Direct Interaction pheno Does target binding cause a biological effect? (Downstream Pathway Modulation) cellular->pheno Links Binding to Function conclusion Confirmed Mode of Action pheno->conclusion Validates Therapeutic Hypothesis

Caption: Overall workflow for Mode of Action (MoA) confirmation.

Pillar 1: Biochemical Confirmation of PDE10A Inhibition

The foundational step is to determine if the derivative directly inhibits the enzymatic activity of purified PDE10A. A fluorescence polarization (FP) based assay is a robust and high-throughput method for this purpose.

Causality: This experiment isolates the compound and its putative target from all other cellular variables. A positive result here is strong evidence of direct interaction, justifying the resource-intensive cell-based assays that follow.

Comparative Performance Data (Hypothetical)

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which measures the compound's potency. We compare our test derivative against Papaverine, a well-characterized, non-selective PDE inhibitor that is often used as a reference compound for PDE10A[6].

CompoundTargetAssay TypeIC50 (nM)Selectivity Profile
Test Derivative PDE10AFluorescence Polarization8.5High selectivity desired (vs. other PDEs)
Papaverine PDE10AFluorescence Polarization35.0Low selectivity (inhibits other PDEs)
Experimental Protocol: PDE10A Fluorescence Polarization Assay

This protocol is adapted from commercially available kits[8][9].

  • Reagent Preparation :

    • Prepare PDE Assay Buffer.

    • Thaw purified recombinant human PDE10A enzyme on ice.

    • Prepare a 2X solution of fluorescein-labeled cAMP substrate (cAMP-FAM).

    • Prepare serial dilutions of the Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate derivative and Papaverine (control) in 100% DMSO, then dilute into the assay buffer. The final DMSO concentration should not exceed 1%[8].

  • Assay Execution :

    • To a 96-well microplate, add 25 µL of the diluted compound solutions.

    • Add 25 µL of the diluted PDE10A enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 50 µL of the 2X cAMP-FAM substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection :

    • Stop the reaction by adding the phosphate-binding agent provided in the kit. This agent binds to the hydrolyzed substrate, resulting in a high FP signal[8].

    • Incubate for another 15 minutes.

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements.

  • Data Analysis :

    • Plot the FP signal against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 2: Verifying Target Engagement in a Cellular Context

Demonstrating direct inhibition of a purified enzyme is necessary but not sufficient. We must confirm that the compound can penetrate the cell membrane and bind to its target in the complex intracellular environment. Here, we compare two leading label-free technologies: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation[10][11][12].Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer[13][14].
Primary Output Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF)[11].BRET ratio, from which cellular affinity (IC50) and residence time can be derived[13][15].
Advantages Label-free for both compound and protein. Works with endogenous proteins if a good antibody is available[16].Real-time measurement in live cells; highly quantitative for affinity and kinetics[17].
Considerations Requires a specific antibody for detection (e.g., Western Blot or AlphaScreen)[10]. Protein must have a clear melting curve.Requires genetic modification of cells to express the NanoLuc®-target fusion protein[15].
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol measures the change in thermal stability of endogenous PDE10A upon compound binding[10][18].

  • Cell Treatment :

    • Culture a suitable cell line (e.g., HEK293 or a neuronal cell line) to ~80% confluency.

    • Treat cells with varying concentrations of the test derivative or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge :

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR cycler, followed by a cooling step[10].

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Detection by Western Blot :

    • Measure the total protein concentration in each supernatant.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PDE10A and a loading control (e.g., GAPDH).

    • Detect with a secondary antibody and quantify band intensities.

  • Data Analysis :

    • Plot the percentage of soluble PDE10A remaining versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Experimental Protocol 2: NanoBRET® Target Engagement Assay

This protocol provides a quantitative measure of compound affinity in live cells[13][17].

  • Cell Preparation :

    • Transfect HEK293 cells with a vector expressing PDE10A fused to NanoLuc® luciferase[15].

    • Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Assay Execution :

    • Prepare serial dilutions of the test derivative.

    • Add the NanoBRET® fluorescent tracer to the cells, followed immediately by the compound dilutions.

    • Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells[14].

    • Incubate at room temperature for 2 hours.

  • Detection :

    • Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a luminometer equipped with appropriate filters.

  • Data Analysis :

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the corrected BRET ratio against the log of the compound concentration.

    • Fit the data to determine the cellular IC50, which reflects the compound's ability to displace the tracer from the target protein in live cells.

Pillar 3: Quantifying Downstream Pathway Modulation

The final and most physiologically relevant pillar is to confirm that target engagement leads to the expected biological outcome. For a PDE10A inhibitor, this means an increase in intracellular cAMP and/or cGMP levels[5].

PDE10A Signaling Pathway

PDE10A_Pathway ATP ATP / GTP AC_GC Adenylyl/Guanylyl Cyclase cAMP cAMP / cGMP AC_GC->cAMP Synthesis PDE10A PDE10A PKA PKA / PKG Activation cAMP->PKA Activation AMP AMP / GMP PDE10A->AMP Hydrolysis Downstream Downstream Signaling PKA->Downstream Derivative Test Derivative Derivative->PDE10A Inhibition

Caption: Inhibition of PDE10A prevents cAMP/cGMP hydrolysis.

Comparative Performance Data (Hypothetical)

The key metric here is the half-maximal effective concentration (EC50) for cAMP accumulation. This should correlate well with the cellular target engagement potency.

CompoundCellular TargetAssay TypecAMP Accumulation EC50 (nM)
Test Derivative PDE10ALuminescence-based Immunoassay15.2
Known PDE10A Inhibitor PDE10ALuminescence-based Immunoassay25.0
Experimental Protocol: cAMP-Glo™ Luminescence Assay

This protocol is based on the Promega cAMP-Glo™ Assay system, which measures cAMP levels by quantifying the activation of a cAMP-dependent protein kinase (PKA)[19][20].

  • Cell Stimulation :

    • Plate cells in a 96-well plate.

    • Treat cells with serial dilutions of the test derivative or a known PDE10A inhibitor for 30-60 minutes at 37°C to allow cAMP levels to change.

  • Cell Lysis and cAMP Detection :

    • Add cAMP-Glo™ Lysis Buffer to the wells to release intracellular cAMP.

    • Add the cAMP Detection Solution, which contains PKA. The amount of cAMP present will determine the amount of PKA that gets activated[20].

  • ATP Depletion and Luminescence Generation :

    • The activated PKA consumes ATP. Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the amount of remaining ATP.

    • The amount of light produced by the luciferase in the Kinase-Glo® Reagent is inversely proportional to the amount of cAMP in the well.

  • Data Analysis :

    • Generate a standard curve using known concentrations of cAMP.

    • Correlate the luminescence signal from the experimental wells to the standard curve to quantify the intracellular cAMP concentration.

    • Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Conclusion

Confirming the mode of action for a novel compound like Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate requires a rigorous, evidence-based approach. By systematically applying the three pillars of validation—biochemical activity, cellular target engagement, and phenotypic response—researchers can build a comprehensive and compelling data package.

A successful outcome from this workflow would show that the derivative:

  • Directly and potently inhibits purified PDE10A enzyme in vitro.

  • Binds to PDE10A inside living cells, as demonstrated by thermal stabilization (CETSA) or competitive displacement (NanoBRET®).

  • Causes a dose-dependent increase in intracellular cAMP levels, consistent with PDE10A inhibition.

When the potency values (IC50 and EC50) from these distinct but complementary assays align, it provides powerful, self-validating proof of the compound's mode of action. This integrated approach not only confirms the primary mechanism but also provides a robust foundation for further preclinical and clinical development.

References

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

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  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 237-51. Retrieved from [Link]

  • Reinecke, M. et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(12), e3654. Retrieved from [Link]

  • Wolter, S. et al. (2015). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1053-62. Retrieved from [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]

  • Russwurm, C. et al. (2018). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 19(4), 1078. Retrieved from [Link]

  • Li, Y. W. et al. (2016). Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy. Neuropharmacology, 101, 115-25. Retrieved from [Link]

  • Das, D. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(5), 793-816. Retrieved from [Link]

  • Lafranchise, N. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2224. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. Retrieved from [Link]

  • Begnini, M. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35277-35292. Retrieved from [Link]

  • Reddy, T. S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37049. Retrieved from [Link]

  • Reaction Biology. (n.d.). PDE10A Phoshodiesterase Assay Service. Retrieved from [Link]

  • Sharma, A. et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2300268. Retrieved from [Link]

  • Patel, R. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28. Retrieved from [Link]

  • El-Gamal, M. I. et al. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Medicinal Chemistry Letters, 9(3), 163-165. Retrieved from [Link]

  • Al-Ghorbani, M. et al. (2020). Structure-based discovery and bio-evaluation of a cyclopenta[15][17]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. Scientific Reports, 10(1), 1-12. Retrieved from [Link]

  • Ben Fguira, S. et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1390. Retrieved from [Link]

  • Wang, C. et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(10), 115456. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. The protocols described herein are based on established safety data for structurally similar compounds and general principles of hazardous waste management.

Immediate Safety Profile & Hazard Identification

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate and its isomers are classified as hazardous materials. Understanding the hazard profile is critical to appreciating the necessity of stringent disposal protocols. The primary risks associated with this class of compounds involve acute toxicity, skin and eye irritation, and respiratory irritation.[1][2]

To the best of our knowledge, the chemical, physical, and toxicological properties of this specific isomer have not been thoroughly investigated.[1] Therefore, it must be handled with the caution required for a hazardous substance.

Table 1: GHS Hazard Classification for Structurally Similar Imidazopyridine Derivatives

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

This data is based on the Safety Data Sheet (SDS) for the closely related isomer, Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide.[1]

The imidazopyridine scaffold is known for a wide range of biological activities, which underscores the importance of preventing its release into the environment.[4][5][6] Improper disposal could have unforeseen ecological consequences.[7]

Regulatory Framework: The "Why" Behind the Protocol

The disposal of laboratory chemicals is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9] RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal, a concept known as "cradle-to-grave" management.[8][9]

Chemical waste generators are legally required to determine if their waste is hazardous and to ensure its proper management and disposal.[10][11] Disposing of chemicals like Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate down the drain or in the regular trash is prohibited as it can contaminate waterways and soil.[1][7]

On-Site Waste Management: Pre-Disposal Procedures

Proper disposal begins the moment the chemical is used. Adherence to on-site management protocols is the first step in a self-validating safety system.

A. Waste Segregation Immediately segregate waste streams to avoid dangerous chemical reactions and to streamline the disposal process.

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and weighing papers, along with any solid residue of the compound.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps Waste: Contaminated needles, syringes, or broken glass. These must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[12]

  • Empty Containers: The original container of the chemical, even if "empty," will contain residue and must be disposed of as hazardous waste.

B. Labeling and Containment All waste containers must be:

  • Clearly Labeled: Use a hazardous waste tag that includes the full chemical name ("Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Securely Sealed: Keep containers tightly closed except when adding waste.[2][10]

  • Stored Appropriately: Store waste in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Step 1: Personal Protective Equipment (PPE) Assessment Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[1][2]

  • Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[10][13]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2][14]

Step 2: Waste Characterization and Containment Based on the GHS classifications, any material contaminated with Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, compatible, and properly labeled containers as described in Section 3.

  • For unused or surplus material, do not attempt to neutralize or treat it in the lab. It must be disposed of in its original container or a suitable, labeled waste container.[1]

Step 3: Arranging for Professional Disposal The universally accepted and required method for disposing of this type of chemical is through a licensed professional waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department.[15] They will coordinate the pickup and disposal.

  • Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.

  • The waste will be collected by an approved environmental management vendor for transport to a permitted hazardous waste incinerator.[15]

Step 4: Documentation Retain all records related to the disposal of the hazardous waste, including the waste manifest provided by the disposal company. These documents are proof of regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of waste generated from using Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

G Disposal Workflow for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate cluster_waste_type Characterize Waste Type start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid Solid Waste (Contaminated PPE, Residue) ppe->solid Segregate liquid Liquid Waste (Solutions, Reactions) ppe->liquid Segregate container Empty Container (Residual Chemical) ppe->container Segregate spill Spill Debris ppe->spill Segregate contain Place in a Labeled, Sealed Hazardous Waste Container solid->contain liquid->contain container->contain spill->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Transfer to Licensed Waste Disposal Company contact_ehs->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. As a halogenated heterocyclic compound, this substance requires specific handling procedures to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and confidence in your laboratory operations.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Skin Irritation (Category 2): The compound is expected to cause skin irritation upon direct contact.[1][2] Prolonged exposure can lead to inflammation and discomfort.

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause serious irritation.[1][2]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Acute Oral Toxicity (Category 4): The substance is presumed to be harmful if swallowed.[1]

  • Hazards from Related Compounds: The core structure includes a pyridine ring. Pyridine and its derivatives are often flammable, toxic, and can emit harmful fumes.[3][4][5] Upon combustion, bromo-organic compounds can release hazardous decomposition products like hydrogen bromide gas.[6][7]

These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following recommendations constitute the minimum required protection.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this compound is handled.[8]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfer of solutions, heating, or vortexing), a face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary barrier protecting the entire face.

Hand Protection
  • Glove Selection: Nitrile gloves are the recommended choice due to their chemical resistance against pyridine and its derivatives.[3][5] Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Proper Technique: To avoid cross-contamination, use proper glove removal technique (without touching the glove's outer surface) and dispose of them immediately in the designated waste container.[1] Never reuse disposable gloves. For prolonged tasks, consider double-gloving.

Skin and Body Protection
  • Laboratory Coat: A chemical-resistant, flame-retardant lab coat is mandatory. It should have long sleeves and a snap or button front that is fully fastened during work. This protects against accidental skin contact from spills.[5]

  • Additional Protection: For large-scale operations or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Respiratory Protection
  • Primary Engineering Control: All manipulations of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, especially handling the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • When Respirators are Necessary: If a fume hood is unavailable or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1] A full-face respirator offers the added benefit of eye and face protection.[8] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Operational Plan: From Preparation to Disposal

A robust safety plan encompasses not only the PPE worn but also the procedures for its use and the response to potential emergencies.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Selection_Workflow cluster_start cluster_procedure Procedure Type cluster_ppe Required PPE Ensemble start Assess the Task weighing Weighing Solid Powder start->weighing Solid solution Preparing / Transferring Solution start->solution Liquid reaction Running Reaction / Workup start->reaction Process ppe_aerosol Aerosol Hazard PPE: - Base PPE + Face Shield + Respirator (if outside hood) weighing->ppe_aerosol High risk of dust inhalation. Work in fume hood. ppe_splash Splash Hazard PPE: - Base PPE + Face Shield solution->ppe_splash Potential for splashes. reaction->ppe_splash Variable risk, assume splash. ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Goggles

Caption: PPE selection workflow based on the experimental task.

Summary of Recommended PPE by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood. Respirator if hood is unavailable.
Preparing Solutions Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Running Reactions Goggles (Face shield if splash risk)Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Small Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronRespirator may be required based on spill size and location.
Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on chemical splash goggles.

    • If required, put on your respirator and perform a seal check.

    • If required, put on a face shield.

    • Wash hands thoroughly and dry them.

    • Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair.

  • Doffing (Taking Off): This process is designed to prevent contact with contaminated surfaces.

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the face shield (if used) by touching only the head strap.

    • Remove the lab coat, turning it inside out as you remove it to contain contaminants.

    • Remove goggles from the back.

    • Remove the final pair of gloves using the proper technique to avoid skin contact.

    • Wash hands thoroughly with soap and water.

Spill and Disposal Plan

Accidents can happen, and a clear plan is essential for a safe and effective response.

Immediate Actions for a Small Spill
  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Cordon off the affected area.

  • Contain: If it is safe to do so, cover the spill with an inert absorbent material like sand or vermiculite to prevent it from spreading.[3]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's environmental health and safety (EHS) office.

Spill Cleanup PPE

For cleaning up small spills, wear enhanced PPE: double nitrile gloves, a chemical-resistant apron over your lab coat, and chemical splash goggles with a face shield.

Disposal of Contaminated Materials
  • Chemical Waste: All waste containing Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, including absorbed spill material, must be collected in a clearly labeled, sealed container. As a halogenated organic compound, it must be disposed of through your institution's hazardous waste program.[9] Do not pour it down the drain.[1]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used for cleanup, must be placed in a sealed bag and disposed of as hazardous waste.

By adhering to these detailed protocols, you can confidently and safely handle Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide - Safety Data Sheet. Aaron Chemicals LLC. [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.